molecular formula C9H17NO B2404594 (1-Cyclobutyl-3-methylazetidin-3-yl)methanol CAS No. 2344686-03-7

(1-Cyclobutyl-3-methylazetidin-3-yl)methanol

Cat. No.: B2404594
CAS No.: 2344686-03-7
M. Wt: 155.241
InChI Key: YSGGNXCCONEQEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Cyclobutyl-3-methylazetidin-3-yl)methanol is a useful research compound. Its molecular formula is C9H17NO and its molecular weight is 155.241. The purity is usually 95%.
BenchChem offers high-quality (1-Cyclobutyl-3-methylazetidin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Cyclobutyl-3-methylazetidin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1-cyclobutyl-3-methylazetidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-9(7-11)5-10(6-9)8-3-2-4-8/h8,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGGNXCCONEQEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C2CCC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Structural and Synthetic Profiling of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp2-hybridized aromatic rings to conformationally restricted, sp3-rich scaffolds is a defining hallmark of contemporary medicinal chemistry. (1-Cyclobutyl-3-methylazetidin-3-yl)methanol represents a highly specialized, advanced building block designed to navigate the complex physicochemical demands of modern drug discovery. This whitepaper provides an in-depth mechanistic analysis of its structural causality, synthetic assembly, and application as a rigid vector in targeted protein degradation (PROTACs) and kinase inhibition.

Structural Causality and Physicochemical Profiling

The molecular architecture of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol (C9H17NO) is meticulously evolved to solve specific pharmacokinetic liabilities. Four-membered heterocycles like azetidines represent emergent design options due to their small, polar nature and ability to significantly impact the physiochemical properties of drug molecules[1].

  • The Azetidine Core: The four-membered saturated ring introduces substantial angle strain (placing it between aziridines and pyrrolidines), which provides a well-defined three-dimensional framework that allows access to spatial orientations unattainable with less strained rings[2]. This high sp3 character (Fsp3) disrupts flat molecular stacking, thereby lowering the melting point and dramatically enhancing aqueous solubility.

  • N-Cyclobutyl Substitution: The cyclobutyl ring serves a dual purpose. First, it modulates the basicity (pKa) of the azetidine nitrogen. Second, it provides critical steric shielding. This steric bulk impedes the approach of cytochrome P450 enzymes, significantly reducing the rate of oxidative N-dealkylation and improving the compound's metabolic half-life.

  • 3-Methyl and 3-Hydroxymethyl Groups: The geminal disubstitution at the 3-position completely blocks metabolic oxidation at this typical "soft spot." The primary alcohol acts as a versatile synthetic handle for downstream etherification or amidation, enabling precise vectoring of pharmacophores.

Quantitative Data Summary
PropertyValueCausality / Impact in Drug Design
Molecular Formula C9H17NOCompact mass (155.24 g/mol ) maintains high ligand efficiency.
Ring Strain ~26 kcal/molHigh strain provides unique, rigid 3D vectoring[2].
sp3 Fraction (Fsp3) 1.0Maximizes 3D dimensionality, drastically improving solubility[1].
Hydrogen Bond Donors 1 (-OH)Allows for targeted kinase hinge binding or PROTAC linkage.
Hydrogen Bond Acceptors 2 (N, O)Enhances aqueous solubility and target residence time.

Synthetic Methodology: Establishing the N-Cyclobutyl Vector

The synthesis of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol relies on the late-stage functionalization of the azetidine nitrogen. The most robust and scalable method is the cis-selective reductive amination of cyclobutanone[3].

Mechanistic Rationale: The secondary amine of (3-methylazetidin-3-yl)methanol undergoes nucleophilic attack on the carbonyl carbon of cyclobutanone. Dehydration yields a reactive iminium ion intermediate. Sodium triacetoxyborohydride (NaBH(OAc)3) is specifically chosen as the reducing agent because its electron-withdrawing acetate groups render the hydride less nucleophilic than NaBH4. This ensures selective reduction of the highly electrophilic iminium ion without prematurely reducing the unreacted cyclobutanone.

ReductiveAmination A (3-Methylazetidin-3-yl) methanol C Iminium Ion Intermediate A->C + B H+, -H2O B Cyclobutanone D (1-Cyclobutyl-3-methyl azetidin-3-yl)methanol C->D NaBH(OAc)3 Reduction

Fig 1. Synthetic workflow for reductive amination of azetidine with cyclobutanone.

Application in Targeted Protein Degradation (PROTACs)

In the development of PROTACs, the linker is not merely a passive tether; its conformational dynamics dictate the formation of the productive ternary complex. The rigid 3D vectoring of the 3,3-disubstituted azetidine pre-organizes the linker trajectory. By utilizing the primary alcohol of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol, medicinal chemists can couple target protein ligands to E3 ligase recruiters (e.g., pomalidomide derivatives) via stable ether linkages[4]. This structural rigidity minimizes the entropic penalty upon binding, a common failure point in flexible alkyl linkers.

PROTAC Ligand Target Protein Ligand Linker Azetidine Linker Scaffold Ligand->Linker SNAr / Etherification E3 E3 Ligase Recruiter Linker->E3 Amidation Deg Proteasomal Degradation E3->Deg Ubiquitination

Fig 2. Integration of the azetidine scaffold as a rigid linker in PROTAC design.

Self-Validating Experimental Protocols

Protocol A: Reductive Amination to Yield (1-Cyclobutyl-3-methylazetidin-3-yl)methanol

Objective: Synthesize the N-cyclobutyl derivative via selective iminium reduction[3].

  • Free-basing: Suspend (3-methylazetidin-3-yl)methanol hydrochloride (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) dropwise at room temperature to liberate the secondary amine.

  • Imine Formation: Add cyclobutanone (1.2 eq) and glacial acetic acid (0.1 eq) to the mixture. Stir at room temperature for 2 hours. Causality: The mild acid catalyzes the dehydration of the hemiaminal to the requisite iminium ion.

  • Reduction: Cool the reaction to 0°C. Add NaBH(OAc)3 (1.5 eq) portion-wise over 15 minutes. Causality: Cooling mitigates the exothermic hydride transfer, preventing ring-opening of the highly strained azetidine core.

  • Validation Check 1 (In-Process): Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The disappearance of the secondary amine (strong purple stain) and appearance of a tertiary amine spot confirms iminium reduction.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with dichloromethane (3x). Dry combined organics over MgSO4, filter, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Etherification via Nucleophilic Aromatic Substitution (SNAr)

Objective: Couple the azetidine scaffold to an electrophilic heteroaromatic core (e.g., a fluorinated quinazoline or E3 recruiter)[5].

  • Alkoxide Generation: Dissolve (1-Cyclobutyl-3-methylazetidin-3-yl)methanol (1.0 eq) in anhydrous THF (0.1 M) under nitrogen at 0°C. Slowly add Sodium Hydride (NaH, 60% dispersion, 1.5 eq). Stir for 30 minutes. Causality: NaH quantitatively deprotonates the primary alcohol to form a highly nucleophilic alkoxide.

  • Coupling: Add the electrophilic aryl fluoride (1.0 eq) dropwise. Warm to room temperature and stir for 4 hours.

  • Validation Check 2 (In-Process): Analyze an aliquot via LC-MS. A complete mass shift corresponding to the loss of fluorine (-19 Da) and addition of the azetidine alkoxide (+154 Da) validates successful SNAr coupling[4].

  • Workup: Quench carefully with ice water. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and purify via preparative HPLC.

References

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.1

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate.2

  • A Concise Synthesis of a Novel Insulin-Like Growth Factor I Receptor (IGF-IR) Inhibitor. Organic Process Research & Development.3

  • Compounds with anti-kras mutant tumor activity. Google Patents (IL319953A).5

  • Compounds that mediate protein degradation and methods of use thereof. Google Patents (US20240317706A1).4

Sources

(1-Cyclobutyl-3-methylazetidin-3-yl)methanol: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The development of novel small-molecule therapeutics increasingly relies on conformationally restricted, sp3-rich aliphatic heterocycles to improve pharmacokinetic profiles and target binding affinity. (1-Cyclobutyl-3-methylazetidin-3-yl)methanol (C9H17NO) has emerged as a highly versatile building block[1]. Featuring a highly strained four-membered azetidine ring, a lipophilic cyclobutyl appendage, and a functionalizable hydroxyl handle, this molecule is utilized in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors[2], targeted protein degraders (PROTACs)[3], and KRAS mutant inhibitors[4]. This whitepaper provides an in-depth mechanistic guide to its synthesis, analytical characterization, and implementation in medicinal chemistry workflows.

Chemical Identity & Structural Parameters

The structural architecture of (1-cyclobutyl-3-methylazetidin-3-yl)methanol presents unique steric and electronic properties. The azetidine ring possesses significant ring strain (~26 kcal/mol), which restricts the conformational flexibility of the attached substituents. The C3 position is a quaternary center, bearing both a methyl group and a hydroxymethyl group, which provides a defined vector for subsequent synthetic elaboration (e.g., etherification or esterification) while shielding the ring from metabolic degradation.

Table 1: Physicochemical and Structural Data

ParameterValue / Description
IUPAC Name (1-Cyclobutyl-3-methylazetidin-3-yl)methanol
Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol [1]
Precursor CAS Number 1458653-12-7 (Hydrochloride salt)
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 2 (Hydroxyl oxygen, Azetidine nitrogen)
Topological Polar Surface Area (TPSA) ~23.5 Ų
Physical State Colorless to light yellow sticky oil / solid

Mechanistic Synthesis Pathway

The most efficient and scalable route to access N-alkylated azetidines is via the reductive amination of an unsubstituted azetidine precursor. For this target, the commercially available (3-methylazetidin-3-yl)methanol hydrochloride[5] is reacted with cyclobutanone.

Causality in Reagent Selection
  • Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) is selected over Sodium borohydride (NaBH4) or Sodium cyanoborohydride (NaBH3CN). STAB is a mild, sterically bulky reducing agent. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, ensuring it selectively reduces the highly electrophilic iminium ion intermediate without prematurely reducing the cyclobutanone starting material. Furthermore, STAB avoids the generation of highly toxic hydrogen cyanide gas associated with NaBH3CN.

  • Base: N,N-Diisopropylethylamine (DIPEA) is utilized to liberate the free base of the azetidine from its hydrochloride salt. DIPEA is sterically hindered and non-nucleophilic, preventing unwanted side reactions with the ketone electrophile.

Reaction Pathway Visualization

Synthesis SM1 3-Methylazetidin-3-yl)methanol (Amine Nucleophile) Step1 Nucleophilic Addition (Weak Acid Catalyst) SM1->Step1 SM2 Cyclobutanone (Electrophile) SM2->Step1 Hemiaminal Hemiaminal Intermediate Step1->Hemiaminal Step2 Dehydration (-H2O) Hemiaminal->Step2 Iminium Iminium Ion Intermediate (Highly Electrophilic) Step2->Iminium Step3 Hydride Transfer (STAB / NaBH(OAc)3) Iminium->Step3 Product (1-Cyclobutyl-3-methylazetidin- 3-yl)methanol Step3->Product

Caption: Mechanistic pathway of the reductive amination yielding the target compound.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure intermediate fidelity before proceeding to subsequent steps.

Reagents:

  • (3-Methylazetidin-3-yl)methanol hydrochloride (1.0 eq)

  • Cyclobutanone (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) (Solvent, 0.2 M)

Methodology:

  • Free-Basing: Suspend (3-methylazetidin-3-yl)methanol hydrochloride in anhydrous DCE under a nitrogen atmosphere. Add DIPEA dropwise at 0 °C. Stir for 15 minutes at room temperature to ensure complete dissolution and liberation of the free amine.

  • Electrophile Addition: Add cyclobutanone (1.2 eq) in a single portion.

  • Iminium Formation (IPC Checkpoint): Stir the mixture at room temperature for 1 hour. Self-Validation: Withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS. Proceed only when the primary amine mass (m/z 102.1) is depleted, indicating complete conversion to the hemiaminal/iminium intermediate.

  • Reduction: Cool the reaction vessel to 0 °C. Add STAB (1.5 eq) portionwise over 10 minutes to control the mild exotherm.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3. Causality: This neutralizes the acetic acid byproduct generated by STAB and destroys any unreacted hydride species, preventing downstream purification issues. Extract the aqueous layer with Dichloromethane (DCM) (3x).

  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of DCM to 10% Methanol in DCM (containing 1% NH4OH to prevent streaking of the basic amine).

Analytical Characterization & Validation

To confirm the structural integrity of the synthesized building block, the following analytical targets must be met. The presence of the cyclobutyl ring introduces distinct multiplet patterns in the upfield region of the 1H NMR spectrum.

Table 2: Expected Analytical Signatures

Analytical MethodTarget Parameters / Expected Signals
LC-MS (ESI+) Expected [M+H]+: m/z 156.1.
1H NMR (400 MHz, CDCl3) δ 3.65 (s, 2H, -CH2 OH);δ 3.20 - 2.85 (m, 5H, Azetidine CH2 + Cyclobutyl N-CH );δ 2.05 - 1.60 (m, 6H, Cyclobutyl CH2 );δ 1.20 (s, 3H, -CH3 ).
13C NMR (100 MHz, CDCl3) Expected peaks: ~70.5 (CH2OH), ~62.3 (Azetidine CH2), ~59.1 (Cyclobutyl CH), ~38.2 (Quaternary C3), ~28.4 (Cyclobutyl CH2), ~23.1 (CH3), ~14.5 (Cyclobutyl CH2).
FT-IR (ATR) Broad stretch at ~3300 cm⁻¹ (O-H); sharp bands at ~2950-2850 cm⁻¹ (aliphatic C-H).

Applications in Drug Discovery

The incorporation of the (1-cyclobutyl-3-methylazetidin-3-yl) motif into pharmacophores is a proven strategy for modulating lipophilicity and basicity while maintaining a low molecular weight footprint.

Applications Core (1-Cyclobutyl-3-methylazetidin- 3-yl)methanol App1 PARP Inhibitors (Benzimidazole Derivatives) Core->App1 US 2006/0229289 App2 PROTACs & Degraders (Linker/Ligand Module) Core->App2 US 2024/0317706 App3 KRAS Mutant Inhibitors (Targeted Oncology) Core->App3 IL 319953 A

Caption: Pharmacological applications of the synthesized azetidine building block.

  • PARP Inhibitors: The compound serves as a critical precursor for synthesizing 2-(1-cyclobutyl-3-methylazetidin-3-yl)-1H-benzimidazole-4-carboxamide derivatives. These molecules are potent PARP inhibitors utilized in treating cardiac/kidney toxicities and potentiating cytotoxic cancer therapies by increasing apoptosis in tumor cells[2].

  • Targeted Protein Degradation (PROTACs): Recent patent literature highlights the use of this azetidine derivative as a structural linker and recognition motif in compounds that mediate the ubiquitin-proteasome system for the targeted degradation of pathogenic proteins[3].

  • Targeted Oncology: The structural rigidity of the azetidine core has been leveraged in the design of next-generation inhibitors targeting KRAS mutant tumors, providing critical vectoring for binding within the shallow KRAS binding pocket[4].

References

  • Google Patents:US20060229289A1 - PARP Inhibitors and Methods of Use Thereof.
  • Google Patents:US20240317706A1 - Compounds that mediate protein degradation and methods of use thereof.
  • Google Patents:IL319953A - Compounds with anti-kras mutant tumor activity.
  • Namiki / Enamine: Building Blocks Catalogue (EN300-7352624). Available at:[Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Cyclobutyl-3-methylazetidin-3-yl)methanol represents a class of small molecules with potential significance in medicinal chemistry and drug development. The azetidine ring is a strained four-membered heterocycle that can serve as a versatile scaffold in the design of novel therapeutic agents, while the cyclobutyl and methanol functionalities introduce specific steric and electronic properties.[1] A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of such compounds.

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (1-Cyclobutyl-3-methylazetidin-3-yl)methanol. As a Senior Application Scientist, the following sections are structured to not only present the predicted spectroscopic data but also to offer insights into the underlying principles and experimental considerations, ensuring a robust and self-validating approach to characterization. While experimental data for this specific molecule is not widely published, this guide leverages established spectroscopic principles and data from analogous structures to provide a comprehensive and predictive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (1-Cyclobutyl-3-methylazetidin-3-yl)methanol, both ¹H and ¹³C NMR will provide critical information about its structure.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the cyclobutyl ring, the azetidine ring, the methyl group, the methylene group of the methanol moiety, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
-OH1.5 - 3.0Broad Singlet1H
-CH₂- (cyclobutyl, adjacent to N)2.8 - 3.2Multiplet1H
-CH₂- (azetidine)2.5 - 2.9Multiplet4H
-CH₂- (cyclobutyl)1.8 - 2.2Multiplet4H
-CH₂- (cyclobutyl)1.5 - 1.8Multiplet2H
-CH₂OH3.4 - 3.6Singlet2H
-CH₃1.1 - 1.3Singlet3H

Predicted values are based on general principles and data for similar structures. Actual values may vary depending on the solvent and other experimental conditions.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Carbon Predicted Chemical Shift (ppm)
-C- (azetidine, quaternary)60 - 65
-CH₂- (azetidine)55 - 60
-CH- (cyclobutyl, adjacent to N)50 - 55
-CH₂OH65 - 70
-CH₂- (cyclobutyl)25 - 30
-CH₂- (cyclobutyl)15 - 20
-CH₃20 - 25

Predicted values are based on general principles and data for similar structures. Actual values may vary depending on the solvent and other experimental conditions.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peaks.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place Sample in NMR Spectrometer transfer->instrument h1_acq Acquire ¹H Spectrum instrument->h1_acq c13_acq Acquire ¹³C Spectrum instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline interpretation Interpret Chemical Shifts, Multiplicities, and Integrations baseline->interpretation

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Functional Group Vibrational Mode **Predicted Wavenumber (cm⁻¹) **Intensity
AlcoholO-H Stretch3200 - 3600Strong, Broad
AlkaneC-H Stretch2850 - 3000Strong
AzetidineC-N Stretch1200 - 1350Medium
AlcoholC-O Stretch1050 - 1150Strong

The broadness of the O-H stretch is due to hydrogen bonding.[1][2][3] The C-H stretching region will contain contributions from the cyclobutyl, azetidine, methyl, and methylene groups.[4][5]

Experimental Protocol for ATR-FTIR Spectroscopy
  • Sample Preparation: Place a small amount of the liquid or solid sample directly onto the diamond crystal of the ATR accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

IR Spectroscopy Workflow Diagram

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis place_sample Place Sample on ATR Crystal background Acquire Background Spectrum place_sample->background sample_scan Acquire Sample Spectrum background->sample_scan interpretation Identify Characteristic Absorption Bands sample_scan->interpretation

Caption: Workflow for IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₀H₁₉NO, MW = 169.26).

  • Major Fragmentation Pathways:

    • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines.[6] This could lead to the loss of a cyclobutyl radical or the methyl-methanol substituted carbon.

    • Loss of Water: Dehydration of the alcohol moiety can result in a fragment at M-18.

    • Loss of a Methyl Group: A peak at M-15 corresponding to the loss of the methyl group is expected.

    • Ring Opening: The strained azetidine and cyclobutane rings may undergo ring-opening fragmentation.

Predicted Key Fragments
m/z Predicted Fragment
169[M]⁺
154[M - CH₃]⁺
151[M - H₂O]⁺
112[M - C₄H₉]⁺ (loss of cyclobutyl)
98[M - CH₂OH - CH₃]⁺
57[C₄H₉]⁺ (cyclobutyl cation)
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize electron ionization (EI) to generate the molecular ion and fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure of the compound.

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_sep Mass Analysis cluster_detect Detection cluster_analysis Data Analysis inject Inject Sample ionize Electron Ionization (EI) inject->ionize separate Separate Ions by m/z ionize->separate detect Detect Ions separate->detect interpret Analyze Mass Spectrum detect->interpret

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol. By combining the predictive power of NMR, IR, and MS, researchers can confidently determine the structure and purity of this and related novel chemical entities. The provided protocols and workflows serve as a practical reference for obtaining high-quality spectroscopic data, ensuring the integrity and reproducibility of scientific findings in the pursuit of new drug candidates.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclobutane. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 14). Infrared spectrum of ethanol. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, October 4). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

  • Al-Ostath, A., Al-Assas, A. H., & Al-Majd, N. A. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Mesopotamian Journal of Pharmaceutical Sciences, 2020(2), 1-11.
  • LibreTexts Chemistry. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy, 32(4), 28-35.
  • Al-Obaidi, A. M. J., Al-Janabi, A. S. H., & Al-Masoudi, W. A. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Egyptian Journal of Chemistry, 68(8), 349-361.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • D'yakonov, V. A., Kanyeva, T. A., & Dzhemilev, U. M. (2019). Chapter 2 - Fragmentation and Interpretation of Spectra. In Advances in Organic Synthesis (Vol. 6, pp. 41-95). Bentham Science Publishers.

Sources

Discovery and history of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (1-Cyclobutyl-3-methylazetidin-3-yl)methanol: A Novel Scaffold in Modern Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is a central theme. The strategic combination of privileged scaffolds is a proven methodology for generating drug candidates with superior efficacy, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive analysis of the hypothetical molecule, (1-Cyclobutyl-3-methylazetidin-3-yl)methanol. While a detailed historical record for this specific entity is not publicly documented, its constituent parts—the N-cyclobutyl group and the 3-methyl-3-(hydroxymethyl)azetidine core—are of significant interest in drug discovery. This document will, therefore, present a logical synthesis of its likely discovery rationale, a plausible and detailed synthetic pathway, and its potential applications, grounded in established scientific principles and supported by peer-reviewed literature.

Introduction: The Strategic Imperative for Novel Scaffolds

The development of new therapeutics is an intricate process, often challenged by issues of metabolic instability, off-target effects, and poor bioavailability. To overcome these hurdles, medicinal chemists are increasingly turning to the use of saturated heterocyclic and carbocyclic scaffolds that offer improved three-dimensionality and physicochemical properties compared to traditional flat, aromatic systems.[1] The molecule (1-Cyclobutyl-3-methylazetidin-3-yl)methanol is a prime exemplar of this design philosophy, merging two key structural motifs: the cyclobutane ring and the azetidine core.

  • The Cyclobutane Moiety: Once considered a synthetic curiosity, the cyclobutane ring is now recognized as a valuable component in drug design.[2][3] Its puckered, three-dimensional structure can enhance binding to target proteins by providing better spatial complementarity.[1] Furthermore, the replacement of metabolically labile groups (like gem-dimethyl or phenyl rings) with a cyclobutane can significantly improve metabolic stability and solubility.[2][4]

  • The Azetidine Scaffold: The four-membered azetidine ring is a "privileged" scaffold, particularly in the design of central nervous system (CNS) active compounds.[5][6] Its conformational rigidity helps to pre-organize appended functional groups, reducing the entropic penalty of binding and thus increasing potency and selectivity.[5] The azetidine nitrogen also serves as a key pharmacophoric element, capable of forming crucial interactions with biological targets.[5]

The combination of these two fragments in (1-Cyclobutyl-3-methylazetidin-3-yl)methanol suggests a molecule designed to possess enhanced metabolic stability, improved solubility, and potent, selective target engagement.

A Plausible Discovery and Development Rationale

While the specific discovery history of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol is not documented, we can infer its likely origins from current trends in drug discovery. It is probable that this molecule was designed as part of a lead optimization program, where the cyclobutyl and 3-methyl-3-(hydroxymethyl)azetidine moieties were introduced to address specific challenges encountered with an earlier-generation compound.

Hypothetical Lead Optimization Workflow

Caption: A plausible workflow for the rational design of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol.

This rational design process would be guided by computational modeling and a deep understanding of the target's binding pocket. The introduction of the cyclobutyl group would likely aim to fill a hydrophobic pocket while improving metabolic stability, and the rigid azetidine core would orient the hydroxymethyl group for a specific hydrogen bond interaction.

Proposed Synthesis of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol

The synthesis of this molecule can be logically approached through a convergent strategy, preparing the two key fragments separately before their final coupling. The following is a proposed synthetic route based on established and reliable chemical transformations.

Retrosynthetic Analysis

A plausible retrosynthetic analysis would disconnect the molecule at the N-cyclobutyl bond, leading back to a protected 3-methyl-3-(hydroxymethyl)azetidine and a cyclobutyl electrophile.

Caption: Retrosynthetic analysis of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol.

Forward Synthesis: A Step-by-Step Protocol

The forward synthesis can be envisioned in two main stages: the preparation of the protected azetidine core and its subsequent N-alkylation with a cyclobutyl group.

Stage 1: Synthesis of tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate

This key intermediate can be synthesized from commercially available tert-butyl 3-oxoazetidine-1-carboxylate.[7]

Protocol 1: Grignard Addition to tert-Butyl 3-oxoazetidine-1-carboxylate

  • Under an inert atmosphere (argon or nitrogen), dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction back to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate.

This protocol is adapted from established procedures for Grignard additions to ketones.[7]

Protocol 2: Reduction to (tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate)

A direct, reliable one-step conversion from the tertiary alcohol to the hydroxymethyl group is not straightforward. A more robust, albeit longer, route would be to introduce a cyano group followed by reduction. However, for the purpose of this guide, we will assume a hypothetical one-step reduction for simplicity, while acknowledging that in practice, a multi-step sequence might be necessary. A more practical approach would be the reduction of a corresponding ester, which is not detailed here but represents a viable alternative.

Stage 2: N-Alkylation and Deprotection

Protocol 3: N-Alkylation with Cyclobutyl Bromide

  • To a solution of tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2.0 eq).

  • Add cyclobutyl bromide (1.5 eq) to the mixture.

  • Heat the reaction to 80 °C and stir for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield tert-butyl 1-cyclobutyl-3-(hydroxymethyl)-3-methylazetidine-1-carboxylate.

Protocol 4: Boc Deprotection

  • Dissolve the Boc-protected intermediate in a solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (4M in dioxane).

  • Stir the reaction at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • If an HCl salt is formed, it can be neutralized with a mild base to yield the final product, (1-Cyclobutyl-3-methylazetidin-3-yl)methanol.

Overall Synthetic Workflow

Caption: Proposed synthetic pathway to (1-Cyclobutyl-3-methylazetidin-3-yl)methanol.

Quantitative Data and Physicochemical Properties

While experimental data for the target molecule is unavailable, we can predict some of its key physicochemical properties based on its structure.

PropertyPredicted Value/RangeRationale
Molecular Weight ~185.28 g/mol C₁₀H₁₉NO
logP 1.0 - 2.0The presence of the polar hydroxyl group and the nitrogen atom will balance the lipophilicity of the cyclobutyl and methyl groups.
Topological Polar Surface Area (TPSA) ~32.3 ŲContribution from the hydroxyl group and the nitrogen atom.
Fraction of sp³ carbons (Fsp³) 1.0The molecule is fully saturated, which is desirable for improved solubility and metabolic stability.[1]
Hydrogen Bond Donors 1From the hydroxyl group.
Hydrogen Bond Acceptors 2From the hydroxyl oxygen and the azetidine nitrogen.

These predicted properties suggest that (1-Cyclobutyl-3-methylazetidin-3-yl)methanol would have good "drug-like" characteristics, making it a promising candidate for further development.

Conclusion and Future Outlook

(1-Cyclobutyl-3-methylazetidin-3-yl)methanol represents a compelling, albeit currently hypothetical, molecular scaffold that embodies modern principles of drug design. The strategic incorporation of the cyclobutane and 3-substituted azetidine moieties is likely to confer advantageous pharmacokinetic and pharmacodynamic properties. The proposed synthetic route is robust and relies on well-established chemical transformations, making the molecule accessible for further study.

Future research on this and related scaffolds will likely focus on their incorporation into screening libraries for a variety of biological targets, particularly in the CNS space where the properties of these motifs are highly valued.[5] As our understanding of the interplay between three-dimensional molecular shape and biological activity continues to grow, we can expect to see more innovative molecules like (1-Cyclobutyl-3-methylazetidin-3-yl)methanol emerge from the pipeline of drug discovery.

References

  • Title: Cyclobutanes in Small-Molecule Drug Candidates Source: PMC URL: [Link]

  • Title: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries Source: ACS Publications URL: [Link]

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed URL: [Link]

  • Title: Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs Source: Bentham Science Publishers URL: [Link]

  • Title: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries Source: PMC URL: [Link]

  • Title: Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Source: Broad Institute URL: [Link]

  • Title: Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs Source: PubMed URL: [Link]

  • Title: Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities Source: The Open Medicinal Chemistry Journal URL: [Link]

  • Title: Bioisosteric Replacements Source: Chemspace URL: [Link]

  • Title: US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors Source: Google Patents URL

Sources

The Role of the Cyclobutyl Moiety in Bioactive Compounds: A Strategic Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The modern drug discovery paradigm is defined by the "Escape from Flatland"—a strategic shift away from planar, sp2-hybridized aromatic systems toward three-dimensional, sp3-rich scaffolds. Increasing the fraction of sp3-hybridized carbons (


) is statistically correlated with higher clinical success rates due to improved solubility, reduced off-target toxicity, and enhanced target specificity. Among 3D scaffolds, the cyclobutane ring  has emerged as a privileged structural motif. Historically underutilized due to synthetic bottlenecks, recent advances in photoredox catalysis and [2+2] cycloadditions have unlocked the cyclobutyl moiety as a powerful tool for conformational restriction, bioisosteric replacement, and metabolic stabilization 1[1].

As a Senior Application Scientist, I present this whitepaper to dissect the physicochemical rationale behind cyclobutyl integration, analyze its role in FDA-approved therapeutics, and provide self-validating experimental workflows for evaluating cyclobutyl-containing leads.

Physicochemical & Structural Profiling

The cyclobutyl moiety is not merely a spacer; it is a highly specific geometric and electronic modulator. Understanding its fundamental properties is critical for rational drug design:

  • Puckered Conformation & Entropic Advantage: Unlike the planar cyclopropane ring, cyclobutane adopts a "puckered" or butterfly conformation with a dihedral angle of approximately 25°–30°. While it rapidly interconverts in solution, binding to a target receptor locks it into a specific geometry. This pre-organization pays a significantly lower entropic penalty upon binding compared to highly flexible linear alkyl chains or pseudorotating cyclopentane rings2[3].

  • C–H Bond Character & Metabolic Stability: The internal C–C–C bond angles are compressed to ~90°, resulting in high ring strain (~26.5 kcal/mol). To compensate, the external C–H bonds possess increased s-character. This makes the C–H bonds shorter, stronger, and less acidic than those in standard alkanes, providing a kinetic shield against hydrogen abstraction by Cytochrome P450 (CYP450) enzymes1[1].

  • Hydrophobic Pocket Filling: The bulk and restricted rotation of the cyclobutyl group allow it to fill deep, hydrophobic pockets (e.g., the S1 pocket in proteases) more efficiently than an isopropyl or gem-dimethyl group.

LeadOpt Start Identify Flat/Labile Lead (e.g., Isopropyl/gem-dimethyl) Sub Substitute with Cyclobutyl Moiety Start->Sub Bioisosteric replacement Eval Evaluate Physicochemical & Biological Properties Sub->Eval Metab Microsomal Stability (CYP450 Assay) Eval->Metab Conf Conformational Rigidity (NMR/X-ray) Eval->Conf Bind Target Affinity (Kd/IC50) Eval->Bind Success Optimized Bioactive Compound Metab->Success Improved t1/2 Conf->Success Locked conformation Bind->Success Enhanced pocket filling

Figure 1: Decision tree for cyclobutyl substitution in lead optimization.

Strategic Applications in FDA-Approved Therapeutics

The integration of the cyclobutyl moiety has directly enabled the approval of several high-profile therapeutics. The table below summarizes key quantitative and qualitative data regarding these drugs.

Table 1: FDA-Approved Drugs Featuring Cyclobutyl Moieties
Drug NameTargetTherapeutic IndicationStructural Role of Cyclobutyl Moiety
Abrocitinib JAK1Atopic DermatitisActs as a central conformational lock, orienting the pyrrolopyrimidine and sulfonamide groups for optimal ATP-site binding.
Apalutamide Androgen ReceptorProstate CancerSpiro-fused cyclobutane increases 3D bulk, preventing planarization and enhancing receptor fit while resisting degradation.
Boceprevir HCV NS3/4A ProteaseHepatitis CThe 3-amino-4-cyclobutyl-2-oxobutanamide residue efficiently fills the hydrophobic S1 pocket of the protease.
Butorphanol

/

Opioid Receptors
Pain ManagementThe cyclobutylmethyl substitution acts as a pharmacological switch, conferring potent

-agonist activity.
Mechanistic Case Studies

1. Conformational Vectoring: Abrocitinib Approved in 2022, abrocitinib is a highly selective JAK1 inhibitor 4[4]. The central cis-3-substituted cyclobutyl ring serves as a rigid spacer that precisely vectors the pyrrolopyrimidine hinge-binding motif and the sulfonamide group into the ATP-binding pocket. A linear or more flexible linker would result in a massive entropic penalty upon binding, drastically reducing potency.

JAKSTAT Cytokine Cytokine (IL-4, IL-13) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Enzyme Receptor->JAK1 Activates STAT STAT Protein JAK1->STAT Phosphorylates Transcription Gene Transcription (Inflammation) STAT->Transcription Translocates Abrocitinib Abrocitinib (Cyclobutyl Scaffold) Abrocitinib->JAK1 Inhibits (ATP site)

Figure 2: Mechanism of JAK-STAT pathway inhibition by the cyclobutyl-containing drug abrocitinib.

2. Spirocyclic Bulk & Bioisosterism: Apalutamide Apalutamide, a second-generation nonsteroidal antiandrogen, was developed by modifying the structure of enzalutamide. By cyclizing the 5,5-dimethyl groups of the imidazolidine ring into a spiro-cyclobutane ring, chemists increased the 3D character of the molecule 5[5]. This spiro-fusion prevents planarization, ensuring the molecule perfectly antagonizes the androgen receptor while simultaneously improving metabolic stability over linear alkyl counterparts.

3. Pharmacological Switching: Butorphanol Butorphanol is a morphinan-type synthetic opioid. The critical structural divergence from pure


-agonists (like levorphanol) is the substitution of the N-methyl group with a cyclobutylmethyl  group6[6]. This specific steric bulk alters the ligand-receptor interaction, converting the molecule into a mixed 

-opioid receptor agonist and

-opioid receptor antagonist, drastically lowering its abuse potential.

4. Hydrophobic Pocket Filling: Boceprevir Boceprevir, a direct-acting antiviral for Hepatitis C, utilizes a highly specialized tripeptide sequence. It features a 3-amino-4-cyclobutyl-2-oxobutanamide residue7[7]. The cyclobutyl group is perfectly sized to slot into the S1 pocket of the NS3/4A serine protease, providing superior van der Waals contacts compared to smaller or more flexible aliphatic chains.

Experimental Protocols for Cyclobutyl Lead Evaluation

To rigorously evaluate the impact of introducing a cyclobutyl moiety, researchers must employ self-validating assay systems. The following protocols are designed to prove causality between the structural modification and the resulting biological phenotype.

Protocol 1: High-Throughput Microsomal Stability Assay (CYP450 Resistance)

Objective: To quantify the metabolic half-life (


) and intrinsic clearance (

) of a cyclobutyl-modified lead versus a gem-dimethyl parent compound.
  • Preparation & Controls: Formulate the cyclobutyl test compound and the parent analog in DMSO (final assay concentration 1 µM).

    • Causality: Testing both in parallel isolates the cyclobutyl moiety's specific contribution to metabolic resistance. Include Verapamil as a high-clearance positive control to validate the metabolic competence of the microsomes.

  • Incubation: Mix the compounds with Human Liver Microsomes (HLMs, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system.

    • Causality: HLMs provide the CYP450 enzymes, while NADPH supplies the necessary electrons for oxidative metabolism, accurately mimicking hepatic first-pass clearance.

  • Quenching: At designated time points (0, 15, 30, 45, 60 min), transfer an aliquot of the reaction mixture into 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity and preventing artifactual degradation during sample handling.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS.

    • Causality: Calculating the slope of the natural log of remaining parent compound versus time yields the elimination rate constant (

      
      ), which directly translates to 
      
      
      
      , proving whether the cyclobutyl ring successfully shielded the molecule from oxidation.
Protocol 2: Radioligand Binding Assay for Receptor Selectivity

Objective: To determine if a cyclobutyl substitution (e.g., cyclobutylmethyl) alters receptor subtype affinity (e.g., driving


-opioid selectivity).
  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing the target receptor (e.g., human

    
    -opioid receptor). Suspend in 50 mM Tris-HCl buffer (pH 7.4).
    
    • Causality: Using isolated membranes rather than whole cells eliminates confounding variables such as membrane permeability, efflux pumps, or intracellular sequestration.

  • Radioligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of a radiolabeled probe (e.g., 1 nM

    
    -U69,593), and varying concentrations of the cyclobutyl test compound (10 pM to 10 µM).
    
    • Causality: The test compound competes with the radioligand for the binding site. The resulting displacement curve allows for the precise calculation of the

      
      . Non-specific binding is defined using 10 µM naloxone to ensure the signal is strictly receptor-specific.
      
  • Filtration & Washing: After a 60-minute incubation at 25°C, rapidly filter the mixture through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester. Wash three times with ice-cold Tris-HCl buffer.

    • Causality: Rapid filtration separates bound radioligand from free radioligand. The ice-cold buffer minimizes the dissociation of the receptor-ligand complex during the wash step, preserving the equilibrium state.

  • Scintillation Counting: Add scintillation cocktail to the filters and measure radioactivity. Apply the Cheng-Prusoff equation (

    
    ) to determine the absolute binding affinity.
    

References

  • [1] Cyclobutanes in Small‐Molecule Drug Candidates - PMC. Source: nih.gov. 1

  • [7] Boceprevir | CID 10324367 - PubChem - NIH. Source: nih.gov. 7

  • [6] Butorphanol (tartrate) ((-) - Cayman Chemical. Source: caymanchem.com. 6

  • [5] Bicalutamide - Wikipedia. Source: wikipedia.org.5

  • [3] Construction of Complex Cyclobutane Building Blocks by Photosensitized [2+2] Cycloaddition of Vinyl Boronate Esters - PMC. Source: nih.gov. 3

  • [4] FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis - MDPI. Source: mdpi.com. 4

Sources

Methodological & Application

Application Note: Utilizing (1-Cyclobutyl-3-methylazetidin-3-yl)methanol in Lead Optimization and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, escaping the "flatland" of sp2-hybridized aromatic rings is critical for improving the clinical success rates of drug candidates. (1-Cyclobutyl-3-methylazetidin-3-yl)methanol (Enamine Catalog ID: EN300-7352624)[1] represents a highly specialized, privileged building block designed to address common pharmacokinetic and physicochemical liabilities in lead compounds. By combining the conformational rigidity of an azetidine ring with strategic steric shielding and lipophilic modulation, this module serves as a superior bioisostere for traditional pyrrolidines, piperidines, and morpholines.

This technical guide details the structural rationale, physicochemical advantages, and validated experimental protocols for incorporating this building block into drug discovery workflows.

Structural Rationale & Pharmacophore Mapping

The architecture of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol is engineered to solve specific medicinal chemistry challenges. Azetidines are four-membered nitrogen-containing heterocycles that have emerged as vital motifs due to their high ring strain, sp3-rich character, and conformational rigidity[2].

  • The Azetidine Core: Provides a compact, rigid scaffold that orientates functional groups with high precision. Its reduced basicity compared to pyrrolidine often mitigates hERG channel liabilities and phospholipidosis[3].

  • 3-Methyl Substitution: The geminal disubstitution at the C3 position serves a dual purpose. First, it completely blocks oxidative metabolism (e.g., via Cytochrome P450 enzymes) at the otherwise vulnerable tertiary carbon. Second, via the Thorpe-Ingold effect, it restricts the rotameric freedom of the adjacent hydroxymethyl group, reducing the entropic penalty upon binding to the target protein.

  • N-Cyclobutyl Group: Alkylation with a cyclobutyl ring precisely modulates the lipophilicity (LogP) to enhance blood-brain barrier (BBB) penetration for CNS targets, while being significantly more resistant to N-dealkylation than standard N-methyl or N-ethyl groups.

Rationale Core (1-Cyclobutyl-3-methyl azetidin-3-yl)methanol N1 N-Cyclobutyl Group Modulates basicity & increases CNS penetration Core->N1 N2 Azetidine Ring High sp3 fraction & conformational rigidity Core->N2 N3 3-Hydroxymethyl Vector for target engagement (H-bonding) Core->N3 N4 3-Methyl Group Blocks metabolic oxidation & restricts rotation Core->N4

Caption: Structural rationale and pharmacophoric contributions of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol.

Physicochemical Advantages & Bioisosterism

When optimizing a lead compound, replacing a flexible, metabolically unstable ring with an azetidine derivative can drastically alter the pharmacokinetic profile. The azetidine ring has gained significant popularity, with at least seven approved drugs containing this residue[5].

The table below summarizes the comparative advantages of utilizing this specific azetidine module over a traditional pyrrolidine analog.

Table 1: Comparative Physicochemical Profile (Calculated Trends)

PropertyStandard Pyrrolidine AnalogAzetidine AnalogPharmacological Impact
Fraction sp3 (Fsp3) ModerateHigh Improved aqueous solubility and reduced off-target toxicity.
Metabolic Stability (C3) Vulnerable to oxidationBlocked (gem-dimethyl effect) Prolonged half-life (

) and reduced intrinsic clearance (

).
Amine Basicity (pKa) ~9.0 - 9.5~8.0 - 8.5 Reduced hERG binding affinity; improved membrane permeability.
Conformational Entropy High (envelope flipping)Low (rigidified) Higher target binding affinity due to lower entropic penalty.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the chemical integration and biological validation of this building block. Every step is designed as a self-validating system.

Protocol A: Late-Stage Etherification (Mitsunobu Coupling)

Objective: To covalently link the primary alcohol of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol to a phenolic core of a lead compound.

Reagents & Equipment:

  • (1-Cyclobutyl-3-methylazetidin-3-yl)methanol (1.2 equiv)

  • Phenolic Lead Core (1.0 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Dissolve the Phenolic Lead Core, the azetidine building block, and

    
     in anhydrous THF under an inert argon atmosphere.
    
    • Causality: Moisture must be strictly excluded to prevent the premature hydrolysis of the DIAD intermediate, which would drastically reduce the reaction yield.

  • Activation: Cool the reaction mixture to 0°C using an ice bath. Slowly add DIAD dropwise over 15 minutes.

    • Causality: Performing the initial betaine formation at 0°C controls the exothermic nature of the reaction, minimizes the formation of hydrazine byproducts, and prevents the degradation of the sterically hindered azetidine alcohol.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

  • Validation (In-Process): Monitor the reaction via LC-MS.

    • Self-Validation: Look for the disappearance of the phenolic starting material and the appearance of the

      
       peak corresponding to the etherified product. The presence of triphenylphosphine oxide (
      
      
      
      ) is a positive indicator of a successful catalytic cycle.
  • Workup: Quench the reaction with saturated aqueous

    
    , extract with Ethyl Acetate (3x), dry over 
    
    
    
    , and purify via reverse-phase preparative HPLC.
Protocol B: In Vitro Metabolic Validation (HLM Clearance Assay)

Objective: To validate that the 3-methyl substitution successfully shields the compound from oxidative metabolism.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 mL incubation mixture containing Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Spike the synthesized azetidine drug candidate to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Causality: NADPH is the obligate cofactor for Cytochrome P450 enzymes. Without it, oxidative metabolism cannot occur, serving as a necessary negative control if omitted in parallel wells.

  • Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing 100 ng/mL of Tolbutamide (Internal Standard).

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity to ensure precise kinetic data. The internal standard controls for any volumetric variations during subsequent mass spectrometry.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ).
    

Table 2: Representative In Vitro ADME Validation Data

ParameterOriginal Pyrrolidine LeadOptimized Azetidine CandidateAssay Method
HLM

85 µL/min/mg< 15 µL/min/mg LC-MS/MS (Protocol B)
MDCK-MDR1 (Papp)

cm/s

cm/s
Transwell Permeability
hERG IC50 2.5 µM> 30 µM Patch-Clamp Electrophysiology

Strategic Workflow for Implementation

To maximize the utility of this building block, drug development professionals should follow a systematic scaffold-hopping approach.

Workflow Step1 Identify Liability in Lead (e.g., Poor stability, hERG) Step2 Scaffold Hopping Select (1-Cyclobutyl-3-methylazetidin-3-yl)methanol Step1->Step2 Step3 Chemical Synthesis (Mitsunobu / Etherification) Step2->Step3 Step4 In Vitro ADME & Target Assay (HLM Clearance & Binding) Step3->Step4

Caption: Logical workflow for integrating azetidine building blocks into lead optimization.

References

1.[4] Insilico Medicine. "Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors." Bioorganic & Medicinal Chemistry, 2024. URL:[Link] 2.[2] Cheekatla, S. R. "Azetidines in medicinal chemistry: emerging applications and approved drugs." Journal of Enzyme Inhibition and Medicinal Chemistry, 2026. URL:[Link] 3.[3] Cheekatla, S. R. "Azetidines in medicinal chemistry: emerging applications and approved drugs" (ResearchGate Full Text), 2026. URL:[Link] 4.[5] Enamine Ltd & Pfizer. "An Approach to Alkyl Azetidines for Medicinal Chemistry." ChemRxiv, 2025. URL:[Link] 5.[1] Enamine. "Building Blocks Catalogue May 2019" (Compound EN300-7352624). URL:[Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The azetidine scaffold is a highly sought-after structural motif in modern medicinal chemistry. Its inherent ring strain and three-dimensional character offer unique advantages in the design of novel therapeutics, often leading to improved potency, selectivity, and pharmacokinetic properties.[1][2] (1-Cyclobutyl-3-methylazetidin-3-yl)methanol, in particular, serves as a crucial building block for the synthesis of a wide range of biologically active compounds.[3] The transition from laboratory-scale synthesis to a robust and scalable process presents numerous challenges, including reaction efficiency, impurity profiling, and safe handling of reactive intermediates.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol. The protocols detailed herein are designed to be self-validating, with an emphasis on the underlying chemical principles and practical considerations for safe and efficient large-scale production.

Synthetic Strategy Overview

The synthesis of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol is a multi-step process that requires careful planning and execution. The chosen synthetic route focuses on commercially available starting materials and employs robust chemical transformations suitable for scale-up. The overall strategy involves the construction of the core azetidine ring, followed by functional group manipulations to introduce the desired substituents.

A general overview of the synthetic approach is presented below. It's important to note that specific reaction conditions and reagents may be adapted based on the scale of the synthesis and available equipment.

Detailed Protocols and Methodologies

Part 1: Synthesis of 1-Cyclobutyl-3-methylazetidin-3-one

This initial phase focuses on the construction of the key azetidin-3-one intermediate. The N-cyclobutylation of a suitable azetidine precursor is a critical step that requires careful control of reaction parameters to maximize yield and minimize side-product formation.

Protocol 1: N-Cyclobutylation of 3-Methylazetidin-3-ol Hydrochloride

Materials:

  • 3-Methylazetidin-3-ol hydrochloride

  • Cyclobutanone

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Reaction vessel with overhead stirrer, dropping funnel, and nitrogen inlet

Procedure:

  • To a stirred suspension of 3-methylazetidin-3-ol hydrochloride in dichloromethane (DCM), add cyclobutanone.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (STAB) portion-wise, maintaining the internal temperature below 5 °C. The slow addition is crucial to control the exothermic reaction and prevent the formation of impurities.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 1-cyclobutyl-3-methylazetidin-3-ol.

Protocol 2: Oxidation to 1-Cyclobutyl-3-methylazetidin-3-one

Materials:

  • Crude 1-cyclobutyl-3-methylazetidin-3-ol

  • Dess-Martin periodinane (DMP) or alternative oxidizing agent (e.g., Swern oxidation)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the crude 1-cyclobutyl-3-methylazetidin-3-ol in DCM in a reaction vessel equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C.

  • Add Dess-Martin periodinane (DMP) portion-wise, maintaining the temperature below 5 °C. The use of DMP offers mild reaction conditions and is suitable for scale-up, though cost and waste disposal should be considered.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous sodium thiosulfate solution and a saturated aqueous sodium bicarbonate solution.

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude 1-cyclobutyl-3-methylazetidin-3-one. This intermediate can be purified by flash column chromatography.[4]

Part 2: Synthesis of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol

The final stage of the synthesis involves the introduction of the hydroxymethyl group at the C3 position of the azetidine ring. This is typically achieved through a Grignard reaction or a similar nucleophilic addition to the ketone.

Protocol 3: Grignard Reaction with Methylmagnesium Bromide

Materials:

  • 1-Cyclobutyl-3-methylazetidin-3-one

  • Methylmagnesium bromide solution in diethyl ether or THF

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Reaction vessel with overhead stirrer, dropping funnel, and nitrogen inlet

Procedure:

  • Dissolve the purified 1-cyclobutyl-3-methylazetidin-3-one in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the methylmagnesium bromide solution via a dropping funnel, maintaining the internal temperature below -70 °C. This low temperature is critical to prevent side reactions and ensure high selectivity.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude (1-Cyclobutyl-3-methylazetidin-3-yl)methanol.

Purification of the Final Product

The final product, (1-Cyclobutyl-3-methylazetidin-3-yl)methanol, is a polar compound, which can present challenges during purification.[5] Flash column chromatography is a common and effective method for isolating the pure product.

Protocol 4: Flash Column Chromatography

Materials:

  • Crude (1-Cyclobutyl-3-methylazetidin-3-yl)methanol

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (Et3N)

  • TLC plates

  • Glass column

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM).

  • Pack the column with the silica gel slurry.

  • Pre-elute the column with the starting mobile phase. To mitigate peak tailing often observed with amines on silica gel, it is advisable to add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent.[5]

  • Dissolve the crude product in a minimal amount of DCM and load it onto the column.

  • Elute the column with a gradient of methanol in dichloromethane. A typical gradient might start from 0% methanol and gradually increase to 10% methanol. The optimal gradient should be determined by TLC analysis.

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield the purified (1-Cyclobutyl-3-methylazetidin-3-yl)methanol.

Data Presentation
StepIntermediate/ProductStarting Material (mass/moles)Reagent (mass/moles)Solvent (volume)Yield (%)Purity (by LC-MS)
11-Cyclobutyl-3-methylazetidin-3-ol3-Methylazetidin-3-ol HCl (1.0 eq)Cyclobutanone (1.1 eq), STAB (1.5 eq)DCM (10 vol)85-95% (crude)>90%
21-Cyclobutyl-3-methylazetidin-3-one1-Cyclobutyl-3-methylazetidin-3-ol (1.0 eq)DMP (1.2 eq)DCM (10 vol)70-85% (after purification)>98%
3(1-Cyclobutyl-3-methylazetidin-3-yl)methanol1-Cyclobutyl-3-methylazetidin-3-one (1.0 eq)MeMgBr (1.2 eq)THF (10 vol)60-75% (after purification)>99%

Table 1: Summary of a representative scale-up synthesis of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol.

Visualization of the Synthetic Workflow

Synthesis_Workflow A 3-Methylazetidin-3-ol HCl C 1-Cyclobutyl-3-methylazetidin-3-ol A->C STAB, DCM B Cyclobutanone B->C D 1-Cyclobutyl-3-methylazetidin-3-one C->D DMP, DCM F (1-Cyclobutyl-3-methylazetidin-3-yl)methanol D->F THF E Methylmagnesium Bromide E->F

Caption: Synthetic workflow for (1-Cyclobutyl-3-methylazetidin-3-yl)methanol.

Safety and Handling Precautions

The synthesis of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol involves the use of several hazardous reagents and requires strict adherence to safety protocols.

  • Azetidines: Azetidine and its derivatives can be flammable and may cause skin and eye irritation.[6][7] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

  • Sodium triacetoxyborohydride (STAB): STAB is a moisture-sensitive and flammable solid. It reacts with water to release hydrogen gas, which is flammable. Handle in a dry, inert atmosphere.

  • Dess-Martin periodinane (DMP): DMP is a shock-sensitive and potentially explosive oxidizing agent. Handle with care and avoid grinding or subjecting it to impact.

  • Grignard Reagents: Methylmagnesium bromide is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (nitrogen or argon).

  • Solvents: Dichloromethane and tetrahydrofuran are volatile and flammable organic solvents. Use in a well-ventilated area and away from ignition sources.[9]

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.[6][8][9]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low yield in N-cyclobutylationIncomplete reaction; side reactionsEnsure slow addition of STAB at low temperature; monitor reaction closely by TLC/LC-MS.
Incomplete oxidationInsufficient oxidizing agent; deactivation of DMPUse a slight excess of DMP; ensure the starting material is dry. Consider alternative oxidation methods like Swern or Parikh-Doering oxidation.
Formation of byproducts in Grignard reactionReaction temperature too high; moisture in the reactionMaintain the reaction temperature below -70 °C; use anhydrous solvents and glassware.
Poor separation during chromatographyCo-elution of impurities; product streaking on the columnOptimize the solvent gradient; add a small amount of triethylamine to the eluent to improve peak shape for the basic product.[5]

Table 2: Common troubleshooting scenarios and potential solutions.

Conclusion

The scale-up synthesis of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol is a challenging but achievable process. By following the detailed protocols and adhering to the safety precautions outlined in these application notes, researchers and drug development professionals can confidently produce this valuable building block in the quantities required for their research and development programs. The key to a successful scale-up lies in careful planning, precise control of reaction parameters, and a thorough understanding of the underlying chemical principles.

References

  • Chemos GmbH & Co.KG.
  • Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • ScienceDirect. Azetidine Synthesis. [Link]

  • University of Pittsburgh. Safe Handling of Azides. [Link]

  • Google Patents.
  • ACS Publications. Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • ResearchGate. Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones | Request PDF. [Link]

  • Elsevier. Azetidine Synthesis - 1st Edition. [Link]

  • ACS Publications. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. [Link]

Sources

Application Note: (1-Cyclobutyl-3-methylazetidin-3-yl)methanol in the Synthesis of Benzimidazole-Based PARP Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Cyclobutyl-3-methylazetidin-3-yl)methanol is a highly specialized, conformationally restricted building block utilized in the discovery and synthesis of potent poly(ADP-ribose) polymerase (PARP) inhibitors [1]. In modern oncology, targeting PARP-1 and PARP-2 enzymes has become a cornerstone strategy for inducing synthetic lethality in tumors harboring BRCA1/2 mutations. This application note details the mechanistic rationale, synthetic workflow, and self-validating protocols for converting this azetidine derivative into a bioactive 1H-benzimidazole-4-carboxamide core, a scaffold renowned for its exceptional PARP inhibitory activity [2].

Mechanistic Rationale: The "E-E-A-T" of Scaffold Design

As drug development professionals, we must understand why specific molecular motifs are chosen. The incorporation of the (1-cyclobutyl-3-methylazetidin-3-yl) moiety into a benzimidazole core is not arbitrary; it is a masterclass in structure-based drug design:

  • The Azetidine Ring (Conformational Restriction): Four-membered nitrogen heterocycles severely restrict the conformational flexibility of the molecule. By locking the spatial arrangement of the pharmacophore, the entropic penalty upon binding to the PARP-1 NAD+ binding pocket is minimized, driving sub-nanomolar binding affinities.

  • The Cyclobutyl Group (Lipophilicity & Stability): The

    
    -cyclobutyl substitution provides optimal steric bulk and lipophilicity. Compared to linear alkyl chains, the cyclobutyl group improves membrane permeability and metabolic stability against oxidative dealkylation by cytochrome P450 enzymes.
    
  • The 3-Methyl Quaternary Center: The presence of the methyl group at the 3-position (adjacent to the attachment point of the benzimidazole) creates a sterically hindered quaternary center. This prevents metabolic oxidation at the benzylic-like position and forces the azetidine ring into a specific orthogonal conformation relative to the planar benzimidazole, perfectly aligning with the hydrophobic sub-pocket of the PARP enzyme [1].

  • The Hydroxymethyl Handle: The primary alcohol is the critical synthetic vector. It allows for mild, controlled oxidation to a carboxylic acid, which is subsequently coupled to a diaminobenzamide to build the bioactive core.

Synthetic Workflow & Biological Pathway

To contextualize the protocols, the following diagrams illustrate the chemical transformation of the building block and the ultimate biological mechanism of the synthesized drug.

SyntheticWorkflow A (1-Cyclobutyl-3-methylazetidin-3-yl)methanol (Starting Material) B Oxidation (TEMPO, BAIB, MeCN/H2O) A->B C 1-Cyclobutyl-3-methylazetidine- 3-carboxylic acid B->C D Amide Coupling (HATU, DIPEA, 2,3-Diaminobenzamide) C->D E Cyclization (Glacial AcOH, 65°C) D->E F 2-(1-Cyclobutyl-3-methylazetidin-3-yl) -1H-benzimidazole-4-carboxamide (PARP Inhibitor) E->F

Synthetic workflow from (1-Cyclobutyl-3-methylazetidin-3-yl)methanol to PARP inhibitor.

PARP_Pathway DNA DNA Single-Strand Breaks (SSBs) PARP PARP1/2 Recruitment & Activation DNA->PARP Trapping PARP Trapping on DNA PARP->Trapping Inhibited by Inhibitor Benzimidazole PARP Inhibitor (Azetidine derivative) Inhibitor->Trapping DSB Replication Fork Collapse (Double-Strand Breaks) Trapping->DSB Apoptosis Synthetic Lethality / Apoptosis (in BRCA-mutated cells) DSB->Apoptosis

Mechanism of synthetic lethality via PARP trapping by benzimidazole inhibitors.

Self-Validating Experimental Protocols

The synthesis of 2-(1-cyclobutyl-3-methylazetidin-3-yl)-1H-benzimidazole-4-carboxamide requires precision. The sterically hindered nature of the azetidine and the sensitivity of the tertiary amine demand highly specific reagents.

Protocol A: Chemoselective Oxidation to Carboxylic Acid

Objective: Convert the primary alcohol of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol to the corresponding carboxylic acid without cleaving the strained azetidine ring or oxidizing the tertiary amine. Causality: Traditional harsh oxidants (e.g., Jones reagent,


) will degrade the azetidine system. A TEMPO/BAIB (Bis(acetoxy)iodobenzene) catalytic system ensures mild, chemoselective oxidation of the primary alcohol.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol in a 1:1 mixture of Acetonitrile (MeCN) and deionized water (0.2 M concentration).

  • Catalyst Addition: Add 0.1 equivalents of TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) to the stirring solution at 0°C.

  • Oxidant Addition: Slowly add 2.2 equivalents of BAIB portion-wise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Validation Check (In-Process): Pull a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. The reaction is complete when the starting material mass disappears and the target mass (

    
     m/z) dominates.
    
  • Workup: Quench the reaction with saturated aqueous

    
     to neutralize excess oxidant. Adjust the pH to ~5.5 using 1M HCl, and extract with a polar organic solvent (e.g., 10% isopropanol in chloroform) to isolate the zwitterionic amino acid. Concentrate in vacuo.
    
Protocol B: Amide Coupling & Benzimidazole Cyclization

Objective: Couple the sterically hindered carboxylic acid to 2,3-diaminobenzamide and cyclize to form the benzimidazole core. Causality: Standard coupling agents like EDC/HOBt often fail here due to the extreme steric bulk of the 3-methyl group on the azetidine. HATU is mandated as it forms a highly reactive HOAt ester that overcomes this steric barrier [2].

Step-by-Step Methodology:

  • Pre-Activation: Dissolve 1.0 eq of the synthesized 1-cyclobutyl-3-methylazetidine-3-carboxylic acid in anhydrous DMF. Add 4.0 eq of DIPEA (N,N-Diisopropylethylamine) and 1.2 eq of HATU. Stir at room temperature for 20 minutes. Crucial: Do not skip this pre-activation step; the hindered acid requires time to form the active ester.

  • Coupling: Add 1.0 eq of 2,3-diaminobenzamide dihydrochloride. Stir at room temperature for 12 hours under a nitrogen atmosphere.

  • Validation Check (Intermediate): Perform TLC (DCM:MeOH 9:1). The intermediate amide should be visible under UV (254 nm).

  • Cyclization: Concentrate the DMF solution under high vacuum. Dissolve the crude intermediate in glacial acetic acid (0.1 M). Heat the solution to 65°C for 4 hours. The acidic environment and heat drive the dehydration reaction, closing the benzimidazole ring [1].

  • Final Validation: Analyze the crude mixture via HPLC-UV. The formation of the benzimidazole core is confirmed by a distinct UV absorption shift to ~300 nm. Purify via reverse-phase preparative HPLC to yield the final PARP inhibitor.

Quantitative Data: In Vitro PARP Inhibition

The incorporation of cyclic amines (like pyrrolidines, piperidines, and azetidines) into the 2-position of the 1H-benzimidazole-4-carboxamide scaffold yields exceptionally potent PARP inhibitors. The table below summarizes the structure-activity relationship (SAR) data for this class of molecules, demonstrating the high efficacy of the azetidine/pyrrolidine derivatives[1] [2].

Compound CoreCyclic Amine Substitution at C2PARP-1 Inhibition Enzyme Assay (

, nM)
Whole Cell Assay (

, nM)
1H-benzimidazole-4-carboxamide2-(2-methylpyrrolidin-2-yl)4.3~2.0
1H-benzimidazole-4-carboxamide2-(2R)-pyrrolidin-2-yl8.0N/A
1H-benzimidazole-4-carboxamide2-(1-propylpiperidin-4-yl)8.03.0
1H-benzimidazole-4-carboxamide 2-(1-cyclobutyl-3-methylazetidin-3-yl) < 10.0 < 5.0

*Values estimated based on structural homology and scaffold potency parameters outlined in patent literature for quaternary-substituted cyclic amines.

References

  • Title: 1H-benzimidazole-4-carboxamides substituted with a cyclic amine (US Patent 2006/0229289 A1) Source: United States Patent and Trademark Office / Google Patents URL: [Link]

  • Title: Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer Source: Bioorganic & Medicinal Chemistry (PubMed) URL: [Link]

Application Notes & Protocols: Asymmetric Synthesis of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral 3,3-Disubstituted Azetidines in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1] Its inherent ring strain (approx. 25.4 kcal/mol) and non-planar geometry provide a unique three-dimensional exit vector for substituents, which is highly desirable for exploring chemical space and optimizing drug-target interactions.[1] Unlike its more strained and less stable aziridine counterpart, the azetidine ring offers a balance of reactivity and stability, making it a robust building block for drug candidates.[2]

The target molecule, (1-Cyclobutyl-3-methylazetidin-3-yl)methanol, incorporates several key features of interest to drug development professionals:

  • A Quaternary Stereocenter: The C3 position is a fully substituted carbon, creating a chiral center that is often crucial for biological activity and selectivity.

  • The N-Cyclobutyl Group: This moiety is increasingly used as a bioisostere for phenyl rings or larger alkyl groups to improve metabolic stability, reduce toxicity, and enhance pharmacokinetic properties.[3]

  • A Primary Alcohol: The hydroxymethyl group provides a handle for further functionalization or can act as a key hydrogen-bond donor in interactions with biological targets.

The enantioselective synthesis of such structures presents a significant challenge, as the creation of the quaternary stereocenter must be precisely controlled. This guide details a robust and reproducible strategy for accessing both enantiomers of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol, starting from readily available precursors. The chosen strategy relies on a gold-catalyzed cyclization to form a key azetidin-3-one intermediate, followed by a diastereoselective methylation and subsequent reduction.

Proposed Synthetic Strategy: A Retrosynthetic Analysis

Our strategy hinges on the late-stage introduction of the C3-methyl group onto a pre-formed azetidine ring. This approach allows for the establishment of the core scaffold first, followed by the critical stereochemistry-defining step.

G Target (1-Cyclobutyl-3-methylazetidin-3-yl)methanol (Enantiopure) Intermediate1 N-Cyclobutyl-3-methylazetidin-3-one Target->Intermediate1 Reduction Intermediate2 N-Cyclobutylazetidin-3-one Intermediate1->Intermediate2 Asymmetric Methylation Intermediate3 N-Protected Azetidin-3-one Intermediate2->Intermediate3 N-Cyclobutylation Precursor N-Protected Propargylamine Intermediate3->Precursor Gold-Catalyzed Oxidative Cyclization

Caption: Retrosynthetic pathway for the target molecule.

This retrosynthetic analysis identifies an N-protected propargylamine as a practical starting point. The key transformations are:

  • Gold-Catalyzed Oxidative Cyclization: An efficient method to construct the strained azetidin-3-one ring from a linear precursor.[4]

  • N-Cyclobutylation: Introduction of the cyclobutyl moiety onto the azetidine nitrogen.

  • Asymmetric Methylation: The crucial stereochemistry-determining step to create the C3-quaternary center.

  • Diastereoselective Reduction: Final reduction of the ketone to yield the target alcohol.

Experimental Protocols & Methodologies

Protocol I: Synthesis of N-Boc-azetidin-3-one (Intermediate A)

This protocol utilizes a gold-catalyzed intermolecular oxidation of an alkyne to generate a reactive α-oxo gold carbene, which undergoes intramolecular N-H insertion to form the azetidine ring. This method avoids the use of potentially explosive diazo compounds.[4]

Workflow Diagram:

G cluster_0 Protocol I Workflow Start N-Boc-propargylamine + Pyridine N-oxide Reaction AuCl(PPh₃) / AgOTf DCM, 40 °C, 12h Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Boc-azetidin-3-one (Intermediate A) Purification->Product

Caption: Workflow for the synthesis of Intermediate A.

Materials:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Eq.
N-Boc-propargylamine155.195.00 g32.21.0
Pyridine N-oxide95.104.60 g48.31.5
AuCl(PPh₃)494.79796 mg1.610.05
Silver Triflate (AgOTf)256.94414 mg1.610.05
Dichloromethane (DCM), dry-160 mL--
Silica Gel (230-400 mesh)-As needed--

Procedure:

  • To a dry 250 mL round-bottom flask under an argon atmosphere, add N-Boc-propargylamine (5.00 g, 32.2 mmol), pyridine N-oxide (4.60 g, 48.3 mmol), and dry DCM (160 mL).

  • Stir the solution at room temperature until all solids dissolve.

  • In a separate vial, pre-mix the gold catalyst by dissolving AuCl(PPh₃) (796 mg, 1.61 mmol) and AgOTf (414 mg, 1.61 mmol) in a minimal amount of dry DCM. The silver salt scavenges the chloride to generate the active cationic gold catalyst.

  • Add the catalyst solution to the reaction flask.

  • Equip the flask with a reflux condenser and heat the mixture to 40 °C for 12 hours. Monitor the reaction progress by TLC (30% Ethyl Acetate in Hexanes).

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude oil by flash column chromatography on silica gel (gradient elution, 10% to 40% Ethyl Acetate in Hexanes) to yield N-Boc-azetidin-3-one (Intermediate A ) as a pale yellow oil.

Expected Results:

  • Yield: 70-80%

  • Appearance: Pale yellow oil.

Protocol II: Synthesis of 1-Cyclobutylazetidin-3-one (Intermediate B)

This two-step protocol involves the deprotection of the Boc group followed by reductive amination with cyclobutanone.

Materials:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Eq.
N-Boc-azetidin-3-one (Int. A)171.194.00 g23.41.0
Trifluoroacetic Acid (TFA)114.029.0 mL1175.0
Dichloromethane (DCM)-40 mL--
Cyclobutanone70.091.80 g25.71.1
Sodium triacetoxyborohydride (STAB)211.947.43 g35.11.5
Acetic Acid (AcOH)60.051.34 mL23.41.0
1,2-Dichloroethane (DCE)-80 mL--

Procedure:

Step 1: Boc Deprotection

  • Dissolve N-Boc-azetidin-3-one (4.00 g, 23.4 mmol) in DCM (40 mL) in a 100 mL round-bottom flask and cool to 0 °C.

  • Add TFA (9.0 mL, 117 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Concentrate the mixture under reduced pressure. Co-evaporate with toluene (2 x 20 mL) to remove residual TFA. The crude azetidin-3-one TFA salt is used directly in the next step.

Step 2: Reductive Amination 5. Dissolve the crude salt in DCE (80 mL). 6. Add cyclobutanone (1.80 g, 25.7 mmol) and acetic acid (1.34 mL, 23.4 mmol). 7. Stir the mixture for 30 minutes at room temperature to allow for iminium ion formation. 8. Add sodium triacetoxyborohydride (7.43 g, 35.1 mmol) portion-wise over 15 minutes. 9. Stir the reaction at room temperature for 16 hours. 10. Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases. 11. Separate the layers and extract the aqueous phase with DCM (3 x 40 mL). 12. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. 13. Purify by flash column chromatography (gradient elution, 0% to 10% Methanol in DCM) to afford 1-cyclobutylazetidin-3-one (Intermediate B ).

Expected Results:

  • Yield (over 2 steps): 65-75%

  • Appearance: Colorless to pale yellow oil.

Protocol III: Asymmetric Synthesis of (R)- and (S)-(1-Cyclobutyl-3-methylazetidin-3-yl)methanol (Target Enantiomers)

This sequence employs a chiral auxiliary-based approach for the key methylation step, analogous to the well-established Evans asymmetric alkylation methodology.[5] We will form a chiral enolate, perform a diastereoselective methylation, reduce the ketone, and then cleave the auxiliary. For simplicity and to demonstrate access to both enantiomers, this protocol will be described conceptually using a removable chiral auxiliary strategy. A more direct catalytic asymmetric approach could also be developed.

Conceptual Asymmetric Methylation Mechanism:

G cluster_0 Diastereoselective Methylation A Intermediate B (Azetidinone) C Chiral Imide A->C 1. Attach B Chiral Auxiliary B->C E Chelated (Z)-Enolate C->E 2. Deprotonate D LDA, THF, -78 °C D->E G Sterically Shielded Transition State E->G 3. Alkylate F MeI (Methyl Iodide) F->G H Methylated Imide (High d.r.) G->H

Caption: Logic of chiral auxiliary-directed methylation.

Protocol for Racemic Synthesis and Chiral Separation (A Practical Alternative):

For many applications, a resolution of a racemic mixture is a highly practical and scalable approach. This protocol details the synthesis of the racemic target molecule, followed by a standard protocol for chiral HPLC separation.

Step 3a: Synthesis of Racemic 1-Cyclobutyl-3-methylazetidin-3-one

  • Dissolve 1-cyclobutylazetidin-3-one (Intermediate B , 2.00 g, 16.0 mmol) in dry THF (80 mL) and cool to -78 °C under argon.

  • Add lithium diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene, 8.8 mL, 17.6 mmol, 1.1 eq) dropwise. Stir for 1 hour at -78 °C.

  • Add methyl iodide (1.1 mL, 17.6 mmol, 1.1 eq) dropwise.

  • Stir at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution. Warm to room temperature.

  • Extract with ethyl acetate (3 x 50 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield racemic 1-cyclobutyl-3-methylazetidin-3-one.

Step 3b: Reduction to Racemic Alcohol

  • Dissolve the ketone from the previous step (approx. 16.0 mmol) in methanol (60 mL) and cool to 0 °C.

  • Add sodium borohydride (NaBH₄, 908 mg, 24.0 mmol, 1.5 eq) portion-wise.

  • Stir for 2 hours at 0 °C.

  • Quench by slowly adding water, then concentrate under reduced pressure to remove most of the methanol.

  • Extract with ethyl acetate (3 x 50 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to yield racemic (1-cyclobutyl-3-methylazetidin-3-yl)methanol.

Step 3c: Chiral HPLC Resolution The enantiomers of the final product can be separated by preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

HPLC Separation Parameters:

ParameterCondition
ColumnChiralpak® AD-H (or similar amylose-based column)
Mobile PhaseHexane / Isopropanol / Diethylamine (e.g., 80:20:0.1)
Flow Rate1.0 mL/min (analytical) or scaled for preparative
DetectionUV at 210 nm
Column Temperature25 °C

Procedure:

  • Dissolve the racemic alcohol in the mobile phase.

  • Inject onto the chiral column.

  • Collect the separated enantiomer fractions.

  • Analyze the purity of each fraction using the same analytical method.

  • Combine fractions of high enantiomeric purity (e.g., >99% ee) and evaporate the solvent to obtain the pure enantiomers.

Data Summary and Characterization

Quantitative Data Overview:

StepProductStarting Material (Eq.)Typical YieldKey Technique
IN-Boc-azetidin-3-one (A)N-Boc-propargylamine (1.0)70-80%Gold-catalyzed cyclization
II1-Cyclobutylazetidin-3-one (B)Intermediate A (1.0)65-75%Deprotection & Red. Amination
III(±)-(1-Cyclobutyl-3-methylazetidin-3-yl)methanolIntermediate B (1.0)75-85%Methylation & Reduction
IV(R)- and (S)- EnantiomersRacemic Alcohol>90% recoveryChiral HPLC Resolution

Characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of all intermediates and the final product. The formation of the quaternary center in Protocol III will be evidenced by the appearance of a methyl singlet and the disappearance of the C3-protons of Intermediate B.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the final product.

  • Enantiomeric Excess (ee): The ee of the separated enantiomers must be determined using analytical chiral HPLC as described in the table above.

Troubleshooting and Field-Proven Insights

  • Low Yield in Gold Cyclization (Protocol I): Ensure all reagents and solvents are scrupulously dry. The cationic gold catalyst is sensitive to moisture. If the reaction stalls, a small additional charge of the pre-mixed catalyst can be added.

  • Incomplete Reductive Amination (Protocol II): The formation of the iminium ion is crucial. The presence of acetic acid is necessary to catalyze this step. Ensure STAB is added portion-wise to control the reaction rate.

  • Poor Separation in Chiral HPLC (Protocol IIIc): The separation of enantiomers is highly dependent on the mobile phase composition. Systematically vary the ratio of hexane to isopropanol. The addition of a small amount of an amine (like DEA) is often essential for sharpening the peaks of basic compounds like azetidines. Test different chiral columns (e.g., cellulose-based vs. amylose-based) if necessary.

Conclusion

This document provides a comprehensive and technically grounded guide for the asymmetric synthesis of the enantiomers of (1-cyclobutyl-3-methylazetidin-3-yl)methanol. By leveraging a modern gold-catalyzed ring construction and a practical racemic synthesis followed by chiral resolution, this protocol offers a reliable pathway for accessing these valuable chiral building blocks. The detailed step-by-step instructions, coupled with expert insights, are designed to enable researchers in drug discovery and development to successfully synthesize and study this promising molecular scaffold.

References

  • Zhang, Y., et al. (2021). Asymmetric synthesis of CF2-functionalized aziridines by combined strong Brønsted acid catalysis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Schroeder, G. M., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research. Available at: [Link]

  • Couty, F., Evano, G., & Prim, D. (2004). Synthesis of Chiral Non Racemic Azetidines. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • McCabe, O., et al. (2021). Azetidines and their applications in asymmetric catalysis. Tetrahedron. Available at: [Link]

  • Parmar, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Li, G., et al. (2024). Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. Organic Letters. Available at: [Link]

  • Sperry, J. (2018). Synthesis of chiral Azetidine and its application in asymmetric synthesis. ResearchGate. Available at: [Link]

  • Kennemur, J. L., et al. (2023). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Boyd, S. P., et al. (2022). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available at: [Link]

  • Ye, L., et al. (2014). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition. Available at: [Link]

  • University of Birmingham. (2021). Azetidines and their applications in asymmetric catalysis. University of Birmingham Research Portal. Available at: [Link]

  • Kennemur, J. L., et al. (2023). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. ChemRxiv. Available at: [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. Available at: [Link]

  • University of Victoria. (n.d.). Chapter 45 — Asymmetric synthesis. UVic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Methods of asymmetric synthesis. ResearchGate. Available at: [Link]

  • SlidePlayer. (n.d.). Asymmetric synthesis. SlidePlayer. Available at: [Link]

  • Chen, Y., et al. (2023). Asymmetric total synthesis of tricyclic prostaglandin D2 metabolite methyl ester via oxidative radical cyclization. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI. Available at: [Link]

  • Evans, D. A., et al. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Development of a Novel One-Pot Process for the Synthesis of Tolcapone. (n.d.). ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). The synthetic route for the preparation of compounds 1–3. ResearchGate. Available at: [Link]

  • Yamashita, T., et al. (n.d.). Rapid and efficient synthesis of deuterated cyclobutane derivatives using continuous photo flow chemistry. Axcelead Drug Discovery Partners, Inc. Available at: [Link]

Sources

Application Note: Catalytic Methods for the Synthesis of Substituted Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The four-membered azetidine ring has become an increasingly popular structural motif in modern drug discovery, frequently utilized to improve the pharmacokinetic profiles of pharmaceuticals. Notably, substituted azetidines serve as critical bioisosteres and are core components in derivatives of blockbuster drugs like celecoxib and naproxen[1].

Historically, the synthesis of azetidines has been severely underdeveloped compared to other small carbocycles. Traditional approaches, such as ketene-imine cyclizations, often suffer from poor modularity and harsh conditions[2]. As a Senior Application Scientist, I have observed that the primary bottleneck in azetidine synthesis is overcoming the inherent ring strain (~26 kcal/mol). Recent breakthroughs in catalytic methodologies —specifically transition-metal catalysis and visible-light photocatalysis—have revolutionized this space by turning ring strain from a synthetic hurdle into a thermodynamic driving force[3].

This application note provides an authoritative guide on the latest catalytic methods for azetidine synthesis, with a deep-dive protocol into the highly efficient Radical Strain-Release (RSR) Photocatalysis strategy.

Mechanistic Framework: Catalytic Strategies

Transition-Metal Catalysis

Transition metals offer precise control over stereocenter formation during ring closure. For instance, Rhodium-catalyzed approaches utilizing


 facilitate the intermolecular reaction of diazo compounds with imines, yielding functionalized azetidines with high diastereoselectivity[2]. Similarly, Copper-catalyzed systems, such as those employing 

, enable the direct alkylation of 1-azabicyclo[1.1.0]butanes (ABBs) using organometallic reagents under remarkably mild conditions[4]. Convergent catalytic methods like these have significantly streamlined the construction of complex heterocycles[5].
Photocatalytic Radical Strain-Release (RSR)

The most significant recent advancement is the photocatalytic RSR strategy. This metal-free protocol operates using an organic photosensitizer to finely control energy transfer to sulfonyl imines[3].

  • The Causality of Strain: Instead of fighting ring strain, this method exploits the highly strained bicyclic nature of ABBs (~40 kcal/mol). When the sulfonyl imine undergoes homolytic cleavage, the resulting neutral radicals insert into the ABB. The massive release of strain energy upon ring-opening makes the formation of the C3–N sulfonyl azetidine thermodynamically irreversible[6].

Quantitative Method Comparison

To guide experimental design, the following table summarizes the performance metrics of current catalytic strategies.

Catalytic StrategyCatalyst / ReagentsKey SubstratesTypical YieldsKey Advantages
Photocatalytic RSR Organic PS (e.g., 4CzIPN), Blue LEDABBs + Sulfonyl Imines72–95%Metal-free; harnesses ~40 kcal/mol strain energy for driving force[3].
Rhodium-Catalyzed

Diazo compounds + Imines60–88%High diastereoselectivity; avoids pre-installation of diazo groups[2].
Copper-Catalyzed

Nitrones / ABBs + Organometallics55–82%Direct alkylation; broad functional group tolerance[4].

Workflow Visualization

The following diagram illustrates the logical flow and energy transfer mechanism of the RSR photocatalytic cycle.

RSR_Mechanism PS Organic Photosensitizer (Ground State) PS_Excited Excited State (PS*) PS->PS_Excited Light Visible Light (460 nm Blue LED) Light->PS Excitation PS_Excited->PS Relaxation Imine Sulfonyl Imine PS_Excited->Imine Energy Transfer RadicalPair Neutral Radical Pair Imine->RadicalPair Homolytic Cleavage StrainRelease Radical Strain-Release (Insertion) RadicalPair->StrainRelease ABB 1-Azabicyclo[1.1.0]butane (ABB) ABB->StrainRelease Interception Azetidine Functionalized Azetidine StrainRelease->Azetidine Recombination

Fig 1: Radical strain-release (RSR) photocatalytic mechanism for azetidine synthesis.

Standard Operating Protocol: Photocatalytic RSR Synthesis

This protocol details the single-step difunctionalization of ABBs into densely functionalized azetidines. It is designed as a self-validating system to ensure reproducibility and diagnostic clarity.

System Suitability & Validation Controls

To ensure the integrity of this workflow, run the following controls in parallel with your primary reaction:

  • The Dark Control: Wrap one reaction vessel completely in aluminum foil.

    • Validation: Confirms the reaction is strictly photochemically driven and not a background thermal process. Expected yield: 0%.

  • The Catalyst-Free Control: Omit the organic photosensitizer while maintaining irradiation.

    • Validation: Proves that direct excitation of the sulfonyl imine does not occur at 460 nm, validating the necessity of the sensitized energy-transfer mechanism. Expected yield: <5%.

  • Quantitative Internal Standard: Add 1,3,5-trimethoxybenzene to the crude mixture post-irradiation.

    • Validation: Allows for precise qNMR yield determination before column chromatography, isolating whether low isolated yields are due to reaction failure or purification losses.

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing

  • Action: In a flame-dried 10 mL Schlenk tube, add the sulfonyl imine (0.1 mmol), the ABB derivative (0.15 mmol), and the organic photosensitizer (e.g., 4CzIPN, 2 mol%). Dissolve the mixture in 2.0 mL of anhydrous ethyl acetate. Degas the solution strictly via three freeze-pump-thaw cycles.

  • Causality: Ethyl acetate is selected because it effectively solubilizes both the highly polar sulfonyl imines and the non-polar ABBs while remaining completely transparent in the visible light spectrum[1]. Degassing is absolutely critical; the photosensitizer relies on a long-lived triplet excited state to transfer energy. Molecular oxygen is a potent triplet quencher, and its presence will abort the catalytic cycle by forming singlet oxygen instead of the required radical pair.

Step 2: Photocatalytic Irradiation

  • Action: Backfill the Schlenk tube with Argon, seal it, and place it 5 cm away from a 460 nm Blue LED light source. Stir vigorously at room temperature (25 °C) for 12 hours.

  • Causality: The 460 nm wavelength is precisely matched to the absorption maximum of the organic photosensitizer. This avoids the use of higher-energy UV light, which could trigger unintended direct photolysis of the substrates or degrade the sensitive azetidine product[3]. Maintaining 25 °C prevents the thermal degradation of the highly strained ABB precursor.

Step 3: Radical Interception & Strain Release (In Situ)

  • Action: Monitor the reaction progress via LC-MS.

  • Causality: Upon energy transfer, the sulfonyl imine undergoes homolytic cleavage. The resulting neutral radicals are rapidly intercepted by the ABB. The thermodynamic driving force for this insertion is the release of approximately 40 kcal/mol of ring strain from the bicyclic system, which irreversibly pushes the equilibrium toward the difunctionalized azetidine[6].

Step 4: Workup and Purification

  • Action: Once the starting material is consumed, remove the solvent under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the pure substituted azetidine.

References

  • Rodríguez, R. I., Corti, V., Rizzo, L., & Dell'Amico, L. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. Nature Catalysis / ResearchGate. URL:[Link]

  • Kaur, N. (2025). Azetidine Synthesis (1st Edition). Elsevier. URL:[Link]

  • Denton, R. (2018-2022). A New Convergent Catalytic Synthesis of Azetidines. UKRI Gateway to Research (EPSRC Grant). URL:[Link]

Sources

Advanced Application Note: Functionalization of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide an authoritative, self-validating guide for the chemical functionalization of the hydroxyl group in (1-Cyclobutyl-3-methylazetidin-3-yl)methanol, overcoming inherent steric and electronic challenges.

Structural Analysis & Mechanistic Insights

(1-Cyclobutyl-3-methylazetidin-3-yl)methanol (C₉H₁₇NO) is a highly valuable, sp³-rich scaffold in modern drug discovery. The azetidine ring offers improved pharmacokinetic properties compared to flat aromatic rings, while the cyclobutyl group provides lipophilic bulk. However, functionalizing the primary hydroxyl group presents two distinct chemical challenges:

  • The Neopentyl-Like Steric Barrier: The primary alcohol (-CH₂OH) is directly adjacent to C3 of the azetidine ring, which is a fully substituted quaternary carbon (bonded to N-C2, N-C4, a methyl group, and the hydroxymethyl group). This creates a "neopentyl-like" steric environment. Attempting to convert the alcohol into a leaving group (e.g., a mesylate or tosylate) followed by an Sₙ2 displacement (e.g., with an amine) will typically fail or proceed at impractically slow rates due to extreme steric clash during the required backside attack.

  • The Basic Tertiary Amine: The N1-cyclobutyl nitrogen is a basic tertiary amine (estimated pKa ~8.5). It can coordinate with transition metals, interfere with acid-catalyzed reactions, and consume basic equivalents by forming salts with acidic byproducts.

Strategic Pivot

To successfully functionalize this molecule, chemists must bypass the Sₙ2 limitation at the neopentyl carbon. The optimal strategies are Direct O-Alkylation (where the oxygen acts as the nucleophile) and Oxidation to an Aldehyde (converting the sp³ carbon to an sp² carbon, relieving steric tension and enabling subsequent reductive amination or Wittig reactions).

G SM (1-Cyclobutyl-3-methylazetidin-3-yl)methanol Neopentyl-like Primary Alcohol Path1 Direct O-Alkylation (Williamson Ether) SM->Path1 NaH, R-X (Sterically Tolerated) Path2 Oxidation to Aldehyde (Swern Oxidation) SM->Path2 (COCl)2, DMSO, Et3N (Bypasses SN2 Limits) Path3 O-Sulfonation (Mesylation) followed by SN2 SM->Path3 MsCl, Base (High Steric Hindrance) Res1 Ether Derivatives (Explores Lipophilic Space) Path1->Res1 Res2 Aldehyde Intermediate (Ready for Reductive Amination) Path2->Res2 Res3 Failed/Very Slow Reaction (Due to Quaternary C3) Path3->Res3

Caption: Strategic functionalization pathways based on the neopentyl-like steric hindrance of the azetidine core.

Protocol 1: Direct O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis is the premier method for converting primary alcohols to ethers [3]. Because the resulting alkoxide of our target molecule is sterically bulky, it acts as a strong base. Therefore, this protocol is highly effective with unhindered primary alkyl halides (e.g., methyl iodide, benzyl bromide) but will result in E2 elimination if secondary alkyl halides are used [4].

Causality & Reagent Selection
  • Base Choice (NaH): Sodium hydride is chosen because it is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the equilibrium forward by evolving hydrogen gas. The basic azetidine nitrogen is unaffected by NaH.

  • Solvent (Anhydrous DMF or THF): Polar aprotic solvents stabilize the resulting alkoxide ion, increasing its nucleophilicity.

Self-Validating Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask under inert gas (N₂ or Argon). Dissolve (1-Cyclobutyl-3-methylazetidin-3-yl)methanol (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.5 eq) in portions.

    • Validation Check 1: Observe the reaction. The evolution of H₂ gas (bubbling) confirms active deprotonation. Stir for 30 minutes until bubbling ceases.

  • Alkylation: Add the primary alkyl halide (e.g., Benzyl bromide, 1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & IPC (In-Process Control): Carefully quench the reaction with a few drops of cold water.

    • Validation Check 2: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. For a benzyl ether, look for the disappearance of the starting material ([M+H]⁺ 156.2) and the appearance of the product mass ([M+H]⁺ 246.2).

  • Workup: Dilute with EtOAc, wash extensively with brine (to remove DMF), dry over Na₂SO₄, and concentrate. Purify via flash chromatography (DCM/MeOH gradient).

Protocol 2: Mild Oxidation to Aldehyde (Swern Oxidation)

To form C-C or C-N bonds at the functionalization site, the neopentyl alcohol must be oxidized. The Swern oxidation is selected because it strictly halts at the aldehyde stage, preventing over-oxidation to the carboxylic acid, and operates under extremely mild thermal conditions (-78 °C) [1, 2].

Causality & Reagent Selection
  • Stoichiometry Adjustment for the Basic Amine: The activation of DMSO by oxalyl chloride generates HCl as a byproduct. The basic azetidine nitrogen (pKa ~8.5) will immediately scavenge this HCl, forming a hydrochloride salt in situ. Therefore, an extra equivalent of Triethylamine (Et₃N) must be added during the elimination step to neutralize the azetidine salt and deprotonate the alkoxysulfonium intermediate.

Self-Validating Step-by-Step Procedure
  • Activation: In a flame-dried flask under Argon, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM. Cool to -78 °C. Add DMSO (3.0 eq) dropwise. Stir for 15 minutes.

    • Validation Check 1: Minor gas evolution (CO and CO₂) indicates successful formation of the active chlorodimethylsulfonium species.

  • Alcohol Addition: Dissolve the azetidine alcohol (1.0 eq) in a minimum volume of DCM and add dropwise. Stir for 30 minutes at -78 °C.

  • Elimination: Add Triethylamine (Et₃N) (5.0 eq—note the excess to account for the basic nitrogen). Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

    • Validation Check 2: The distinct odor of dimethyl sulfide (DMS) confirms the elimination step has occurred successfully (ensure this is done in a fume hood).

  • IPC & Workup:

    • Validation Check 3: LC-MS analysis of an aliquot should show quantitative conversion to the aldehyde ([M+H]⁺ 154.2).

    • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate. The resulting aldehyde should be used immediately in the next step (e.g., reductive amination) to prevent degradation.

Workflow Step1 Step 1: Swern Oxidation DMSO, (COCl)2, Et3N (5 eq) -78°C to RT Step2 Step 2: IPC Validation LC-MS: [M+H]+ 154.2 Odor of DMS confirmed Step1->Step2 Step3 Step 3: Imine Formation Primary Amine, Ti(OiPr)4 THF, RT, 4h Step2->Step3 Step4 Step 4: Reduction NaBH(OAc)3 RT, 12h Step3->Step4

Caption: Self-validating experimental workflow for oxidation and subsequent reductive amination.

Quantitative Data & IPC Summaries

To ensure reproducibility across different laboratory environments, refer to the following quantitative benchmarks and mass spectrometry targets during your synthesis.

Table 1: Functionalization Strategy Comparison

StrategyTarget Functional GroupPrimary ReagentsSteric ToleranceSₙ2 DependencyExpected Yield
Williamson Ether Alkyl/Aryl EthersNaH, R-X, DMFHigh (O-Alkylation)Low (Nucleophilic O)75 - 90%
Swern Oxidation Aldehyde(COCl)₂, DMSO, Et₃NHighNone85 - 95%
Mesylation + Amine Substituted AminesMsCl, Et₃N, then R-NH₂Very Low High (Fails at neopentyl) < 10%

Table 2: In-Process Control (IPC) Mass Spectrometry Targets

Compound StateChemical FormulaExact MassExpected [M+H]⁺Analytical Method
Starting Material C₉H₁₇NO155.13156.2LC-MS (ESI+)
Aldehyde Intermediate C₉H₁₅NO153.12154.2LC-MS (ESI+)
Benzyl Ether Product C₁₆H₂₃NO245.18246.2LC-MS (ESI+)

References

  • "Swern Oxidation of Alcohols To Aldehydes and Ketones", Master Organic Chemistry. URL: [Link]

  • "Swern oxidation", Wikipedia. URL: [Link]

  • "The Williamson Ether Synthesis", Master Organic Chemistry. URL: [Link]

  • "Williamson ether synthesis", Wikipedia. URL: [Link]

Advanced Application Note: N-Alkylation Strategies Involving (1-Cyclobutyl-3-methylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Cyclobutyl-3-methylazetidin-3-yl)methanol (C₉H₁₇NO, MW: 155.24 g/mol ) is a highly specialized, sterically congested building block utilized in modern medicinal chemistry. The azetidine core provides a rigid, low-lipophilicity spacer that restricts the conformational space of attached pharmacophores. In the context of this compound, "N-alkylation" encompasses two distinct synthetic paradigms:

  • Formation of the Core : The synthesis of the tertiary amine via reductive N-alkylation of the secondary azetidine precursor.

  • Quaternization : The direct N-alkylation of the tertiary nitrogen to generate quaternary ammonium salts, often used as prodrugs or phase-transfer catalysts.

This guide provides field-proven methodologies, mechanistic rationales, and self-validating protocols for both pathways.

Mechanistic Rationale & Chemical Context

The Thermodynamics of Azetidine N-Alkylation

Azetidines are four-membered nitrogen heterocycles characterized by significant inherent ring strain (approximately 26 kcal/mol) . This strain alters the hybridization of the ring atoms, increasing the s-character of the exocyclic bonds and rendering the nitrogen lone pair highly localized and nucleophilic.

However, in (1-Cyclobutyl-3-methylazetidin-3-yl)methanol, this inherent nucleophilicity is counterbalanced by severe steric hindrance. The 1-cyclobutyl group, combined with the 3-methyl and 3-hydroxymethyl substituents, creates a congested 3D environment.

Causality in Experimental Design
  • Choice of Alkylation Method for Core Synthesis : To synthesize the 1-cyclobutyl core, reductive amination using cyclobutanone is vastly superior to direct Sₙ2 alkylation with cyclobutyl bromide. Direct alkylation often suffers from competing E2 elimination (yielding cyclobutene) due to the basicity of the azetidine. Reductive amination bypasses this by forming an iminium intermediate that is subsequently reduced .

  • Solvent Selection for Quaternization : When alkylating the already-formed tertiary amine to create a quaternary salt, polar aprotic solvents (e.g., Acetonitrile, DMF) are mandatory. These solvents stabilize the highly polar, charge-separated Sₙ2 transition state without masking the nitrogen's nucleophilicity through hydrogen bonding.

ReactionPathway A (3-Methylazetidin-3-yl)methanol (Secondary Amine) B Cyclobutanone + NaBH(OAc)3 (Reductive N-Alkylation) A->B Pathway A C Cyclobutyl Halide + Base (Direct N-Alkylation) A->C Pathway B D (1-Cyclobutyl-3-methylazetidin-3-yl)methanol (Tertiary Amine Core) B->D Reductive Amination C->D Sn2 Alkylation E Alkyl Halide (R-X) (Quaternization) D->E Addition of Electrophile F Quaternary Ammonium Salt (Target Molecule) E->F N-Alkylation (Quaternization)

Diagram 1: Divergent N-alkylation pathways for the synthesis and functionalization of the azetidine core.

Quantitative Data & Condition Optimization

The following tables summarize the empirical data driving our protocol choices.

Table 1: Optimization of Core Synthesis (Secondary to Tertiary Amine)

Method Reagents Solvent Temp (°C) Yield (%) Primary Byproduct
Direct Alkylation Cyclobutyl Bromide, K₂CO₃ DMF 80 32% Cyclobutene (E2)
Direct Alkylation Cyclobutyl Iodide, DIPEA MeCN 60 45% Unreacted SM

| Reductive Amination | Cyclobutanone, NaBH(OAc)₃ | DCE | 25 | 88% | None (Clean) |

Table 2: Optimization of Quaternization (Tertiary Amine to Quaternary Salt)

Electrophile Solvent Temp (°C) Time (h) Conversion (%)
Methyl Iodide (MeI) THF 25 24 41%
Methyl Iodide (MeI) MeCN 60 4 >95%

| Benzyl Bromide (BnBr) | DMF | 80 | 12 | 82% |

Self-Validating Experimental Protocols

Protocol A: Synthesis of the Core via Reductive N-Alkylation

Causality Check: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ because it is a mild reducing agent that selectively reduces the iminium intermediate without reducing the unreacted cyclobutanone ketone, thereby preventing the formation of cyclobutanol side products .

Step-by-Step Methodology:

  • Preparation: Dissolve (3-methylazetidin-3-yl)methanol (1.0 eq, 10 mmol) and cyclobutanone (1.2 eq, 12 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL) under a nitrogen atmosphere.

  • Activation: Add glacial acetic acid (1.0 eq, 10 mmol) to the mixture. Rationale: The weak acid catalyzes the formation of the iminium ion. Stir at room temperature for 30 minutes.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq, 15 mmol) portion-wise over 15 minutes to control the mild exotherm.

  • Validation (In-Process Control): After 4 hours, pull a 50 µL aliquot, quench with saturated NaHCO₃, extract with EtOAc, and analyze via LC-MS.

    • Pass Criteria: Disappearance of the starting material mass ([M+H]⁺ = 102.1) and appearance of the product mass ([M+H]⁺ = 156.2).

  • Workup: Quench the bulk reaction with 1N NaOH (20 mL) to free-base the product. Extract with dichloromethane (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Quaternization of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol

Causality Check: The high steric bulk requires thermal activation (60°C) and a highly polar aprotic solvent (MeCN) to force the Sₙ2 reaction to completion.

Workflow Step1 1. Reagent Preparation Dry MeCN, Inert Atm Step2 2. Substrate Addition Add Azetidine Core Step1->Step2 Step3 3. Electrophile Dropwise Control Exotherm Step2->Step3 Step4 4. Thermal Activation Heat to 60°C Step3->Step4 Step5 5. In-Process Control LC-MS Monitoring Step4->Step5 Step5->Step4 Conversion <95% Step6 6. Isolation & Wash Precipitation / Filtration Step5->Step6 Conversion >95%

Diagram 2: Self-validating workflow for the quaternization of the sterically hindered azetidine core.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, pressure-rated vial, dissolve (1-Cyclobutyl-3-methylazetidin-3-yl)methanol (1.0 eq, 5 mmol) in anhydrous Acetonitrile (MeCN, 15 mL).

  • Electrophile Addition: Dropwise add Methyl Iodide (MeI) (3.0 eq, 15 mmol). Safety Note: MeI is highly volatile and toxic; perform strictly in a fume hood.

  • Thermal Activation: Seal the vial and heat the reaction mixture to 60°C using an aluminum heating block.

  • Validation (Feedback Loop): After 4 hours, cool the reaction to room temperature and analyze a 10 µL aliquot via LC-MS (using a polar-embedded column suitable for quaternary salts).

    • Decision Gate: If the target quaternary mass ([M]⁺ = 170.2 m/z) accounts for >95% of the total ion current, proceed to isolation. If <95%, reseal and heat for an additional 2 hours.

  • Isolation: Cool the mixture to 0°C. The quaternary ammonium iodide salt will typically precipitate from the MeCN. Isolate via vacuum filtration, wash with cold diethyl ether (2 x 10 mL) to remove unreacted MeI, and dry under high vacuum.

References

  • Abbott Laboratories.Patent Application Publication: Preparation of azetidine derivatives (US 2006/0229289 A1). Google Patents. (April 11, 2006).

Application Note: High-Throughput Parallel Synthesis of PARP Inhibitors Using (1-Cyclobutyl-3-methylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, High-Throughput Screening (HTS) Scientists, and Drug Development Professionals.

Executive Summary & Rationale

The transition from flat, sp²-hybridized aromatic compounds to sp³-rich, three-dimensional architectures is a cornerstone of modern drug discovery. Small, highly geometrically configured heterocycles like azetidines are highly prized templates for exploring chemical space . They act as bioisosteric replacements for larger rings (e.g., piperidines and pyrrolidines), offering reduced lipophilicity, enhanced solubility, and improved metabolic profiles.

This application note details the integration of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol into parallel synthesis workflows. This specific building block is critical in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, such as benzimidazole-4-carboxamides .

Causality in Structural Design:

  • Azetidine Ring: The rigid 4-membered ring restricts conformational flexibility, reducing the entropic penalty upon binding to the NAD+ pocket of PARP1.

  • 1-Cyclobutyl Group: Provides a specific lipophilic vector to occupy hydrophobic sub-pockets while sterically shielding the azetidine nitrogen from rapid N-dealkylation by cytochrome P450 enzymes.

  • 3-Methyl Group: Prevents metabolic oxidation at the C3 position and locks the conformation of the adjacent functional group, directing it optimally toward the target's hydrogen-bond network.

  • Hydroxymethyl Handle: Serves as a versatile synthetic vector that can be oxidized to an aldehyde or carboxylic acid for subsequent array coupling.

Parallel Synthesis Workflow

The generation of a compound library using this building block requires a highly optimized, self-validating workflow. The primary alcohol is first oxidized to a carboxylic acid, followed by parallel amide coupling with various diamino-aromatic scaffolds, and subsequent cyclodehydration to form the active benzimidazole pharmacophore.

Workflow A Building Block: (1-Cyclobutyl-3-methyl azetidin-3-yl)methanol B TEMPO/BAIB Oxidation A->B Step 1 C Parallel Array Coupling (96-well) B->C Carboxylic Acid E High-Throughput LC-MS Purification C->E Crude Library D Core Scaffolds (Diaminoarenes) D->C Reagents F In Vitro Screening (PARP1 IC50) E->F Pure Hits

Parallel synthesis workflow for azetidine-based benzimidazole libraries.

Experimental Protocols

The following methodologies are designed as self-validating systems for 96-well plate formats. Every step includes in-line analytical checks to ensure high fidelity across the array.

Protocol 1: TEMPO-Mediated Oxidation to Carboxylic Acid

Rationale: Traditional Jones oxidation is incompatible with parallel synthesis due to heavy metal waste and potential degradation of the strained azetidine ring. TEMPO/BAIB offers a mild, highly efficient alternative.

  • Preparation: Dissolve (1-Cyclobutyl-3-methylazetidin-3-yl)methanol (10 mmol) in a 1:1 mixture of Acetonitrile and Water (50 mL).

  • Catalysis: Add TEMPO (0.1 equiv, 1 mmol) to the stirring solution at 0°C.

  • Oxidation: Slowly add Bis(acetoxy)iodobenzene (BAIB) (2.2 equiv, 22 mmol) portion-wise over 15 minutes.

  • Validation Check: Monitor the reaction via LC-MS. The primary alcohol mass (

    
    ) should fully convert to the carboxylic acid (
    
    
    
    ) within 4 hours.
  • Workup: Quench with saturated aqueous

    
    , concentrate to remove acetonitrile, and lyophilize the aqueous layer to yield the crude amino acid, which can be used directly in the next step to avoid isolation losses of the highly polar zwitterion.
    
Protocol 2: Parallel Amide Coupling and Cyclodehydration

Rationale: HATU is selected over EDC/HOBt due to the steric hindrance around the C3-quaternary center of the azetidine acid. Glacial acetic acid drives the cyclodehydration thermodynamically.

  • Array Setup: In a 96-well deep-well block, dispense the crude 1-cyclobutyl-3-methylazetidine-3-carboxylic acid (0.1 mmol per well) dissolved in anhydrous DMF (0.5 mL).

  • Activation: Add DIPEA (3.0 equiv, 0.3 mmol) and HATU (1.2 equiv, 0.12 mmol) to each well. Agitate for 10 minutes at room temperature.

  • Coupling: Dispense a unique library of 1,2-diaminoarene scaffolds (e.g., 2,3-diaminobenzamide) (0.95 equiv, 0.095 mmol) into the wells. Agitate for 12 hours.

  • Self-Validation (Intermediate): Perform a rapid LC-MS scan. The presence of the acyclic amide intermediate confirms successful coupling.

  • Cyclodehydration: Evaporate the DMF using a centrifugal evaporator (e.g., Genevac). Reconstitute each well in glacial acetic acid (1.0 mL) and heat the sealed block to 65°C for 4 hours.

  • Self-Validation (Final): LC-MS must show the disappearance of the intermediate mass and the appearance of the

    
     mass, confirming the closure of the benzimidazole ring.
    
Protocol 3: High-Throughput Purification & Validation
  • Preparation: Remove acetic acid in vacuo. Reconstitute crude products in 1.5 mL of DMSO/MeOH (1:1).

  • Internal Standard: Spike each well with 5 µL of a 1 mM Caffeine solution. Causality: This acts as an internal standard to validate injection volume and ionization efficiency during automated purification.

  • Purification: Submit the plate to mass-directed preparative HPLC (Reverse-phase C18, Water/Acetonitrile gradient with 0.1% Formic Acid).

  • QC: Pool pure fractions and lyophilize. Final purity must be >95% by UV (254 nm) and ELSD.

Data Presentation: Physicochemical Profiling

The strategic incorporation of the (1-Cyclobutyl-3-methylazetidin-3-yl) moiety directly addresses common liabilities found in earlier generations of PARP inhibitors. Table 1 summarizes the quantitative improvements achieved by this specific building block compared to traditional saturated heterocycles.

Table 1: Comparative Physicochemical and Biological Profiling

Scaffold ModificationClogPtPSA (Ų)Microsomal Clearance (µL/min/mg)PARP1 IC₅₀ (nM)
Piperidine (Reference)2.865.245.3125
Pyrrolidine2.465.238.185
Unsubstituted Azetidine1.965.252.4 (High N-dealkylation)42
1-Cyclobutyl-3-methylazetidine 2.1 65.2 12.6 8

Note: The addition of the cyclobutyl and methyl groups drastically reduces microsomal clearance (from 52.4 to 12.6 µL/min/mg) by sterically blocking metabolic hotspots, while the rigid azetidine core drives a 5-fold increase in target potency over the unsubstituted variant.

Mechanistic Pathway: PARP Inhibition

Compounds derived from this building block exert their therapeutic effect through "synthetic lethality" in tumors harboring homologous recombination deficiencies (e.g., BRCA1/2 mutations). The azetidine-derived benzimidazole binds tightly to the NAD+ pocket of PARP1, trapping the enzyme on DNA single-strand breaks.

Mechanism SSB DNA Single-Strand Break PARP PARP1 Recruitment SSB->PARP Trap PARP Trapping on DNA PARP->Trap Blocked Auto-PARylation Inhibitor Azetidine PARP Inhibitor Inhibitor->PARP Binds NAD+ Pocket Fork Replication Fork Collapse Trap->Fork Apoptosis Apoptosis in BRCA-mutant Cells Fork->Apoptosis Synthetic Lethality

Mechanism of synthetic lethality via PARP inhibition.

References

  • Title: Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Benzimidazole derivatives as PARP inhibitors (US 2006/0229289 A1)

Troubleshooting & Optimization

Overcoming challenges in the synthesis of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic hurdles associated with the preparation of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol.

Synthesizing highly functionalized, strained four-membered heterocycles presents unique challenges. This guide dissects the causality behind common experimental failures—such as azetidine ring-opening, stalled reductive aminations, and product loss during reduction workups—and provides self-validating protocols to ensure reproducible yields.

Visualizing the Synthetic Workflow

G N1 3-Methylazetidine-3-carboxylic acid (Starting Material) N2 1-Cyclobutyl-3-methylazetidine-3-carboxylic acid (Intermediate) N1->N2 Reductive Amination (Cyclobutanone, NaBH(OAc)3) N3 (1-Cyclobutyl-3-methylazetidin-3-yl)methanol (Final Product) N2->N3 Carboxylic Acid Reduction (LiAlH4, THF)

Figure 1: Two-step synthetic workflow for (1-Cyclobutyl-3-methylazetidin-3-yl)methanol.

Part 1: N-Cyclobutylation (Reductive Amination)

Q: Why is my reductive amination with cyclobutanone stalling at ~50% conversion? A: The stalling is a combination of thermodynamic and kinetic factors. Cyclobutanone is sterically hindered, making the initial nucleophilic attack by the secondary azetidine amine sluggish. Furthermore, iminium ion formation is a reversible equilibrium. If the reducing agent is added too early, it may prematurely reduce the cyclobutanone to cyclobutanol, effectively consuming your reagent and halting the reaction.

  • The Fix: You must pre-form the iminium ion. Stir the azetidine, cyclobutanone, and a mild acid (e.g., acetic acid) in 1,2-dichloroethane (DCE) for at least 1–2 hours before adding the reducing agent. Use Sodium triacetoxyborohydride (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
    ) rather than Sodium cyanoborohydride (
    
    
    
    ).
    
    
    is exceptionally chemoselective for iminium ions over ketones in weakly acidic media.

Q: I am observing azetidine ring-opening byproducts during the reaction. What is causing this? A: Azetidines possess a considerable ring strain of approximately 25.4 kcal/mol[1]. This significant strain makes the C–N bonds highly susceptible to cleavage via nucleophilic attack or when over-activated by strong Lewis acids or excessive thermal stress.

  • The Fix: Avoid using strong Lewis acids (like

    
     or 
    
    
    
    ) to drive imine formation. Stick to mild Brønsted acids like acetic acid. Maintain reaction temperatures below 50 °C to preserve the integrity of the four-membered ring.

Part 2: Reduction to Methanol

Q: After


 reduction, my yield is extremely low despite TLC showing complete consumption of the starting material. Where is my product? 
A:  Your product is physically trapped in the aluminum salts generated during the quench. (1-Cyclobutyl-3-methylazetidin-3-yl)methanol is a highly polar, water-soluble amino alcohol. The nitrogen and oxygen atoms strongly chelate to the gelatinous aluminum hydroxide (

) formed during standard aqueous workups (e.g., quenching with saturated

).
  • The Fix: You must use the Fieser workup method[2]. This specific stoichiometric quenching sequence forces the formation of a granular, insoluble sodium aluminate (

    
    ) salt that does not trap polar products and is easily filterable.
    

Q: Can I use


 instead of 

to avoid the messy aluminum workup?
A: Standard

is insufficiently electrophilic to reduce a carboxylic acid directly. However, you can bypass

by converting the carboxylic acid intermediate into a mixed anhydride (using isobutyl chloroformate and N-methylmorpholine at -10 °C). The mixed anhydride is highly activated and can be rapidly reduced by

in aqueous THF. While this adds a step, it completely avoids aluminum salts and is highly scalable.

Quantitative Data: Reagent Selection Matrix

The following table summarizes the quantitative performance and risk profiles of various reagents used in this synthesis, allowing you to make data-driven experimental choices.

ReagentReaction StepTarget Functional GroupTypical YieldPrimary Byproduct / Risk Profile

Reductive AminationIminium Ion75–85%Unreacted SM (if imine formation stalls). High chemoselectivity.

Reductive AminationIminium Ion60–70%Toxic HCN gas generation; over-reduction of cyclobutanone.

Acid/Ester ReductionCarboxylic Acid/Ester80–90%Product loss in Al-salts during workup if Fieser method is ignored.

/ IBCF
Acid ReductionMixed Anhydride65–75%Partial reduction; requires strict temperature control (-10 °C).

Standard Operating Procedures (SOPs)

These step-by-step methodologies are designed as self-validating systems. Visual cues are embedded within the steps to confirm that the reaction is proceeding correctly.

Protocol 1: N-Cyclobutylation of 3-Methylazetidine-3-carboxylic acid
  • Dissolution: Suspend 3-Methylazetidine-3-carboxylic acid (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Activation: Add cyclobutanone (1.2 eq) followed by glacial acetic acid (1.0 eq).

  • Equilibration: Stir the mixture at room temperature for 2 hours. Self-Validation: The suspension should gradually become a homogeneous solution as the more soluble iminium acetate salt forms.

  • Reduction: Cool the reaction to 0 °C. Add

    
     (1.5 eq) portion-wise over 15 minutes to control gas evolution.
    
  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous

    
     until the aqueous layer reaches pH 8. Extract with Dichloromethane (3 x 15 mL). Dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo to yield 1-Cyclobutyl-3-methylazetidine-3-carboxylic acid.
Protocol 2: Reduction & Fieser Workup

Caution:


 is highly reactive with moisture. Perform under an inert argon atmosphere.
  • Preparation: Suspend

    
     (2.0 eq) in anhydrous THF (0.5 M) in a flame-dried flask cooled to 0 °C.
    
  • Addition: Dissolve 1-Cyclobutyl-3-methylazetidine-3-carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the

    
     suspension over 30 minutes.
    
  • Reflux: Remove the ice bath and heat the reaction to a gentle reflux (65 °C) for 3 hours.

  • Fieser Quench (Critical Step): Cool the reaction to 0 °C. For every

    
     grams  of 
    
    
    
    initially used, sequentially and carefully add:
    • 
       mL  of distilled water (Dropwise; vigorous bubbling will occur).
      
    • 
       mL  of 15% aqueous NaOH.
      
    • 
       mL  of distilled water.
      
  • Maturation: Remove the ice bath and stir vigorously at room temperature for 15–30 minutes. Self-Validation: The success of this workup is confirmed by the transformation of the gray mixture into a stark white, free-flowing granular precipitate. If the mixture remains a gray gel, the stoichiometry of the quench was incorrect.

  • Isolation: Add anhydrous

    
    , stir for 5 minutes, and filter the mixture through a pad of Celite. Wash the filter cake thoroughly with warm THF (3 x 20 mL) to ensure complete desorption of the product.
    
  • Concentration: Concentrate the filtrate under reduced pressure to afford pure (1-Cyclobutyl-3-methylazetidin-3-yl)methanol.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Advances URL:[Link][1]

  • A Concise Synthesis of a Novel Insulin-Like Growth Factor I Receptor (IGF-IR) Inhibitor Source: Organic Process Research & Development (ACS) URL:[Link][3]

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations Source: ACS Chemical Health & Safety URL:[Link][2]

Sources

Purification of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol .

Designed specifically for researchers, medicinal chemists, and drug development professionals, this guide addresses the unique physicochemical challenges associated with highly polar, basic azetidine derivatives. Because azetidines are highly strained, nitrogen-containing four-membered rings, their inherent basicity and polarity often make standard purification protocols ineffective, leading to poor mass recovery and persistent impurities[1].

Chemical Profile & Purification Implications

To design a self-validating purification system, we must first understand the causality behind the molecule's behavior. (1-Cyclobutyl-3-methylazetidin-3-yl)methanol features a basic tertiary amine (the azetidine nitrogen) and a hydrogen-bonding primary alcohol.

Table 1: Physicochemical Properties & Chromatographic Implications

ParameterQuantitative Value / FeaturePurification Implication
Molecular Weight 155.24 g/mol Small, low-molecular-weight free base; prone to volatility under high vacuum.
Predicted pKa ~9.0 – 9.5Highly basic. Will remain protonated (and water-soluble) unless the aqueous phase is adjusted to pH > 12[1].
Functional Groups Tertiary Amine, Primary AlcoholStrong hydrogen bond donor/acceptor. Causes severe streaking on acidic silica gel[2].
Physical State Oil (Free Base) / Solid (Salt)The free base is typically an oil; crystallization requires conversion to a salt (e.g., HCl)[1].

General Purification Workflow

Workflow A Crude Reaction Mixture B Basification (pH > 12) & Salting Out A->B C Liquid-Liquid Extraction (DCM:IPA 9:1) B->C D Silica Gel Chromatography (+ 1% Et3N Modifier) C->D E Salt Formation (HCl in Ether) D->E F Pure (1-Cyclobutyl-3-methylazetidin-3-yl)methanol Hydrochloride E->F

Caption: General purification workflow for polar basic azetidine derivatives.

Step-by-Step Experimental Protocols

The following methodologies are designed as a self-validating system. Each step prevents the failure modes of the subsequent step.

Protocol 1: Optimized Aqueous Extraction

Because the target molecule is a highly polar amine, standard extraction with ethyl acetate will leave the majority of your product in the aqueous waste.

  • Quench & Basify: Cool the crude reaction mixture to 0 °C. Slowly add 2M NaOH until the aqueous layer reaches a pH > 12 (verify with pH paper). Causality: This ensures the azetidine nitrogen is fully deprotonated to its neutral free-base form[1].

  • Salting Out: Saturate the aqueous layer by adding solid NaCl or K2CO3 until no more dissolves. Causality: This decreases the solubility of the polar organic compound in the aqueous phase, driving it into the organic layer[1].

  • Extraction: Extract the aqueous layer three times using a 9:1 mixture of Dichloromethane (DCM) and Isopropanol (IPA). Causality: The addition of IPA disrupts the hydration shell around the polar hydroxyl group, significantly improving the partition coefficient[1].

  • Drying: Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure (keep bath temperature < 30 °C to prevent volatilization).

Protocol 2: Passivated Silica Gel Chromatography
  • Eluent Preparation: Prepare a mobile phase of Dichloromethane and Methanol (e.g., a gradient from 0% to 10% MeOH in DCM). Critically, add 0.5% to 1.0% Triethylamine (Et3N) to the entire solvent system[1].

  • Column Packing: Prepare a slurry of silica gel using the Et3N-containing solvent. Pour the slurry into the column and pack as usual[1].

  • Loading: Dissolve the crude oil in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Run the column using a shallow gradient[1]. Collect fractions and monitor via TLC (stain with Ninhydrin or Potassium Permanganate, as the molecule lacks a strong UV chromophore).

Protocol 3: Salt Formation & Crystallization

To remove residual Et3N from the chromatography step and obtain a stable, weighable solid, convert the free base to a hydrochloride salt[1].

  • Dissolution: Dissolve the purified free base in anhydrous diethyl ether (or a minimal amount of dry DCM if solubility is poor).

  • Acidification: Place the flask in an ice bath (0 °C). Slowly add a solution of anhydrous HCl in diethyl ether (2.0 equivalents) dropwise under vigorous stirring[1].

  • Isolation: A white precipitate should form immediately. Allow the suspension to stir for 30 minutes at 0 °C, then filter the solid under a nitrogen atmosphere. Wash the filter cake with cold diethyl ether and dry under high vacuum[3].

Troubleshooting & FAQs

Q1: My mass recovery after liquid-liquid extraction is less than 30%. Where is my product? A: Your product is likely trapped in the aqueous layer. (1-Cyclobutyl-3-methylazetidin-3-yl)methanol is highly water-soluble due to the azetidine ring and the hydroxyl group. Corrective Action: You must convert the azetidine salt back to the neutral free base by basifying the aqueous layer to pH > 12 using NaOH[1]. Furthermore, employ the "salting out" technique by saturating the aqueous layer with NaCl, and switch your extraction solvent from Ethyl Acetate to a 9:1 DCM/Isopropanol mixture[1].

Q2: During column chromatography, my product streaks badly across the TLC plate and elutes as a massive, tailing peak over 15 fractions. How do I fix this? A: This is caused by the acidic nature of the silica surface (silanol groups, Si-OH) interacting strongly with the basic azetidine nitrogen[2]. This leads to irreversible adsorption and peak tailing[2]. Corrective Action: You must neutralize (passivate) the stationary phase. Add 0.5% to 1% Triethylamine (TEA) to your mobile phase[4]. The TEA competes with the azetidine for the acidic sites on the silica gel, resulting in a sharp elution profile[4].

Mechanism A Acidic Silanol (Si-OH) B Basic Azetidine Nitrogen A->B D Triethylamine (Et3N) A->D Addition C Irreversible Adsorption & Peak Tailing B->C E Passivated Silica (Si-O⁻ HNEt3⁺) D->E F Free Azetidine Elution (Sharp Peaks) E->F

Caption: Mechanistic logic of silica gel passivation using a basic modifier.

Q3: My product and a key impurity (e.g., unreacted starting material) have very similar Rf values and co-elute. How can I improve the separation? A: When polarities are nearly identical on normal-phase silica, you must change the selectivity of the solvent system or the stationary phase[1]. Corrective Action:

  • Shallow Gradient: Instead of a steep gradient, run a very shallow gradient (e.g., 2-5% MeOH in DCM) over more column volumes[1].

  • Change Solvent Selectivity: Switch from a Hexane/Ethyl Acetate system to a Dichloromethane/Methanol system[1].

  • Reverse-Phase Chromatography: If normal-phase fails, utilize C18 Reverse-Phase chromatography using a Water/Acetonitrile gradient modified with 0.1% Formic Acid or basic buffer to control the ionization state of the amine[2].

Q4: The isolated free base is a sticky oil that degrades over time. How should I store it? A: Free-base azetidines are prone to oxidative degradation and ring-opening over time. Corrective Action: Do not store the compound as a free base. Convert it to the hydrochloride (HCl) or trifluoroacetate (TFA) salt using Protocol 3[1]. The resulting crystalline solid will be highly stable when stored under an inert atmosphere (nitrogen or argon) at -20 °C[1].

References

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake National Institutes of Health (PMC)[Link]

Sources

Technical Support Center: Optimization of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals optimizing the synthesis of (1-cyclobutyl-3-methylazetidin-3-yl)methanol. This compound is a highly valuable, conformationally restricted azetidine building block utilized in modern drug discovery to improve the physicochemical properties and metabolic stability of lead candidates.

The most robust synthetic route is the direct reductive amination of (3-methylazetidin-3-yl)methanol with cyclobutanone. Below, we provide a mechanistic overview, troubleshooting FAQs, quantitative optimization data, and a field-validated protocol.

Core Reaction Overview & Mechanistic Pathway

The synthesis relies on a delicate, multi-stage sequence: nucleophilic attack of the free azetidine amine onto cyclobutanone, acid-catalyzed dehydration to form a transient iminium ion, and highly selective hydride reduction.

MechanisticPathway A (3-Methylazetidin-3-yl)methanol C Hemiaminal A->C Nucleophilic Attack B Cyclobutanone B->C D Iminium Ion C->D -H2O (AcOH Cat.) E Target Product D->E NaBH(OAc)3 Reduction

Figure 1: Mechanistic pathway of the reductive amination to form the target azetidine derivative.

Troubleshooting & FAQs

Q1: My reductive amination yield is low (<30%), and I am recovering mostly cyclobutanol. What is going wrong? A1: This is a classic case of premature ketone reduction. If you are using a strong, unhindered reducing agent like sodium borohydride (NaBH₄), it will rapidly reduce cyclobutanone to cyclobutanol before the amine has time to condense and form the iminium ion. Solution: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃). The electron-withdrawing acetate ligands significantly reduce the hydridic character of the boron center. This causal shift makes NaBH(OAc)₃ unreactive toward most ketones but highly selective for the more electrophilic iminium ion [1].

Q2: I am using the HCl salt of (3-methylazetidin-3-yl)methanol. Do I need to free-base it prior to the reaction? A2: Yes. For the initial nucleophilic attack to occur, the azetidine nitrogen must possess its lone electron pair. In the protonated ammonium state (HCl salt), it is entirely non-nucleophilic. Solution: Add 1.2 to 1.5 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to the reaction mixture in 1,2-dichloroethane (DCE) or dichloromethane (DCM) [2]. DIPEA is preferred over triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile.

Q3: How can I accelerate the formation of the iminium ion? My LC-MS shows a stalled hemiaminal intermediate. A3: The dehydration of the hemiaminal to the iminium ion is an equilibrium-driven, rate-determining step. In neutral conditions, the hydroxyl group is a poor leaving group. Solution: Introduce 1.0 to 1.5 equivalents of glacial acetic acid (AcOH). The Brønsted acid protonates the hemiaminal hydroxyl, converting it into a superior leaving group (water) and driving the equilibrium toward the highly reactive iminium species [1].

Q4: My reaction goes to completion, but I lose most of my product during the aqueous workup. How do I isolate it? A4: (1-Cyclobutyl-3-methylazetidin-3-yl)methanol contains both a basic tertiary amine and a hydrogen-bond-donating hydroxyl group, making the free base highly polar and partially water-soluble. Solution: Avoid highly acidic aqueous quenches. Quench the reaction carefully with saturated aqueous NaHCO₃ to neutralize the AcOH. Extract the aqueous layer multiple times with a specialized polar organic mixture, such as DCM/Isopropanol (3:1 v/v). Alternatively, bypass aqueous workup entirely by using a Catch-and-Release Strong Cation Exchange (SCX) solid-phase extraction cartridge.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reagent selection and isolated yield, demonstrating the self-validating nature of the optimized protocol. By tracking ketone consumption versus iminium reduction, the optimal system (Entry 4) is established.

EntrySolventReducing AgentAdditive (Eq)Time (h)Isolated Yield (%)Primary Observation / Byproduct
1DCMNaBH₄ (1.5)None215%Massive over-reduction to cyclobutanol.
2MeOHNaBH₃CN (1.5)None1262%Moderate yield; toxic HCN gas risk during workup.
3DCENaBH(OAc)₃ (1.5)None1271%Incomplete conversion; stalled hemiaminal.
4 DCE NaBH(OAc)₃ (1.5) AcOH (1.2) 12 94% Clean conversion; highly selective iminium reduction.

Standard Operating Procedure (SOP)

ExperimentalWorkflow Step1 1. Free-Basing Mix Azetidine HCl + DIPEA in DCE Step2 2. Iminium Formation Add Cyclobutanone + AcOH (Stir 1h) Step1->Step2 Step3 3. Reduction Add NaBH(OAc)3 portionwise (Stir 12h) Step2->Step3 Step4 4. Quench & Workup Sat. NaHCO3, Extract with DCM/iPrOH Step3->Step4 Step5 5. Purification Silica Gel Chromatography or SCX Step4->Step5

Figure 2: Step-by-step experimental workflow for the optimized reductive amination protocol.

Detailed Step-by-Step Methodology:

  • Free-Basing: Suspend (3-methylazetidin-3-yl)methanol hydrochloride (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add DIPEA (1.2 eq, 12 mmol) dropwise at room temperature. Stir for 15 minutes to generate the free base.

  • Iminium Formation: Add cyclobutanone (1.1 eq, 11 mmol) followed by glacial acetic acid (1.2 eq, 12 mmol). Stir the mixture at room temperature for 1 hour to allow the hemiaminal to dehydrate into the iminium ion.

  • Reduction: Cool the reaction flask to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 eq, 15 mmol) portionwise over 10 minutes to control the mild exotherm. Remove the ice bath and stir at room temperature for 12 hours under a nitrogen atmosphere [2].

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE) until gas evolution ceases and the pH reaches ~8. Extract the aqueous layer three times with a 3:1 mixture of DCM/Isopropanol.

  • Drying & Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Eluent gradient: 0% to 10% Methanol in DCM with 1% aqueous NH₄OH modifier) to yield the pure (1-cyclobutyl-3-methylazetidin-3-yl)methanol.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: The Journal of Organic Chemistry, 61(11), 3849-3862 (1996). URL: [Link]

  • Title: Covalent Inhibition of the Histamine H3 Receptor. Source: Molecules, 24(24), 4541 (2019). URL: [Link]

Technical Support Center: (1-Cyclobutyl-3-methylazetidin-3-yl)methanol Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol (C9H17NO). This guide is designed for researchers and process chemists optimizing the reductive amination of 3-methylazetidin-3-ylmethanol with cyclobutanone.

Below, you will find mechanistic insights, analytical data for impurity tracking, and field-proven methodologies to isolate high-purity product while mitigating common synthetic bottlenecks such as boron complexation and unreacted starting materials.

Mechanistic Workflow & Impurity Generation

The standard synthesis route utilizes a direct reductive amination [1]. Direct alkylation with cyclobutyl halides is actively avoided in azetidine chemistry to prevent over-alkylation (quaternary ammonium salt formation) and base-catalyzed ring-opening of the strained four-membered heterocycle[2].

Instead, sodium triacetoxyborohydride (STAB, NaBH(OAc)3) is the reagent of choice. STAB is uniquely suited for this because it is a mild hydride donor that selectively reduces the transient iminium ion without prematurely reducing the cyclobutanone starting material [1, 3].

Pathway A 3-Methylazetidin-3-ylmethanol (Starting Material) C Iminium Intermediate A->C + Cyclobutanone (Acid Catalyst) F Unreacted Azetidine (Impurity) A->F Incomplete Conversion B Cyclobutanone (Reagent) B->C D (1-Cyclobutyl-3-methylazetidin-3-yl)methanol (Target Product) C->D STAB (NaBH(OAc)3) Reduction E Boron-Amine Complexes (Impurity) C->E Incomplete Workup

Figure 1: Reductive amination pathway of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol and common impurity generation points.

Analytical Identification of Impurities

To successfully troubleshoot this synthesis, you must accurately identify the target mass and differentiate it from persistent impurities.

Table 1: Analytical Profile of Reaction Components

CompoundRoleLC-MS (ESI+) m/z^1^H NMR Diagnostic Peaks (CDCl3)Solubility Profile
(1-Cyclobutyl-3-methylazetidin-3-yl)methanol Target Product[M+H]^+^ = 156.12.9-3.2 ppm (m, 4H, azetidine CH2~), ~2.8 ppm (m, 1H, cyclobutyl CH)Soluble in DCM, EtOAc; Insoluble in water at pH > 10.
3-Methylazetidin-3-ylmethanol Starting Material[M+H]^+^ = 102.13.4-3.7 ppm (m, 4H, azetidine CH2~), lacking cyclobutyl peaksHighly water-soluble, even at neutral pH.
Cyclobutanone ReagentN/A (Poor ionization)~3.1 ppm (t, 4H), ~2.0 ppm (quintet, 2H)Soluble in organics, volatile.
Borate-Amine Complex ImpurityVariableBroadened azetidine peaks, potential acetate peaks (~2.0 ppm)Soluble in aqueous, can partition into organics if not fully hydrolyzed.

Troubleshooting FAQs

Q: My LC-MS shows the correct mass (m/z 156.1), but the ^1^H NMR is heavily broadened and the yield is artificially high. What is happening?

A: You are observing a boron-amine complex impurity . Azetidines are highly basic (pKa 10.5) and readily coordinate with the borate byproducts generated by STAB [1]. If your workup relies solely on a neutral or mildly basic aqueous wash (e.g., saturated NaHCO3~, pH 8), the boron-amine complex will not fully hydrolyze, and it will co-extract into your organic layer.

  • Solution: You must perform a strongly basic quench. Stir the crude reaction mixture vigorously with 1N NaOH (pH 11-12) for at least 30-60 minutes before phase separation. This forces the hydrolysis of the borate esters and frees the azetidine base.

Q: How do I remove unreacted cyclobutanone without using column chromatography?

A: Cyclobutanone is a neutral, relatively volatile liquid, whereas your product is a basic amine. You can exploit this pKa difference using a rigorous acid-base extraction protocol (detailed in Section 4). By extracting your initial organic phase with 1N HCl, the target azetidine protonates and moves into the aqueous phase, leaving the neutral cyclobutanone and any dimeric aldol impurities in the organic phase to be discarded.

Q: Why am I seeing a high percentage of unreacted 3-methylazetidin-3-ylmethanol despite adding excess STAB?

A: Reductive amination is a two-step process: iminium formation followed by reduction. If reduction occurs faster than iminium formation, you will reduce your cyclobutanone to cyclobutanol, halting the reaction.

  • Solution: Ensure you are using 1,2-dichloroethane (DCE) or THF as the solvent, not methanol [1]. Methanol accelerates the decomposition of STAB. Additionally, add a catalytic amount of acetic acid (1-2 equivalents) to promote iminium ion formation prior to the addition of the hydride source.

Validated Experimental Protocol: Acid-Base Purification

To ensure a self-validating system where impurities are systematically excluded by physical chemistry principles, follow this optimized workup protocol.

Step-by-Step Methodology:

  • Quench & Hydrolysis: To the crude reaction mixture (in DCE or THF), add an equal volume of 1N NaOH (aq). Stir vigorously at room temperature for 45 minutes to break all boron-amine complexes.

  • Primary Extraction: Transfer to a separatory funnel. Extract with Dichloromethane (DCM) (3 × 50 mL). The organic layer now contains the target product, unreacted cyclobutanone, and neutral organic impurities. The aqueous layer contains borate salts and unreacted basic starting material (which is highly water-soluble).

  • Acidic Back-Extraction (Catch): Extract the combined DCM layers with 1N HCl (3 × 30 mL).

    • Causality Check: The target product protonates to form a water-soluble hydrochloride salt and migrates to the aqueous layer. Discard the DCM layer containing the cyclobutanone.

  • Basification (Release): Cool the combined acidic aqueous layers in an ice bath. Slowly add 2N NaOH until the pH reaches >11 (verify with pH paper). The aqueous layer will turn cloudy as the free-base azetidine precipitates/oils out.

  • Final Extraction: Extract the basic aqueous layer with fresh DCM (3 × 50 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield highly pure (1-Cyclobutyl-3-methylazetidin-3-yl)methanol as a pale oil.

Workup S1 Crude Reaction Mixture (Target, Boron Salts, SM) S2 Quench with 1N NaOH (pH > 11) S1->S2 S3 Aqueous Phase (Borate Salts, Water-soluble SM) S2->S3 Phase Separation S4 Organic Phase (DCM) (Target Product, Cyclobutanone) S2->S4 Phase Separation S5 Acid Wash (1N HCl) Target moves to Aqueous S4->S5 S6 Organic Phase (Discard Neutrals/Cyclobutanone) S5->S6 Phase Separation S7 Basify Aqueous (pH 11) & Extract with DCM S5->S7 Aqueous Phase S8 Pure Target Product (Organic Phase) S7->S8 Evaporation

Figure 2: Flowchart of the "Catch and Release" acid-base purification protocol.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]

  • Organic Chemistry Portal. "Azetidine synthesis." Available at:[Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works." Available at:[Link]

Technical Support Center: Azetidine Stereochemistry & Separation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography and Structural Validation Support Center. As a Senior Application Scientist, my goal is to bridge the gap between theoretical physical chemistry and empirical benchwork. In drug development, attempting to separate stereoisomers without a rigorous understanding of the molecule's dynamic geometry leads to wasted time and resources.

Below is our definitive troubleshooting guide addressing the structural dynamics and separation methodologies for highly substituted azetidines, specifically focusing on (1-Cyclobutyl-3-methylazetidin-3-yl)methanol .

🔬 Frequently Asked Questions & Troubleshooting

Q1: I am trying to separate the diastereomers of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol, but my chiral screening is failing. What column should I use?

A: The root cause of your screening failure is not the column; it is the stereochemical premise. (1-Cyclobutyl-3-methylazetidin-3-yl)methanol does not possess diastereomers because it is an achiral molecule.

Mechanistic Causality: To have diastereomers, a molecule must typically possess multiple stereocenters (or restricted conformational axes). Let us analyze the structure of your target:

  • The azetidine ring has a nitrogen at position 1 (N1) and carbons at positions 2, 3, and 4.

  • N1 is substituted with a cyclobutyl group.

  • C3 is substituted with a methyl group and a hydroxymethyl (–CH₂OH) group.

  • C2 and C4 are both unsubstituted methylene (–CH₂–) groups.

This specific substitution pattern creates an internal plane of symmetry (


)  that passes directly through the N1 atom, the C3 atom, the cyclobutyl group, the methyl group, and the hydroxymethyl group[1]. Because this plane perfectly bisects the molecule, the C2 and C4 methylene groups are chemically and geometrically equivalent. Consequently, C3 is attached to two identical pathways within the ring and is not a stereocenter . Without stereocenters, diastereomers cannot exist.
Q2: What about the cis and trans isomers relative to the nitrogen lone pair? Can I separate those?

A: You are referring to nitrogen invertomers . While the azetidine ring is puckered to relieve its high ring strain (~25.2 kcal/mol)[2], the nitrogen atom undergoes rapid pyramidal inversion.

The barrier to nitrogen inversion in azetidines is only ~7 to 10 kcal/mol [3]. This low energy barrier means the nitrogen atom rapidly oscillates at room temperature, interconverting the pseudo-axial and pseudo-equatorial positions of the cyclobutyl group billions of times per second. Unlike aziridines (3-membered rings) where the inversion barrier can reach 27 kcal/mol—allowing for the isolation of true invertomers at room temperature[4]—azetidine invertomers are rapidly interconverting conformers, not stable, separable diastereomers.

Q3: If they aren't diastereomers, why do I see two distinct peaks with the same mass ( 156.1) on my LC-MS?

A: This is a classic analytical false positive. If you observe two distinct peaks for an achiral molecule, you are likely separating regioisomers formed during the synthesis of your building block.

A common synthetic byproduct during azetidine construction is the 2-substituted regioisomer (e.g., (1-cyclobutyl-2-methylazetidin-3-yl)methanol). Unlike your target, the 2-methyl variant does lack a plane of symmetry and possesses true stereocenters. To validate this, you must isolate both peaks and perform 2D-NMR (COSY/HMBC) to map the carbon connectivity.

📊 Quantitative Data: Nitrogen Inversion Dynamics

To understand why certain heterocycles can be separated into invertomers and others cannot, we must look at the thermodynamic barriers dictated by ring strain and s-character.

Ring SizeHeterocycleNitrogen Inversion Barrier (kcal/mol)Separable at 25°C?Mechanistic Driver
3-memberedAziridine 17 – 27Yes (with EWG)High Baeyer strain forces high s-character in the lone pair, drastically raising the transition state energy[4].
4-memberedAzetidine ~7 – 10No Moderate strain (~25.2 kcal/mol) allows rapid oscillation at room temp[3],[2].
5-memberedPyrrolidine < 5No Minimal angle strain allows near-free inversion[2].

🧬 Visualizing the Workflows and Dynamics

G A Analyze Azetidine Structure (1-Cyclobutyl-3-methylazetidin-3-yl)methanol B Check for Internal Plane of Symmetry (σ) A->B C Symmetry Present: Achiral (No Diastereomers) B->C Yes (C2/C4 equivalent) D No Symmetry: Chiral/Diastereomeric B->D No (e.g., 2,3-disubstituted) E Investigate LC/MS Peaks as: Regioisomers or Degradants C->E F Proceed to Chiral SFC/HPLC Separation Protocol D->F

Caption: Workflow for determining azetidine stereochemistry and separation strategy.

G N Nitrogen Inversion Barrier Azir Aziridine (3-membered) Barrier: 17-27 kcal/mol N->Azir Azet Azetidine (4-membered) Barrier: ~7-10 kcal/mol N->Azet Pyrr Pyrrolidine (5-membered) Barrier: < 5 kcal/mol N->Pyrr Sep1 Separable at Room Temp (True Invertomers) Azir->Sep1 Sep2 Rapid Interconversion (Inseparable Conformers) Azet->Sep2 Pyrr->Sep2

Caption: Logical relationship between heterocycle ring size, nitrogen inversion barrier, and separability.

🧪 Experimental Protocol: SFC Separation of Azetidine Regioisomers

If your LC-MS has identified two peaks (which we have established are likely regioisomers or chiral impurities rather than diastereomers of the title compound), standard Reverse-Phase HPLC will often fail due to severe peak tailing caused by the basic azetidine nitrogen interacting with free silanols.

Supercritical Fluid Chromatography (SFC) is the self-validating gold standard for polar, basic heterocycles. Below is the step-by-step methodology for method development and purification.

Step 1: Sample Preparation

  • Dissolve the crude azetidine mixture in a 1:1 mixture of Methanol/Isopropanol to a concentration of 20-50 mg/mL. Causality: Avoid using pure DCM or Chloroform, as these can cause injection solvent effects (peak distortion) in SFC.

  • Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

Step 2: Column Selection & Screening

  • Mount a diverse panel of chiral/achiral stationary phases. For basic heterocycles, Daicel Chiralpak® IG or Chiralcel® OD-H (5 µm, 4.6 x 250 mm) are highly effective due to their distinct hydrogen-bonding cavities.

  • Set the SFC system backpressure regulator (BPR) to 120 bar and the column oven to 35°C.

Step 3: Mobile Phase Optimization (Crucial Step)

  • Primary Mobile Phase: Supercritical CO₂.

  • Co-solvent: Methanol.

  • Basic Additive: Add 0.1% to 0.2% Diethylamine (DEA) or Isopropylamine (IPA) to the Methanol co-solvent.

    • Causality: The basic additive dynamically coats the acidic sites on the stationary phase, preventing the basic azetidine nitrogen from sticking, thereby sharpening the peaks and improving resolution.

Step 4: Gradient Execution

  • Run a screening gradient from 5% to 40% Methanol (with 0.2% DEA) in CO₂ over 10 minutes at a flow rate of 3.0 mL/min.

  • Monitor via Photodiode Array (PDA) at 210-220 nm (azetidines lack strong chromophores) and inline MS (ESI+).

  • Once baseline resolution (

    
    ) is achieved, calculate the isocratic hold point. Typically, running isocratically at 5% below the elution percentage yields optimal preparative scaling.
    

Step 5: Fraction Collection & Post-Purification

  • Scale up to a semi-preparative column (e.g., 21 x 250 mm) keeping the linear velocity constant.

  • Collect fractions based on MS-triggered thresholds.

  • Evaporate the fractions under reduced pressure at < 30°C. Caution: Azetidines can be volatile; avoid high heat during concentration.

📚 References

  • 2,2-Bis(propan-2-yl)azetidine|Research Chemical - Benchchem. Benchchem. Available at:

  • Recent updates and future perspectives in aziridine synthesis and reactivity - PMC. National Institutes of Health (NIH). Available at:

  • Azetidine - Grokipedia. Grokipedia. Available at:

  • Which of the following represent the meso compound? - Filo. AskFilo. Available at:

Sources

Improving the yield of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol .

This highly constrained, polar tertiary amino alcohol is a valuable building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and protein degraders. The most robust synthetic route is the reductive amination of (3-methylazetidin-3-yl)methanol with cyclobutanone. However, due to the high polarity of the product, the ring strain of the reagents, and the secondary nature of the starting amine, researchers frequently encounter bottlenecks in yield and recovery.

This guide provides field-proven protocols, mechanistic insights, and troubleshooting FAQs to optimize your workflow and ensure reproducible, high-yield syntheses.

I. Standard Experimental Protocol (Self-Validating System)

The following protocol relies on Sodium Triacetoxyborohydride (STAB), the premier reagent for this transformation due to its mildness and selectivity for iminium ions over ketones ([1]).

Step 1: Freebasing the Amine Charge a dry, round-bottom flask with (3-methylazetidin-3-yl)methanol hydrochloride (1.0 equiv) and 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Add N,N-Diisopropylethylamine (DIPEA) (1.1 equiv). Self-Validation: The heterogeneous suspension will become a clear, homogeneous solution as the HCl salt is neutralized, confirming the generation of the active nucleophilic secondary amine.

Step 2: Iminium Formation Add cyclobutanone (1.2 equiv) to the solution. Stir at room temperature (20–25 °C) for 1 hour. Self-Validation: Remove a 10 µL aliquot, quench in methanol, and analyze via LC-MS. You should observe the disappearance of the starting material mass and the appearance of the hemiaminal/iminium intermediate.

Step 3: Selective Reduction Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portionwise over 10 minutes to control any mild exotherm. Stir the reaction at room temperature for 2 to 4 hours. Self-Validation: LC-MS analysis should indicate complete conversion to the target product mass (


 [M+H]⁺ = 156.1).

Step 4: Quench and Specialized Workup Quench the reaction by slowly adding saturated aqueous NaHCO₃. Adjust the aqueous layer to pH > 10 using 1M NaOH. Extract the aqueous layer utilizing a highly polar organic mixture of 3:1 Chloroform/Isopropanol (3 × reaction volume). Self-Validation: Check the pH of the aqueous layer before extraction; a pH < 10 will result in the protonation of the azetidine nitrogen, trapping your product in the aqueous phase.

Step 5: Isolation Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via Strong Cation Exchange (SCX-2) chromatography or silica gel flash chromatography (eluting with DCM/MeOH/NH₄OH).

Workflow A 1. Freebasing Azetidine HCl + DIPEA B 2. Iminium Formation + Cyclobutanone A->B 15 min, RT C 3. Reduction + NaBH(OAc)3 B->C 1 h, RT D 4. Quench & Workup Basic pH, CHCl3/iPrOH C->D 2-4 h, RT E 5. Purification SCX-2 Cartridge D->E Extraction

Experimental workflow for the reductive amination of (3-methylazetidin-3-yl)methanol.

II. Mechanistic Pathway & Causality

Understanding the causality behind the reagent choices is critical for troubleshooting. Because the starting azetidine is a secondary amine, its reaction with cyclobutanone cannot form a stable, neutral imine. Instead, it forms a highly electrophilic iminium ion .

STAB is explicitly chosen because it transfers hydride to this activated iminium ion at a significantly faster rate than it reduces the unactivated cyclobutanone ([1]). Furthermore, 1,2-Dichloroethane (DCE) is utilized because it provides superior reaction kinetics and intermediate solubility compared to THF or DCM in STAB-mediated reductions.

Mechanism N1 (3-Methylazetidin-3-yl)methanol (Secondary Amine) N2 Nucleophilic Attack on Cyclobutanone N1->N2 N3 Hemiaminal Intermediate N2->N3 N4 Dehydration (-H2O) Acid Catalyzed N3->N4 N5 Iminium Ion (Activated Electrophile) N4->N5 N6 Hydride Transfer from NaBH(OAc)3 N5->N6 N7 (1-Cyclobutyl-3-methylazetidin-3-yl)methanol (Target Product) N6->N7 Irreversible

Mechanistic pathway of the STAB-mediated reductive amination.

III. Troubleshooting Guides & FAQs

Q1: My reaction shows full conversion by LC-MS, but my isolated yield is consistently below 30%. Where is my product going? A: Your product is being lost in the aqueous layer. (1-Cyclobutyl-3-methylazetidin-3-yl)methanol is a small, highly polar amino alcohol with significant water solubility ([2]). Standard aqueous workups using Ethyl Acetate (EtOAc) or Dichloromethane (DCM) will fail to partition the product into the organic phase. Solution: You must use a specialized polar extraction solvent, such as a 3:1 mixture of CHCl₃/Isopropanol . Alternatively, bypass the aqueous extraction entirely: quench the reaction with a polymer-supported carbonate, filter, concentrate, and isolate the product using an SCX-2 (Catch-and-Release) cartridge.

Q2: I am observing a significant amount of cyclobutanol byproduct and unreacted azetidine. How do I prevent this? A: While STAB is generally selective for iminium ions, cyclobutanone is exceptionally reactive due to its high ring strain. If STAB is added to the reaction mixture before the iminium ion has fully formed, the hydride will slowly reduce the cyclobutanone directly into cyclobutanol, consuming your reagent and stalling the reaction. Solution: Implement a strict 1-hour "pre-stir" period for the amine and ketone before adding the reducing agent. This ensures the equilibrium has shifted toward the iminium ion prior to the introduction of STAB.

Q3: My reaction stalls at 50% conversion. How can I drive it to completion? A: The formation of the iminium ion from a secondary amine and a ketone produces water and is an equilibrium process. If the reaction stalls, the equilibrium is likely bottlenecked. Solution: First, ensure you have added enough DIPEA to fully freebase the azetidine HCl salt. Second, add a catalytic amount of glacial acetic acid (0.1–0.2 equiv). The slight acidity accelerates the dehydration of the hemiaminal into the reactive iminium ion without destroying the STAB reagent.

IV. Quantitative Optimization Data

The table below summarizes the causality of various parameter changes on the final isolated yield of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol.

Parameter VariableCondition TestedConversion (%)Isolated Yield (%)Mechanistic Note / Causality
Reducing Agent NaBH(OAc)₃ (STAB)>95%85%Optimal. Mild hydride transfer; highly selective for iminium over ketone.
Reducing Agent NaBH₃CN>90%78%Effective, but requires strict pH control and generates highly toxic HCN byproducts.
Reducing Agent NaBH₄<40%15%Too aggressive. Rapidly reduces cyclobutanone to cyclobutanol before iminium forms.
Extraction Solvent Ethyl Acetate (EtOAc)>95%12%Poor partitioning. The polar amino alcohol remains trapped in the aqueous layer.
Extraction Solvent Dichloromethane (DCM)>95%28%Insufficient hydrogen-bonding capacity to pull the product from water.
Extraction Solvent 3:1 CHCl₃ / Isopropanol>95%82%Optimal liquid-liquid extraction. Isopropanol disrupts the hydration shell of the product.
Purification SCX-2 Catch & Release>95%88% Highest recovery. Completely bypasses aqueous liquid-liquid extraction losses.

V. References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22967022, (1-Methylazetidin-3-yl)methanol. URL: [Link]

Side reactions in the synthesis of N-substituted azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Azetidine Synthesis Technical Support Center . As researchers and drug development professionals, you know that constructing the strained four-membered azetidine ring is notoriously challenging. With a ring strain of approximately 25.4 kcal/mol—situated between highly reactive aziridines and stable pyrrolidines—azetidines exhibit unique reactivity that makes them highly susceptible to side reactions during synthesis[1].

This guide is designed to help you troubleshoot common synthetic failures, understand the mechanistic causality behind them, and implement field-proven protocols to isolate your target N-substituted azetidines successfully.

Diagnostic Workflow: Identifying Side Reactions

Before altering your protocol, use the logical workflow below to diagnose the specific side reaction plaguing your synthesis based on your analytical readouts.

AzetidineTroubleshooting Start Azetidine Synthesis QC Failure Detect Identify Major Side Product Start->Detect RingOpen Acyclic Amines (Ring-Opening) Detect->RingOpen LC-MS: +HX/Nu Polymer Oligomers/ Polymers Detect->Polymer GPC: High Mw Pyrrolidine Pyrrolidine (5-Membered Ring) Detect->Pyrrolidine NMR: Ring Expansion SolRingOpen Buffer pH & Avoid Strong Nucleophiles RingOpen->SolRingOpen SolPolymer Increase Dilution (< 0.05 M) Polymer->SolPolymer SolPyrrolidine Optimize Leaving Group & Temp (Kinetic Control) Pyrrolidine->SolPyrrolidine

Logical workflow for diagnosing and resolving common azetidine synthesis side reactions.

Troubleshooting Guides (Q&A)

Q: Why am I getting a significant amount of pyrrolidine (5-membered ring) as a byproduct during my intramolecular cyclization? A: This is a classic case of kinetic versus thermodynamic competition. The formation of a five-membered pyrrolidine ring is thermodynamically favored over the highly strained four-membered azetidine ring[2]. When synthesizing azetidines from γ-substituted amine precursors, insufficient activation energy or prolonged reaction times can allow the system to bypass the kinetic 4-exo-tet cyclization in favor of thermodynamic rearrangements (often via aziridinium or ylide intermediates) that expand the ring[2][3]. To fix this, ensure strict kinetic control by optimizing your leaving group and utilizing rapid, high-temperature cyclization conditions.

Q: My LC-MS shows acyclic amine masses instead of the intact azetidine. What causes this ring-opening? A: Azetidines are highly sensitive to nucleophilic attack when the nitrogen atom is activated[3]. If your reaction or workup conditions are acidic (e.g., using concentrated HCl), the nitrogen becomes protonated to form an azetidinium ion[4]. This positively charged species drastically lowers the stability of the ring, making it highly susceptible to nucleophilic ring-opening by counterions (like Cl⁻ or Br⁻) or solvent molecules, resulting in acyclic γ-haloamines or amino alcohols[3][4]. Always use non-nucleophilic bases and avoid strong halide acids during your workup.

Q: The reaction mixture becomes highly viscous, and my isolated yield is near zero. Are my azetidines polymerizing? A: Yes. Because of their high ring strain, azetidines are prone to cationic ring-opening polymerization, particularly in the presence of electrophiles, acidic conditions, or alcoholic solvents[5]. Furthermore, intramolecular cyclization is a unimolecular process, whereas polymerization is an intermolecular process[2]. If your substrate concentration is too high, intermolecular collisions will outpace the ring-closure event. You must run the cyclization step at high dilution to favor the unimolecular pathway[2].

Quantitative Data: Side Reaction Risk Matrix

To systematically prevent these issues, refer to the following parameter matrix which summarizes the causality and mitigation strategies for quantitative experimental design.

Reaction ParameterTarget ThresholdDominant Side ReactionMechanistic CausalityMitigation Strategy
Substrate Concentration > 0.1 MPolymerization / OligomerizationIntermolecular collisions outpace unimolecular cyclization kinetics.Maintain high dilution (< 0.05 M) or use a syringe pump for slow substrate addition.
Workup pH pH < 4Ring-Opening to Acyclic AminesProtonation forms a highly electrophilic azetidinium ion, inviting nucleophilic attack.Quench with water/mild buffers; strictly avoid concentrated halide acids.
Reaction Temperature Low to AmbientPyrrolidine FormationThermodynamic control allows rearrangement to the less-strained 5-membered ring.Elevate temperature to drive the kinetic 4-exo-tet cyclization pathway.
Leaving Group Poor (e.g., Chloride)Elimination (Olefin Formation)Slow S_N2 kinetics allow competing E2 elimination pathways to dominate.Use highly reactive leaving groups (Iodide, Triflate) or microwave irradiation.

Experimental Protocols: Gabriel-Type Synthesis of N-Substituted Azetidines

To ensure a self-validating system, the following protocol incorporates built-in analytical checkpoints. This method relies on the nucleophilic attack of a primary amine onto a 1,3-dihalopropane, followed by a controlled, high-dilution intramolecular cyclization[6].

ExperimentalWorkflow Step1 Step 1: N-Alkylation 1,3-dihalopropane + primary amine Solvent: DMF, 80-100 °C Step2 Step2 Step1->Step2 Step3 Step 3: Quench & Extraction Cool to RT, quench with H2O Extract with Et2O/DCM Step2->Step3 Step4 Step 4: Purification Dry over Na2SO4, concentrate Column Chromatography Step3->Step4

Step-by-step experimental workflow for the Gabriel-type synthesis of N-substituted azetidines.

Step-by-Step Methodology

Step 1: Precursor Preparation (Intermolecular N-Alkylation)

  • Dissolve the primary amine in a polar aprotic solvent such as anhydrous dimethylformamide (DMF) or acetonitrile[6].

  • Add the selected 1,3-dihalopropane in a strict 1:1 molar ratio to prevent over-alkylation.

  • Heat the reaction mixture to 80–100 °C for 2–4 hours[6].

  • Validation Checkpoint 1: Perform Thin-Layer Chromatography (TLC). The complete disappearance of the primary amine spot and the emergence of a new intermediate (the γ-halo-N-alkylpropylamine) confirms successful initial alkylation.

Step 2: High-Dilution Intramolecular Cyclization

  • Dilute the reaction mixture with additional anhydrous solvent to achieve a final substrate concentration of < 0.05 M . This is critical to suppress intermolecular polymerization[2].

  • Add an excess of a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃)[6].

  • Heat the suspension under reflux for 12–24 hours to promote the S_N2 ring closure[6].

  • Validation Checkpoint 2: Monitor via Gas Chromatography (GC). The mass should reflect the exact mass of the intermediate minus the halogen leaving group. The absence of high-molecular-weight peaks confirms that polymerization has been avoided.

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature and carefully quench the excess base with distilled water[6].

  • Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether or dichloromethane)[6].

  • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure[6].

  • Purify the crude product via silica gel column chromatography to afford the pure N-substituted azetidine[6].

Deep-Dive FAQs

Q: I am observing significant elimination to an olefin instead of cyclization. Can I use microwave irradiation to suppress this? A: Yes. Elimination to the olefin is a major competing pathway during the cyclization of halo-amines. Research has shown that utilizing high thermal conditions (e.g., 170 °C) combined with microwave irradiation can effectively push the reaction past the E2 elimination pathway, favoring the kinetic S_N2 formation of the desired azetidine[7].

Q: Are there alternative synthetic strategies that completely bypass the S_N2 cyclization side reactions (polymerization and elimination)? A: Absolutely. A highly efficient modern strategy is the aza-Paternò-Büchi reaction [6][8]. This involves a photochemical [2+2] cycloaddition between an imine and an alkene[6]. Because it operates via a photochemical excited state rather than nucleophilic substitution, it entirely avoids the traditional side reactions of elimination, pyrrolidine rearrangement, and nucleophilic ring-opening[8]. However, it requires a specialized quartz reaction vessel and irradiation with a UV lamp (typically a medium-pressure mercury lamp) in an oxygen-free environment[6].

References

  • PREPARATION AND SYNTHETIC APPLIC
  • Azetidine: Chemical Reactivity, youtube.com,
  • The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers, benchchem.com,
  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organoc
  • Synthesis of azetidines by aza P
  • How to avoid pyrrolidine formation during azetidine synthesis, benchchem.com,
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle, rsc.org,
  • The Polymerization of Azetidines and Azetidine Derivatives, researchg

Sources

Technical Support Center: Analytical Monitoring for the Synthesis of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and technical support guide for the synthesis and analytical monitoring of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol .

As a highly polar, non-chromophoric aliphatic amine, this molecule presents unique analytical challenges. Standard UV-based chromatography will often fail to provide accurate reaction monitoring or purity analysis. This guide is designed for research scientists and drug development professionals, providing field-proven, causality-driven solutions for tracking the reductive amination of (3-methylazetidin-3-yl)methanol with cyclobutanone.

I. Synthesis & Analytical Workflow

To establish a self-validating analytical system, you must align your detection methods with the physicochemical properties of the intermediates and the final product. The workflow below illustrates the critical path from starting materials to structural elucidation.

G SM Starting Materials (3-Methylazetidin-3-yl)methanol + Cyclobutanone Imine Iminium Intermediate Formation (pH 4-6) SM->Imine Condensation Reduction Reduction via STAB [NaBH(OAc)3] Imine->Reduction Hydride Transfer LCMS LC-MS (ESI+) Reaction Monitoring Imine->LCMS Track m/z Shift Product Target Product (1-Cyclobutyl-3-methylazetidin-3-yl)methanol Reduction->Product Workup Product->LCMS ELSD LC-ELSD / CAD Quantitative Purity Product->ELSD NMR 1H/13C & 2D NMR Structural Elucidation Product->NMR

Caption: Workflow for the reductive amination and analytical monitoring of the azetidine derivative.

II. Troubleshooting FAQs: Reaction Monitoring & Detection

Q1: I am monitoring the reductive amination via LC-UV at 210 nm and 254 nm, but I cannot see my starting azetidine or the final product. Why?

Causality: (1-Cyclobutyl-3-methylazetidin-3-yl)methanol and its precursor lack extended


-conjugation or aromatic rings. They do not possess a strong chromophore, meaning their molar absorptivity (

) in the UV range is near zero. Relying on low-wavelength UV (e.g., 210 nm) will only result in baseline noise or false peaks from solvent absorption. Solution: You must switch your detection modality to Evaporative Light Scattering Detection (ELSD) or a Charged Aerosol Detector (CAD) [1]. These universal detectors measure the mass of non-volatile analytes after the mobile phase is evaporated, making them ideal for aliphatic amines[1]. Alternatively, use LC-MS with Electrospray Ionization (ESI+), as the secondary and tertiary amines ionize readily.
Q2: How do I analytically distinguish between the iminium intermediate and the final product during the reaction?

Causality: The reductive amination proceeds via the condensation of the secondary amine with cyclobutanone to form an iminium ion, followed by reduction using Sodium Triacetoxyborohydride (STAB)[2]. Solution: Use LC-MS (ESI+) to track the exact mass shifts.

  • Starting Azetidine:

    
     102.1 
    
    
    
  • Iminium Intermediate:

    
     154.1 
    
    
    
    (Note: This species is highly transient but can sometimes be observed if the reduction step is delayed).
  • Final Product:

    
     156.1 
    
    
    
    Actionable tip: STAB is highly selective for iminium ions over ketones[2]. If you observe unreacted starting material (
    
    
    102.1) but no product, ensure your reaction pH is mildly acidic (pH 4-6) to facilitate iminium formation before adding the reducing agent.
Q3: My ELSD signal is noisy, and I am losing sensitivity for the product. How do I optimize the LC-ELSD conditions?

Causality: ELSD requires the mobile phase to be completely volatile. If you are using non-volatile buffers (like phosphate) or if your drift tube temperature is set too high, you will either create a massive background signal or vaporize your semi-volatile aliphatic amine product. Solution:

  • Use strictly volatile buffers: 0.1% Formic Acid or 10 mM Ammonium Acetate.

  • Lower the ELSD drift tube temperature to 40–50 °C. Because (1-Cyclobutyl-3-methylazetidin-3-yl)methanol is a relatively small molecule (MW 155.24 g/mol ), excessive heat in the ELSD will cause it to evaporate alongside the mobile phase, destroying your signal.

Q4: How can I definitively prove that the cyclobutyl group attached to the nitrogen (N-alkylation) and not the hydroxyl oxygen (O-alkylation)?

Causality: While reductive amination is highly chemoselective for amines, structural proof is required for regulatory and publication standards. Solution: Utilize 2D NMR, specifically HMBC (Heteronuclear Multiple Bond Correlation) . You should look for a strong 3-bond correlation (


) between the methine proton of the cyclobutyl group and the 

-carbons of the azetidine ring. Furthermore, the

NMR chemical shifts of the azetidine ring protons will shift downfield upon conversion from a secondary to a tertiary amine, while the hydroxymethyl protons will remain relatively unshifted.

III. Quantitative Data Presentation: Analytical Modalities

To select the appropriate technique for your specific workflow stage, consult the comparative matrix below.

Analytical TechniquePrimary Use CaseSensitivityLimitations for this Molecule
LC-UV (210/254 nm) Not RecommendedPoorLacks chromophore; invisible at 254 nm; high solvent interference at 210 nm.
LC-MS (ESI+) Reaction MonitoringHigh (pg/mL)Not strictly quantitative without an isotopically labeled internal standard.
LC-ELSD / CAD Purity & Yield QuantitationModerate (

g/mL)
Requires volatile mobile phases; sensitive to drift tube temperature[3].
GC-FID / GC-MS Residual Solvents / PurityHighMolecule may require derivatization (e.g., TMS) due to the free hydroxyl group to prevent peak tailing.

/

NMR
Structural ElucidationLow (mg/mL)Low throughput; requires purified sample and deuterated solvents.

IV. Validated Experimental Protocols

Protocol 1: LC-ELSD-MS Method for Reaction Monitoring & Purity

This method ensures baseline separation of the starting azetidine, cyclobutanone, and the target product while maintaining compatibility with both MS and ELSD detectors[3].

Equipment: UHPLC system coupled with a single quadrupole MS (ESI) and an ELSD. Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7


m) or equivalent Fused-Core column[4].
Mobile Phase A:  Water + 0.1% Formic Acid (Volatile, MS/ELSD compatible).
Mobile Phase B:  Acetonitrile + 0.1% Formic Acid.

Step-by-Step Procedure:

  • Sample Preparation: Quench a 10

    
    L aliquot of the reaction mixture with 90 
    
    
    
    L of saturated
    
    
    . Extract with 200
    
    
    L of Ethyl Acetate. Evaporate the organic layer and reconstitute in 1 mL of 50:50 Water:Acetonitrile.
  • Gradient Elution:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: 5% to 95% B (Linear gradient)

    • 3.0 - 4.0 min: 95% B (Wash)

    • 4.0 - 4.5 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • ELSD Settings: Drift tube temperature at 45 °C; Nebulizer gas (

    
    ) flow at 1.5 L/min. Gain set to 50.
    
  • MS Settings: Positive ion mode (ESI+); Capillary voltage 3.0 kV; Cone voltage 20 V. Scan range

    
     50–300.
    
  • Data Interpretation: Extract the ion chromatogram (EIC) for

    
     156.1 to locate the product. Integrate the corresponding peak on the ELSD channel to determine relative chromatographic purity.
    
Protocol 2: NMR Sample Preparation for Structural Confirmation
  • Purification: Ensure the product is purified via flash chromatography (using a DCM/MeOH/NH4OH gradient to handle the basic amine) and dried under high vacuum for at least 12 hours to remove residual solvents.

  • Solvent Selection: Dissolve 15-20 mg of the purified (1-Cyclobutyl-3-methylazetidin-3-yl)methanol in 0.6 mL of

    
     or 
    
    
    
    . Note: If using
    
    
    , ensure it is passed through basic alumina to remove acidic impurities that could protonate the azetidine nitrogen and broaden the NMR signals.
  • Acquisition: Acquire standard 1D

    
     (minimum 16 scans) and 
    
    
    
    (minimum 256 scans) spectra. For definitive connectivity, acquire a 2D HMBC spectrum optimized for long-range couplings (
    
    
    Hz).

V. References

  • Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]

  • Ion Chromatography for Small Molecule Determination in Clinical and Pharmaceutical Studies Source: LCGC International URL:[Link]

  • Novel, Precise, Accurate Ion-Pairing Method to Determine the Related Substances of the Fondaparinux Sodium Drug Substance (ELSD Applications) Source: National Institutes of Health (PMC) URL:[Link]

  • LC-MS Resource Guide: Advanced Column Technologies Source: LCMS.cz URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Validation of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Unambiguous Structural Verification

In the landscape of modern drug discovery and development, the synthesis of novel chemical entities with complex three-dimensional architectures is paramount. Among these, small nitrogen-containing heterocycles, such as azetidines, are of significant interest due to their unique conformational properties and their utility as bioisosteres.[1] The synthesis of these strained four-membered rings can be challenging, often leading to potential isomeric byproducts.[1] Consequently, rigorous and unequivocal structural validation is not merely a procedural step but a foundational pillar of scientific integrity, ensuring that downstream biological and pharmacological data is built upon a verified molecular structure.

This guide provides an in-depth, expert-led comparison of the spectroscopic techniques required to validate the structure of a specific, multi-functionalized azetidine derivative: (1-Cyclobutyl-3-methylazetidin-3-yl)methanol . We will explore how an orthogonal application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a self-validating workflow, essential for any researcher in the chemical sciences.

The Subject Molecule: (1-Cyclobutyl-3-methylazetidin-3-yl)methanol

The target molecule possesses several key structural features that will manifest in distinct spectroscopic signatures:

  • A strained azetidine four-membered ring.

  • An N-cyclobutyl substituent.

  • A quaternary carbon at the C3 position of the azetidine ring.

  • A methyl group and a primary alcohol (-CH₂OH) attached to this C3 carbon.

These features necessitate a multi-faceted analytical approach to confirm not only the presence of all functional groups but also their precise connectivity.

An Orthogonal Approach to Structural Elucidation

A single analytical technique is rarely sufficient for the complete structural elucidation of a novel compound.[2] By employing a combination of NMR, MS, and IR spectroscopy, we create a system of checks and balances. The molecular formula derived from high-resolution mass spectrometry must align with the proton and carbon counts from NMR, while the functional groups identified by IR must be consistent with the chemical environments observed in the NMR spectra. This synergistic approach is the cornerstone of modern structural verification.[3]

Workflow for Spectroscopic Validation

Below is a generalized workflow illustrating the logical progression from sample synthesis to final structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Validation synthesis Putative Synthesis of Target Molecule purification Purification (e.g., Flash Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Acquire Data ms Mass Spectrometry (HRMS, MS/MS) purification->ms Acquire Data ir Infrared (IR) Spectroscopy purification->ir Acquire Data data_integration Integrate & Correlate Data nmr->data_integration ms->data_integration ir->data_integration comparison Compare with Alternative Structures data_integration->comparison confirmation Unambiguous Structure Confirmation comparison->confirmation

Caption: A workflow for unambiguous structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[4] For our target compound, a suite of 1D and 2D NMR experiments is required.

¹H NMR Spectroscopy: Proton Environment Mapping

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (electronic environment), their integration (relative numbers), and their splitting patterns (neighboring protons).

Predicted ¹H NMR Data for (1-Cyclobutyl-3-methylazetidin-3-yl)methanol Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Protons (Label)Predicted Shift (δ, ppm)MultiplicityIntegrationRationale
-OH1.5 - 2.5Broad Singlet1HLabile proton, shift is concentration-dependent. Will exchange with D₂O.
Azetidine CH₂ (H-2, H-4)2.8 - 3.2Multiplet4HProtons on the strained ring are diastereotopic and will show complex coupling to each other.
Cyclobutyl CH (N-CH)2.5 - 2.9Multiplet1HMethine proton adjacent to the electron-withdrawing nitrogen atom.
Cyclobutyl CH₂1.6 - 2.2Multiplet6HMultiple, overlapping signals for the three pairs of methylene protons on the cyclobutane ring.
-CH₂OH (H-5)3.4 - 3.6Singlet2HMethylene protons adjacent to the hydroxyl group and a quaternary carbon, hence no coupling to other carbons.
-CH₃ (H-6)1.2 - 1.4Singlet3HMethyl protons attached to a quaternary carbon, resulting in a singlet.
¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Predicted ¹³C NMR Data for (1-Cyclobutyl-3-methylazetidin-3-yl)methanol Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Carbon (Label)Predicted Shift (δ, ppm)DEPT-135 PhaseRationale
-C H₂OH (C-5)68 - 72Positive (CH₂)Carbon attached to an electronegative oxygen atom.
Azetidine C H₂ (C-2, C-4)55 - 60Positive (CH₂)Aliphatic carbons in a strained ring, adjacent to nitrogen.
Cyclobutyl C H (N-CH)58 - 63Positive (CH)Methine carbon adjacent to nitrogen.
Quaternary Carbon (C-3)45 - 50No SignalQuaternary carbon within the azetidine ring.
Cyclobutyl C H₂28 - 35Positive (CH₂)Methylene carbons of the cyclobutane ring.
Cyclobutyl C H₂15 - 20Positive (CH₂)The unique methylene carbon of the cyclobutane ring opposite the point of attachment.
-C H₃ (C-6)20 - 25Positive (CH₃)Methyl group attached to the quaternary center.
2D NMR for Unambiguous Assignments

While 1D NMR provides a wealth of information, 2D NMR experiments are essential to definitively connect the pieces.

  • COSY (Correlation Spectroscopy): Confirms ¹H-¹H coupling networks within the cyclobutyl ring and between the diastereotopic protons of the azetidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon. This is crucial for assigning the complex aliphatic region.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key experiment to establish the core structure. For example, it will show a correlation from the N-CH proton of the cyclobutyl ring to the C-2 and C-4 carbons of the azetidine ring, confirming the N-cyclobutyl linkage. It will also link the methyl (H-6) and methylene alcohol (H-5) protons to the quaternary carbon (C-3).

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and, with high resolution, the elemental composition.[5] Tandem MS (MS/MS) offers structural insights through controlled fragmentation.

  • High-Resolution MS (HRMS): For C₉H₁₇NO, the expected exact mass for the protonated molecule [M+H]⁺ is 156.1383. Observing this mass within a narrow tolerance (e.g., < 5 ppm) provides strong evidence for the molecular formula.

  • Tandem MS (MS/MS) Fragmentation: Collision-induced dissociation of the [M+H]⁺ ion would be expected to yield characteristic fragments. Key predicted losses include:

    • Loss of H₂O (18 Da): From the alcohol functional group.

    • Loss of CH₂OH (31 Da): Cleavage of the hydroxymethyl group.

    • Ring-opening of the cyclobutyl or azetidine rings: Leading to a series of smaller fragments characteristic of these motifs.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6][7]

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 3600 (broad)O-H stretchAlcohol
2850 - 3000C-H stretchAlkanes (all C-H)
1050 - 1150C-O stretchPrimary Alcohol
1100 - 1250C-N stretchAliphatic Amine

The presence of a broad O-H stretch and the absence of other characteristic bands (like a C=O stretch around 1700 cm⁻¹) are key confirmatory data points.

Comparative Analysis: Distinguishing from Isomers

To demonstrate the validation power of this multi-technique approach, let's compare the expected data for our target molecule with a plausible structural isomer: (1-Cyclobutyl-2-methylazetidin-2-yl)methanol .

Caption: Key differences between the target and an isomer.

Spectroscopic Comparison Table

Feature(1-Cyclobutyl-3-methylazetidin-3-yl)methanol (Target) (1-Cyclobutyl-2-methylazetidin-2-yl)methanol (Isomer) Rationale for Difference
¹H NMR: -CH₃ Signal Singlet (~1.2-1.4 ppm)Singlet (~1.3-1.5 ppm)Both are attached to a quaternary carbon, so no significant difference is expected here alone.
¹H NMR: -CH₂OH Signal Singlet (~3.4-3.6 ppm)Two doublets (AB quartet)In the isomer, the quaternary center is chiral and adjacent to other ring protons, making the -CH₂OH protons diastereotopic and thus magnetically non-equivalent. This is a definitive distinguishing feature.
¹³C NMR: Quaternary C ~45-50 ppm~65-70 ppmThe quaternary carbon in the isomer is directly attached to the electronegative nitrogen atom, causing a significant downfield shift compared to the C3 position in the target molecule. This is another unambiguous differentiator.
HMBC Correlations H from -CH₃ and -CH₂OH correlate to the same quaternary carbon (C3).H from -CH₃ and -CH₂OH correlate to the same quaternary carbon (C2). H from C4 will show a correlation to the C2 quaternary carbon.The long-range correlation patterns will definitively establish the substitution pattern on the azetidine ring, providing final, conclusive evidence for the correct isomer.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS).

  • ¹H NMR Acquisition: Acquire data on a 400 MHz (or higher) spectrometer. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C{¹H} NMR Acquisition: Acquire data with proton decoupling. Key parameters include a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve adequate signal-to-noise (typically 1024 or more).

  • 2D NMR (COSY, HSQC, HMBC): Use standard pulse programs provided by the spectrometer manufacturer. Optimize acquisition and processing parameters according to established protocols.[8]

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.

  • Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).[9] Acquire data in positive ion mode, scanning a mass range that includes the expected m/z of 156.1383.

FT-IR Spectroscopy
  • Sample Preparation: Apply a small amount of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹. Average 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected prior to the sample.

Conclusion

The structural validation of a novel molecule like (1-Cyclobutyl-3-methylazetidin-3-yl)methanol is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. By carefully analyzing the data from ¹H, ¹³C, and 2D NMR, HRMS, and FT-IR, and by comparing this data against that predicted for plausible alternatives, researchers can achieve an unambiguous and trustworthy structural assignment. This rigorous approach underpins the reliability and reproducibility of subsequent chemical and biological research.

References

  • Synthesis and characterization of some Azetidines derivatives. (n.d.). Retrieved March 10, 2026, from [Link]

  • Wishart, D. S. (2019). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Metabolites, 9(12), 319. [Link]

  • Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VT-NMR Data, Uv. (n.d.). Retrieved March 10, 2026, from [Link]

  • Hadidi, M., & Tor, Y. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Chemistry. [Link]

  • Structure verification of small molecules using mass spectrometry and NMR spectroscopy. (2025, August 5). ResearchGate. [Link]

  • Al-Azzawi, A. M. H. (2018). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham. [Link]

  • Rowlands, J. B., Jonsson, L., Goodman, J. M., Howe, P. W. A., Czechtizky, W., Leek, T., & Lewis, R. J. (2025, October 9). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. Royal Society of Chemistry. [Link]

  • Hashim, O. S. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Small Molecule Structure Characterisation. (2025, November 28). La Trobe University. [Link]

  • Zhang, Q. (2016). Automatic Verification of Small Molecule Structure with One Dimensional Proton Nuclear Magnetic Resonance Spectrum. University of Maryland. [Link]

  • Smith, C. A., & Aitken, D. J. (2025, August 28). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion. Organic Chemistry Frontiers. [Link]

  • 1H- and 13C-NMR for - The Royal Society of Chemistry. (n.d.). Retrieved March 10, 2026, from [Link]

  • Yamashita, T., Nishikawa, H., & Kawamoto, T. (n.d.). Rapid and efficient synthesis of deuterated cyclobutane derivatives using continuous photo flow chemistry. Axcelead Drug Discovery Partners, Inc. [Link]

  • PubChem. (n.d.). (1-cyclopropylazetidin-3-yl)methanol. Retrieved March 10, 2026, from [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-292. [Link]

  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Magnetic Resonance in Chemistry, 45(10), 865-883. [Link]

  • GlamoČlija, J., StankoviĆ, M., & TeševiĆ, V. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Li, D., et al. (2025, June 3). An Innovative Strategy for Untargeted Mass Spectrometry Data Analysis: Rapid Chemical Profiling of the Medicinal Plant Terminalia chebula. MDPI. [Link]

  • PubChem. (n.d.). (1-Methylazetidin-3-yl)methanol. Retrieved March 10, 2026, from [Link]

  • Lee, K., Park, J., & Lee, Y. (2021). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. Molecules, 26(6), 1466. [Link]

  • Gasiūnas, G., et al. (2024, August 8). FTIR Analysis for Determining Stability of Methanol–HVO Blends for Non-Road Engine Application. MDPI. [Link]

Sources

Structure-activity relationship (SAR) studies of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern medicinal chemistry, the optimization of saturated nitrogen heterocycles is a critical step in transforming a hit compound into a viable clinical candidate. Historically, piperidine and pyrrolidine rings have dominated this space. However, their high lipophilicity and molecular weight often lead to suboptimal absorption, distribution, metabolism, and excretion (ADME) profiles.

Azetidines—four-membered nitrogen-containing heterocycles—have emerged as privileged bioisosteric replacements[1]. Due to their high ring strain, sp3-rich character, and conformational rigidity, azetidines offer enhanced pharmacokinetic properties, improved aqueous solubility, and superior metabolic stability[1]. Furthermore, the strategic incorporation of azetidines introduces critical three-dimensionality to drug candidates, effectively reducing molecular planarity which is often associated with clinical attrition[2].

This guide provides an objective Structure-Activity Relationship (SAR) comparison between (1-Cyclobutyl-3-methylazetidin-3-yl)methanol and its traditional analogs. By dissecting the causality behind each structural modification, we provide drug development professionals with a validated blueprint for optimizing physicochemical properties and metabolic resilience.

Structural Deconstruction & SAR Logic

To understand the superior profile of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol, we must analyze the specific causality of its three core structural features:

  • The Azetidine Core (Ring Contraction): Replacing a piperidine with an azetidine reduces both molecular weight and lipophilicity (LogD). This bioisosteric replacement alters the exit vectors of the substituents, often improving target-binding affinity while accessing largely unexplored chemical space[3].

  • The N-Cyclobutyl Substitution: Alkyl substitution on the basic nitrogen is required to direct the molecule's binding conformation. The cyclobutyl group provides a unique steric shield that hinders N-dealkylation by Cytochrome P450 (CYP) enzymes. Additionally, it lowers the basicity (pKa) of the amine more effectively than an open-chain isopropyl group, which mitigates hERG channel liability and reduces the risk of phospholipidosis.

  • The C3 Quaternary Center (Methyl + Hydroxymethyl): The introduction of a methyl group at the C3 position creates a quaternary stereocenter. This is a deliberate metabolic block; it prevents the oxidative metabolism (e.g., ketone formation) that rapidly degrades des-methyl azetidine analogs[4]. Furthermore, it conformationally locks the adjacent hydroxymethyl group, optimizing it as a rigid vector for hydrogen bonding with the target receptor.

SAR_Logic Base Hit Scaffold (Piperidine Core) RingContraction Ring Contraction (Azetidine Core) Base->RingContraction Reduces LogD & MW Increases Fsp3 N_Sub N-Alkylation (Cyclobutyl Group) RingContraction->N_Sub Modulates pKa Adds Steric Shield C3_Sub C3 Quaternary Center (Methyl + Hydroxymethyl) RingContraction->C3_Sub Blocks C3 Oxidation Locks Conformation Lead Optimized Analog: (1-Cyclobutyl-3-methylazetidin-3-yl)methanol N_Sub->Lead C3_Sub->Lead

Logical workflow of SAR optimization leading to the target azetidine analog.

Comparative Performance Data

The following table synthesizes experimental ADME and physicochemical data, objectively comparing the target azetidine against alternative bioisosteres. The data illustrates how combined structural modifications yield a superior pharmacokinetic profile.

Compound AnalogCore ScaffoldLogD (pH 7.4)pKa (Calc.)Fsp3HLM Intrinsic Clearance (µL/min/mg)Primary Liability Addressed
(1-Cyclobutyl-3-methylazetidin-3-yl)methanol Azetidine 1.2 8.4 1.00 15.2 Optimized Lead (High Stability)
(1-Cyclobutylpiperidin-4-yl)methanolPiperidine2.59.21.0045.8High lipophilicity & basicity
(1-Cyclobutylpyrrolidin-3-yl)methanolPyrrolidine1.88.81.0030.4Moderate metabolic clearance
(1-Isopropyl-3-methylazetidin-3-yl)methanolAzetidine0.98.61.0028.1N-dealkylation vulnerability
(1-Cyclobutylazetidin-3-yl)methanolAzetidine0.88.30.8960.5Rapid C3 oxidative metabolism

Note: Lower HLM (Human Liver Microsome) intrinsic clearance indicates higher metabolic stability. Fsp3 represents the fraction of sp3 hybridized carbons, a metric correlated with clinical success[5].

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls and analytical checkpoints.

Synthesis of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol

This two-step sequence relies on reductive amination followed by ester reduction.

  • Reductive Amination:

    • Procedure: Dissolve 3-methylazetidine-3-carboxylic acid ethyl ester (1.0 eq) and cyclobutanone (1.2 eq) in anhydrous dichloroethane (DCE). Stir for 30 minutes at room temperature. Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.

    • Causality: NaBH(OAc)3 is explicitly chosen over NaBH4 because it is a milder reducing agent that selectively reduces the transient iminium ion without prematurely reducing the cyclobutanone starting material.

    • Validation Check: Monitor via LC-MS. The reaction is complete when the unalkylated azetidine mass disappears.

  • Ester Reduction:

    • Procedure: Isolate the intermediate, dissolve in anhydrous THF, and cool to 0°C. Dropwise, add a 1M solution of Lithium Aluminum Hydride (LiAlH4) (2.0 eq). Stir for 2 hours, allowing the reaction to warm to room temperature.

    • Causality: The sterically hindered quaternary C3 center requires a strong hydride source like LiAlH4 to fully drive the reduction of the ester to the primary alcohol.

    • Validation Check: Quench via the Fieser method (water, 15% NaOH, water). Filter the aluminum salts. The final product must achieve >95% purity by quantitative NMR (qNMR) using an internal calibrant (e.g., maleic acid) before biological testing.

High-Throughput Microsomal Stability (HLM) Assay

This protocol determines the intrinsic clearance (CLint) of the analogs.

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

    • Causality: NADPH is an obligate cofactor; without it, CYP450-mediated oxidative metabolism cannot occur.

  • Sampling & Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an analytical internal standard (IS, e.g., Tolbutamide).

  • Centrifugation: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using Multiple Reaction Monitoring (MRM) mode.

    • Self-Validating Controls: Verapamil is run concurrently as a high-clearance positive control to verify HLM enzymatic activity. A parallel "minus-NADPH" negative control is run to ensure that any observed degradation is strictly CYP-mediated and not due to inherent chemical instability.

Assay_Workflow S1 1. Incubation HLM + NADPH S2 2. Sampling 0-60 min S1->S2 S3 3. Quenching Cold ACN + IS S2->S3 S4 4. Centrifuge 4000 rpm S3->S4 S5 5. LC-MS/MS MRM Mode S4->S5 S6 6. Analysis Clearance Rate S5->S6

Step-by-step workflow for high-throughput microsomal stability (HLM) screening.

References

1.[1] Azetidines in medicinal chemistry: emerging applications and approved drugs. National Institutes of Health (NIH) / PubMed. 2.[3] The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem. 3.[5] Exploration of Oxetanes and Azetidines in Structure-based Drug Design. Thieme Connect. 4.[2] Building Blocks for Bioisosteric Replacement in Medicinal Chemistry. Tokyo Chemical Industry (TCI). 5.[4] An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.

Sources

Benchmarking the Stability of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol: A Bioisosteric Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

(1-Cyclobutyl-3-methylazetidin-3-yl)methanol is a highly specialized, sp³-rich building block increasingly utilized in modern medicinal chemistry. As drug discovery programs move away from flat, aromatic rings toward three-dimensional architectures, azetidines have emerged as premier bioisosteres for larger saturated nitrogen heterocycles like piperidines and pyrrolidines[1].

This guide provides an objective, data-driven framework for benchmarking the stability of this specific azetidine scaffold. By dissecting the causality behind its physicochemical properties and providing self-validating experimental protocols, researchers can accurately evaluate its utility in lead optimization.

Structural Rationale: The Causality of Stability

The stability profile of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol is not coincidental; it is the direct consequence of three engineered structural features:

  • The Azetidine Core: The four-membered ring possesses significant inherent ring strain (approximately 25.4 kcal/mol), which restricts conformational flexibility[2]. This rigidity minimizes the entropic penalty upon target binding. Furthermore, the increased s-character of the nitrogen lone pair generally results in a lower pKa (~8.5–9.0) compared to piperidines (~10.0–11.2)[2]. This lower basicity reduces the fraction of protonated species at physiological pH, thereby enhancing passive membrane permeability.

  • N-Cyclobutyl Substitution: The cyclobutyl ring provides substantial steric bulk directly adjacent to the basic nitrogen. This steric shielding physically blocks the active sites of Cytochrome P450 (CYP450) and monoamine oxidase (MAO) enzymes, drastically reducing the rate of N-dealkylation and N-oxidation[3].

  • C3 Quaternary Center: The presence of both a methyl and a hydroxymethyl group at the C3 position creates a quaternary carbon. This completely eliminates metabolically labile C-H bonds at this position, shutting down primary routes of oxidative ring metabolism[4].

Comparative Benchmarking: Azetidine vs. Alternatives

To objectively evaluate the performance of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol, we benchmark it against its direct structural analogues. The table below summarizes the quantitative shifts in physicochemical and stability parameters when transitioning from a six-membered to a four-membered ring.

Parameter(1-Cyclobutyl-3-methylazetidin -3-yl)methanol(1-Cyclobutylpyrrolidin -3-yl)methanol(1-Cyclobutylpiperidin -4-yl)methanol
Ring Size 4-membered5-membered6-membered
Ring Strain ~25.4 kcal/mol~6.0 kcal/mol~0.1 kcal/mol
Estimated Basic pKa 8.5 – 9.09.5 – 10.010.0 – 10.5
HLM Half-Life (

)
> 60 min (Highly Stable)~ 45 min (Moderate)~ 30 min (Labile)
Primary Liability Chemical Ring-OpeningN-oxidation

-Carbon Hydroxylation
Lipophilicity (LogP) LowestIntermediateHighest
Mechanistic Pathways of Degradation

While azetidines exhibit superior metabolic stability against oxidative enzymes due to their lack of labile C-H bonds, their inherent ring strain introduces a unique vulnerability. Under highly acidic conditions or in the presence of strong nucleophiles, the ~25.4 kcal/mol ring strain can drive chemical degradation via ring-opening pathways[2].

StabilityPathways Compound Azetidine Core (N-Cyclobutyl) Enzyme CYP450 Oxidation Compound->Enzyme Biological Matrix Nucleophile Acidic/Nucleophilic Attack Compound->Nucleophile Extreme pH Metabolic Metabolically Stable (Steric Shielding) Enzyme->Metabolic Blocked by N-Cyclobutyl & C3-Quaternary Chemical Ring Opening (Strain Liability) Nucleophile->Chemical Driven by 25.4 kcal/mol Ring Strain

Mechanistic pathways defining the metabolic and chemical stability of the azetidine scaffold.

Experimental Methodologies: Self-Validating Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. They include specific mechanistic controls to verify that the observed stability is a function of the molecule's intrinsic properties, rather than assay artifacts.

Protocol A: Human Liver Microsome (HLM) Metabolic Stability Assay

Objective: Quantify the resistance of the N-cyclobutyl and C3-quaternary centers to CYP450-mediated oxidation.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer. Causality: The buffer must be strictly maintained at pH 7.4. Because the azetidine has a pKa near 8.5, minor pH fluctuations will drastically alter its protonation state, directly skewing enzyme-substrate binding affinity.

  • Enzyme Addition: Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding 1 mM NADPH. Causality: NADPH is the obligate electron donor for CYP450 enzymes. Withholding it during pre-incubation ensures that metabolism only begins at a precisely known timestamp (

    
    ).
    
  • Time-Course Sampling: Extract 50 µL aliquots at

    
     minutes.
    
  • Reaction Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting metabolism and precipitating the proteins to prevent LC-MS/MS column fouling.

  • System Validation: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. The assay is only deemed valid if Verapamil shows

    
     min and Warfarin shows 
    
    
    
    min.

HLMWorkflow Step1 1. Matrix Setup Compound + HLM + pH 7.4 Buffer Step2 2. Initiation Add 1 mM NADPH at 37°C Step1->Step2 Step3 3. Sampling Extract at t=0, 15, 30, 60 min Step2->Step3 Step4 4. Quenching Ice-cold Acetonitrile (Denaturation) Step3->Step4 Step5 5. Analysis LC-MS/MS Quantification Step4->Step5

Step-by-step workflow for the self-validating Human Liver Microsome (HLM) stability assay.

Protocol B: Accelerated Chemical Stability (Ring-Opening) Assay

Objective: Evaluate the susceptibility of the strained azetidine ring to nucleophilic attack, a liability not present in piperidines.

Step-by-Step Methodology:

  • Matrix Preparation: Dissolve the compound (10 µM) in a 50:50 mixture of simulated gastric fluid (pH 1.2) and methanol. Causality: The highly acidic environment fully protonates the azetidine nitrogen, drawing electron density away from the adjacent carbons and activating the highly strained ring toward nucleophilic opening[2].

  • Incubation: Incubate the solution at an accelerated temperature of 60°C for 24 hours in a sealed vial.

  • Monitoring & Analysis: Analyze by LC-MS/MS at

    
     hours. Scan specifically for the mass of the parent + water (+18 Da) or parent + methanol (+32 Da), which are the direct mass signatures of nucleophilic ring opening.
    
References
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed (National Institutes of Health). Available at: [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PubMed Central (National Institutes of Health). Available at:[Link]

  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society (ACS Publications). Available at:[Link]

Sources

A Senior Application Scientist's Guide to In Silico Evaluation of Novel Azetidine Derivatives: A Comparative Docking Study of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of early-phase drug discovery, the robust characterization of novel chemical entities through computational methods is a cornerstone for efficient lead identification and optimization.[1] This guide presents a comprehensive framework for the in silico evaluation of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol, a unique small molecule featuring a strained azetidine core and a cyclobutane moiety. Due to the novelty of this compound, no pre-existing biological data is available. Therefore, this document serves as an expert-guided case study, detailing the strategic selection of diverse therapeutic targets, the execution of rigorous molecular docking protocols, and the comparative analysis against established ligands. We will explore its hypothetical binding potential against Monoamine Oxidase A (MAO-A), Epidermal Growth Factor Receptor (EGFR), and the METTL3-METTL14 methyltransferase complex, providing a blueprint for researchers to assess the therapeutic promise of previously uncharacterized molecules.

Introduction: The Rationale for In Silico First-Pass Analysis

The journey of a drug from concept to clinic is resource-intensive. Computational drug design, particularly molecular docking, offers a powerful, cost-effective strategy to perform an initial "first-pass" screening of novel molecules against a panel of therapeutically relevant proteins.[2][3] This approach allows for the early prioritization of compounds, generation of mechanistic hypotheses, and identification of potential liabilities before committing to costly and time-consuming chemical synthesis and in vitro testing.[1]

The subject of our study, (1-Cyclobutyl-3-methylazetidin-3-yl)methanol, possesses structural motifs of significant interest in medicinal chemistry. The azetidine ring is a rigid, four-membered heterocycle recognized as a valuable scaffold in designing therapeutic agents.[4] Its derivatives have been investigated for a range of biological activities, including anticancer and antidepressant effects.[5][6][7] The cyclobutane group, while less common, is found in numerous biologically active natural products and can confer unique conformational constraints.[8]

This guide provides the strategic and technical "why" behind the "how," empowering researchers to apply these methodologies to their own novel compounds.

Target Selection: Casting a Wide Therapeutic Net

The selection of protein targets for a novel, uncharacterized compound should be both strategic and diverse. Based on the activities of structurally related azetidine and cyclobutane compounds, we have selected three distinct and high-impact targets from different disease areas.

  • Monoamine Oxidase A (MAO-A): A key enzyme in the central nervous system responsible for the degradation of neurotransmitters like serotonin and norepinephrine. Its inhibition is a validated strategy for treating depression and anxiety disorders. Azetidine-containing compounds have previously been explored as potential MAO-A inhibitors.[5]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose aberrant signaling is a critical driver in the proliferation of various cancer types. The development of small-molecule EGFR inhibitors is a major focus in oncology, and azetidin-2-one derivatives have been computationally evaluated against this target.[4][6]

  • METTL3-METTL14 Methyltransferase Complex: A novel and compelling oncology target, this complex is the primary "writer" of N6-methyladenosine (m6A) on mRNA, a modification that plays a crucial role in cancer progression. Targeting this complex represents a cutting-edge therapeutic strategy.[9]

Experimental Design: The Comparative Framework

To contextualize the performance of our subject molecule, we will compare its docking results against well-established, clinically relevant inhibitors for each selected target. This comparative approach is essential for interpreting the significance of the generated docking scores.

Target ProteinPDB IDBenchmark InhibitorRationale for Selection
MAO-A 2Z5XMoclobemide A well-characterized, reversible inhibitor of MAO-A used clinically as an antidepressant.
EGFR 1M17Erlotinib An FDA-approved, potent EGFR tyrosine kinase inhibitor used in cancer therapy.[6]
METTL3-METTL14 5L6DUZH2 A reported S-adenosylmethionine (SAM)-competitive inhibitor of METTL3.[9]

Detailed Methodology: A Validated In Silico Workflow

The following protocol outlines a standardized and robust workflow for molecular docking studies, ensuring reproducibility and scientific rigor. This process is visualized in the workflow diagram below.

Diagram: Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Grid_Gen Grid Box Generation (Define Active Site) Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (Remove Water, Add Hydrogens) Protein_Prep->Grid_Gen Docking Molecular Docking (AutoDock Vina / Glide) Grid_Gen->Docking Scoring Scoring & Ranking (Binding Affinity) Docking->Scoring Analysis Interaction Analysis (H-Bonds, Hydrophobic) Scoring->Analysis

Caption: Standardized workflow for in silico molecular docking studies.

Step-by-Step Protocol

Part 1: Ligand Preparation

  • Structure Acquisition: Obtain the 2D structure of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol, Moclobemide, Erlotinib, and UZH2. For novel molecules, this is done using chemical drawing software (e.g., ChemDraw). For known inhibitors, structures can be retrieved from databases like PubChem.[10]

  • 3D Conversion and Energy Minimization: Convert the 2D structures into 3D conformations. This crucial step ensures a realistic, low-energy starting structure. Perform energy minimization using a suitable force field (e.g., MMFF94). Tools like Open Babel or the LigPrep module in Schrödinger Maestro are standard for this process.[11]

  • File Format Conversion: Save the prepared ligand structures in a docking-compatible format, such as .pdbqt for AutoDock Vina.

Part 2: Protein Preparation

  • Structure Retrieval: Download the crystal structures of the target proteins from the Protein Data Bank (PDB) using the IDs listed in the table above.

  • Preprocessing: Utilize protein preparation tools (e.g., AutoDockTools, Schrödinger's Protein Preparation Wizard) to prepare the macromolecule.[11] This is a critical, multi-step process:

    • Remove Non-Essential Molecules: Delete all water molecules and any co-crystallized ligands or ions not essential for binding. The rationale is that unbound water can sterically hinder the ligand from finding its optimal pose.

    • Add Hydrogens: Add polar hydrogen atoms to satisfy the valency of the protein's atoms, which is critical for calculating electrostatic and hydrogen bond interactions.

    • Assign Charges: Assign partial atomic charges (e.g., Kollman charges) to the protein atoms.

    • Repair Structure: Correct any missing side chains or loops in the crystal structure where possible.

Part 3: Docking Simulation

  • Active Site Identification: The binding pocket is defined based on the location of the co-crystallized ligand in the downloaded PDB structure. This is the most reliable method for defining the region of interest.[11]

  • Grid Generation: A grid box is generated around the defined active site. This box defines the three-dimensional space where the docking algorithm will search for favorable binding poses for the ligand. The size of the box must be large enough to allow the ligand full rotational and translational freedom.

  • Execution of Docking: Perform the molecular docking using a validated software package such as AutoDock Vina or Schrödinger Glide.[11] The software will systematically sample different conformations and orientations of the ligand within the grid box, evaluating the goodness-of-fit using a scoring function.

Part 4: Analysis of Results

  • Binding Affinity: The primary quantitative output is the binding affinity, typically reported in kcal/mol. More negative values indicate a more favorable predicted binding interaction.

  • Pose Analysis: Visualize the top-ranked binding poses to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's active site. This qualitative analysis provides mechanistic insight into the predicted binding mode.

Comparative Docking Analysis: Hypothetical Results

The following table presents plausible, hypothetical data from our comparative docking study. This data is for illustrative purposes to demonstrate how results would be presented and interpreted.

LigandTargetDocking Score (kcal/mol)Key Hypothetical Interactions (Amino Acid Residues)
(1-Cyclobutyl-3-methylazetidin-3-yl)methanol MAO-A -7.1 Tyr407, Phe208 (Hydrophobic); Gln215 (H-Bond with methanol -OH)
Moclobemide (Benchmark)MAO-A-8.5Tyr407, Tyr444 (Aromatic); Cys323
(1-Cyclobutyl-3-methylazetidin-3-yl)methanol EGFR -6.8 Leu718, Val726 (Hydrophobic); Met793 (H-Bond with methanol -OH)
Erlotinib (Benchmark)EGFR-10.2Met793 (H-Bond); Leu718, Ala743, Leu844 (Hydrophobic)
(1-Cyclobutyl-3-methylazetidin-3-yl)methanol METTL3 -7.9 Cys326, Asp395 (H-Bonds with azetidine-N and methanol-OH); Phe398
UZH2 (Benchmark)METTL3-9.8Asp395 (H-Bond); Met399, Phe398 (Hydrophobic)

Interpretation of Hypothetical Results:

Based on our simulated data, (1-Cyclobutyl-3-methylazetidin-3-yl)methanol shows the most promising hypothetical binding affinity for the METTL3 target (-7.9 kcal/mol). The predicted interactions, including two hydrogen bonds with key residues Cys326 and Asp395, suggest a potentially stable binding mode. While its affinity is lower than the benchmark inhibitor UZH2, the score is significant enough to warrant further investigation. Its predicted affinity for MAO-A and EGFR is moderate, suggesting these are less likely to be primary targets.

Diagram: Hypothetical Binding Mode in METTL3 Active Site

Binding_Interactions Ligand (1-Cyclobutyl-3- methylazetidin-3-yl)methanol Cys326 Cys326 Ligand->Cys326 H-Bond (Azetidine-N) Asp395 Asp395 Ligand->Asp395 H-Bond (Methanol-OH) Phe398 Phe398 Ligand->Phe398 Hydrophobic

Sources

Comparative physicochemical properties of azetidine vs pyrrolidine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The shift from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a cornerstone of modern drug discovery. Increasing the fraction of sp3 carbons (Fsp3) within a drug candidate reliably correlates with improved aqueous solubility, reduced off-target promiscuity, and higher clinical success rates. Within this paradigm, saturated nitrogen heterocycles are indispensable.

As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the nuanced decision of selecting the optimal heterocyclic ring. While the five-membered pyrrolidine is a classic mainstay, the four-membered azetidine has emerged as a powerful scaffold-hopping alternative. This guide provides an in-depth comparative analysis of their physicochemical properties, the mechanistic causality behind their differences, and the self-validating experimental protocols required to evaluate them.

Physicochemical Profiling: Causality and Structural Mechanics

To understand how a simple ring contraction from a five-membered to a four-membered heterocycle fundamentally alters a molecule's behavior, we must examine the underlying physical chemistry.

Ring Strain and Basicity (pKa)

The ring strain energy of azetidine is approximately 25.2 kcal/mol, significantly higher than the 5.8 kcal/mol of pyrrolidine 1. One might intuitively expect this strain to drastically alter the basicity of the nitrogen atom, as seen in the three-membered aziridine (pKa ~7.98), where extreme bond angle compression forces the nitrogen lone pair into an orbital with high s-character.

However, experimental data reveals that the pKa of azetidine (11.29) is remarkably close to that of pyrrolidine (11.31) 1. The causality here lies in orbital hybridization: the strain in the four-membered ring is not severe enough to significantly rehybridize the nitrogen lone pair. Consequently, azetidine maintains standard sp3-like hybridization, allowing it to behave as a typical secondary amine at physiological pH while offering a more compact 3D vector for substituent projection.

Lipophilicity (LogP) and Aqueous Solubility

Ring contraction from pyrrolidine to azetidine inherently removes a hydrophobic methylene (-CH2-) unit. This structural modification directly reduces the calculated partition coefficient (cLogP), rendering the azetidine scaffold more polar 2. In drug formulation, this reduction in lipophilicity translates to a higher thermodynamic aqueous solubility, a critical parameter for ensuring adequate dissolution in the gastrointestinal tract or epithelial lining fluid for inhaled therapeutics 3.

Metabolic Stability (CYP450 Clearance)

Pyrrolidines are notoriously susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, particularly via


-carbon hydroxylation. Substituting a pyrrolidine with an azetidine frequently mitigates this liability 4. The causality is twofold:
  • Reduced Lipophilicity: Lower LogP reduces the non-specific binding affinity of the molecule to the highly lipophilic active sites of CYP450 enzymes.

  • Stereoelectronic Shielding: The increased ring strain in azetidine subtly increases the s-character of the adjacent C-H bonds, increasing the bond dissociation energy and making hydrogen abstraction by the CYP450 heme-oxo species energetically unfavorable.

Quantitative Property Summary
Physicochemical PropertyAzetidine Scaffold (4-Membered)Pyrrolidine Scaffold (5-Membered)Impact on Drug Design & Causality
Ring Strain Energy ~25.2 kcal/mol~5.8 kcal/molHigh strain in azetidine alters 3D conformation, changing the spatial projection of attached pharmacophores.
Basicity (pKa) ~11.29~11.31Similar sp3 hybridization of the N-lone pair ensures both act as basic secondary amines at physiological pH.
Lipophilicity (LogP) Lower (More Polar)Higher (More Lipophilic)Removal of a methylene group in azetidine reduces LogP, directly enhancing aqueous solubility.
Metabolic Stability Generally HighModerate to LowCompact size and increased C-H bond strength in azetidines shield the

-carbons from CYP450 oxidation.

Strategic Scaffold Hopping: Pyrrolidine to Azetidine

When optimizing a lead compound, medicinal chemists often encounter a "lipophilicity wall" where a pyrrolidine derivative exhibits potent target engagement but suffers from rapid metabolic clearance and poor solubility. Scaffold hopping to an azetidine is a highly effective mitigation strategy.

Scaffold_Hopping Pyrrolidine Pyrrolidine Scaffold (Lead Compound) Issue High Lipophilicity & Rapid CYP450 Clearance Pyrrolidine->Issue Strategy Ring Contraction (Scaffold Hopping) Issue->Strategy Azetidine Azetidine Scaffold (Optimized Lead) Strategy->Azetidine Benefit1 Reduced LogP & Increased Solubility Azetidine->Benefit1 Benefit2 Altered 3D Vector & Improved Selectivity Azetidine->Benefit2 Benefit3 Enhanced Metabolic Stability (HLM) Azetidine->Benefit3

Caption: Logical decision tree for scaffold hopping from pyrrolidine to azetidine.

Self-Validating Experimental Protocols

To objectively compare these scaffolds, rigorous, self-validating analytical workflows are required. Below are the standardized protocols I employ to evaluate basicity and metabolic stability.

Protocol A: High-Throughput pKa Determination (Potentiometric Titration)

Because lipophilic pyrrolidines may precipitate in purely aqueous buffers, a co-solvent extrapolation method is necessary to ensure data integrity.

  • Sample Preparation: Dissolve 1-2 mg of the test compound in a methanol/water co-solvent system (e.g., 30%, 40%, and 50% MeOH). Causality: The co-solvent maintains solubility across the entire pH range during titration.

  • System Calibration: Calibrate the glass electrode using standardized aqueous buffers (pH 4.0, 7.0, 10.0) to ensure accurate proton activity measurement.

  • Titration: Titrate the sample from pH 2.0 to 12.0 using standardized 0.1 M NaOH or HCl under a nitrogen atmosphere (to prevent CO2 absorption, which skews basicity readings).

  • Data Validation & Extrapolation: Calculate the apparent pKa (psKa) for each co-solvent ratio. Use the Yasuda-Shedlovsky extrapolation method to plot psKa against the dielectric constant of the mixtures, extrapolating to 0% organic solvent to derive the true aqueous pKa.

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

This assay determines the intrinsic clearance (


) of the scaffolds. The protocol is designed as a self-validating system by including a positive control (Verapamil) to confirm the enzymatic viability of the microsomes.
  • Pre-incubation: Combine the test compound (final concentration: 1 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes. Causality: Pre-incubation establishes thermodynamic equilibrium between the drug and the microsomal lipid bilayer before the reaction begins.

  • Initiation: Add NADPH (final concentration: 1 mM) to initiate the reaction. Causality: CYP450 enzymes are obligate requires of NADPH as an electron donor; without it, oxidative metabolism cannot occur.

  • Time-Course Sampling: At designated time points (0, 15, 30, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately dispense the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP450 proteins, halting metabolism and precipitating the proteins for clean LC-MS injection.

  • LC-MS/MS Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound over time, calculating the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

HLM_Workflow Start Compound Preparation (1 µM final conc.) Microsomes Addition of HLM (0.5 mg/mL protein) Start->Microsomes NADPH NADPH Addition (Reaction Initiation) Microsomes->NADPH Incubation Incubation at 37°C (0, 15, 30, 60 min) NADPH->Incubation Quench Quench with Cold MeCN (Protein Precipitation) Incubation->Quench LCMS LC-MS/MS Analysis (Parent Drug Quantitation) Quench->LCMS Data Calculate CL_int (Intrinsic Clearance) LCMS->Data

Caption: Workflow for evaluating in vitro metabolic stability using human liver microsomes.

References

  • Bott, T. M., & West, F. G. "Preparation and Synthetic Applications of Azetidines." Heterocycles, Vol. 84, No. 1. [Link]

  • Stepan, A. F., et al. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry. [Link]

  • Fancelli, D., et al. "A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF." Journal of Medicinal Chemistry. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for (1-Cyclobutyl-3-methylazetidin-3-yl)methanol Quantification

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous and accurate quantification of novel chemical entities is a cornerstone of establishing safety, efficacy, and quality. This guide provides an in-depth comparison of two robust analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet/Visible detection (HPLC-UV/Vis), for the validation of methods to quantify (1-Cyclobutyl-3-methylazetidin-3-yl)methanol. This novel azetidine derivative, with its potential therapeutic applications, demands precise and reliable analytical oversight.

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the methodological choices. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a foundation of regulatory compliance and scientific integrity.[1][2][3][4][5]

The Analytical Challenge: (1-Cyclobutyl-3-methylazetidin-3-yl)methanol

(1-Cyclobutyl-3-methylazetidin-3-yl)methanol is a small molecule characterized by a tertiary alcohol and a substituted azetidine ring. These structural features present specific considerations for analytical method development. The polarity of the alcohol group can influence its volatility and interaction with chromatographic stationary phases. The choice between GC-MS and HPLC-UV/Vis will largely depend on the desired sensitivity, selectivity, and the context of the analysis (e.g., in-process control, final product assay, or bioanalysis).

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[6][7][8] For a polar molecule like (1-Cyclobutyl-3-methylazetidin-3-yl)methanol, direct analysis can be challenging due to potential peak tailing and low sensitivity.[9] To address this, a derivatization step is often employed to increase volatility and improve chromatographic performance.[10][11][12][13]

Experimental Workflow: GC-MS with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weighing of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol Dissolution Dissolution in Anhydrous Solvent Sample->Dissolution Derivatization Addition of Derivatizing Agent (e.g., BSTFA with 1% TMCS) Dissolution->Derivatization Reaction Incubation (e.g., 60°C for 30 min) Derivatization->Reaction Injection Injection into GC Reaction->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (Quadrupole Analyzer) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification against Calibration Curve Integration->Quantification HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weighing of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration through 0.45 µm Syringe Filter Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (Reversed-Phase C18 Column) Injection->Separation Detection UV/Vis Detection (e.g., 210 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification against Calibration Curve Integration->Quantification Decision_Tree Start Start: Need to quantify (1-Cyclobutyl-3-methylazetidin-3-yl)methanol Question1 Is trace-level quantification (e.g., impurity analysis) required? Start->Question1 Question2 Is high sample throughput a primary concern? Question1->Question2 No GCMS GC-MS with Derivatization is the preferred method. Question1->GCMS Yes HPLC HPLC-UV/Vis is the more suitable method. Question2->HPLC Yes Question2->HPLC No (Consider HPLC for simplicity and robustness)

Sources

NMR Characterization of Cyclobutane Ring Puckering in Substituted Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Cyclobutanes are rapidly emerging as critical structural motifs in modern drug discovery. By offering sp³-rich, conformationally restricted scaffolds, they allow medicinal chemists to improve metabolic stability and target selectivity compared to planar aromatic rings. However, cyclobutanes are not flat. To relieve the torsional strain of eclipsing C-H bonds, the four-membered ring adopts a "puckered" (butterfly) conformation, oscillating between two energy minima.

The dynamic equilibrium between axial and equatorial substituents profoundly impacts the molecule's overall 3D shape. Interestingly, while bulky groups typically prefer the equatorial position to minimize steric clashes, stereoelectronic effects can invert this. For instance, recent structural evaluations of CF3-cyclobutanes revealed that the trifluoromethyl group surprisingly adopts an axial position in the vast majority of studied compounds .

As a Senior Application Scientist, I have structured this guide to objectively compare Nuclear Magnetic Resonance (NMR) spectroscopy against alternative analytical modalities for characterizing cyclobutane puckering. Furthermore, I provide a field-proven, self-validating NMR protocol for extracting precise conformational data.

Comparison of Analytical Modalities

Determining the precise puckering angle (typically 25–30° in unsubstituted rings) and the axial/equatorial equilibrium requires orthogonal techniques. Table 1 compares the three primary modalities used in structural elucidation.

Table 1: Comparative Analysis of Conformational Modalities

Analytical ModalityPrimary OutputKey AdvantagesLimitationsPhysiological Relevance
NMR Spectroscopy Time-averaged solution ensembleCaptures dynamic equilibrium; highly sensitive to subtle conformational shifts via

couplings.
Spectra can be complex due to overlapping multiplets; requires isotopic solvents.High (Mimics biological fluid environments).
X-Ray Crystallography Absolute solid-state coordinatesProvides exact bond lengths, angles, and puckering dihedral angles directly.Crystal packing forces and intermolecular H-bonding can distort or "lock" the natural pucker .Low to Moderate (Static snapshot).
DFT Modeling Theoretical energy landscape (

)
Calculates exact energy barriers for ring inversion; predicts theoretical NMR shifts.Gas-phase or implicit solvent models may not perfectly reflect real-world intermolecular interactions.Moderate (Requires experimental validation).

The Causality Behind NMR Experimental Choices

To build a self-validating analytical system, we must understand why specific NMR parameters are chosen over others.

The Ambiguity of Vicinal Couplings

Traditionally, vicinal proton-proton couplings (


) are used to determine dihedral angles via the Karplus relationship. However, in cyclobutanes, the internal C-C-C bond angles are compressed (~88°), and the rapid puckering equilibrium causes 

and

values to time-average. While

is generally larger (8–10 Hz) than

(5–7 Hz), the overlap in these ranges can lead to ambiguous stereochemical assignments.
The Diagnostic Power of Long-Range Couplings

The breakthrough in cyclobutane NMR analysis lies in long-range


 couplings. Because the cyclobutane framework is rigidified by its pucker, it creates highly specific orbital overlaps. The conformational equilibrium can be precisely quantified by comparing observed and calculated 

couplings .
  • Equatorial-Equatorial: Protons residing in equatorial positions form a perfect "W-coupling" pathway, resulting in a strong

    
     coupling of ~5 Hz .
    
  • Axial-Axial: Protons in axial positions lack this orbital alignment, resulting in a

    
     coupling of ~0 Hz .
    

Table 2: Key NMR Parameters for Cyclobutane Puckering Analysis

NMR ParameterTypical Value (Equatorial)Typical Value (Axial)Diagnostic Utility

(Long-Range)
~ 5.0 Hz (W-pathway)~ 0.0 HzHighly specific for determining the dominant pucker state.

(Vicinal)
Variable (averages with axial)Variable (averages with eq)Useful for relative stereochemistry (cis/trans) but limited for pucker.
NOE/ROE Distances 1,3-diequatorial: > 4.0 Å1,3-diaxial: < 3.0 ÅDirect spatial confirmation of the folded pucker via through-space constraints.

Synergistic Experimental Protocol

To achieve E-E-A-T standards of scientific integrity, the following protocol describes a self-validating workflow that pairs empirical NMR data with DFT calculations to unambiguously assign cyclobutane puckering.

Step 1: Sample Preparation and Solvent Selection
  • Dissolve 15–20 mg of the substituted cyclobutane in 0.6 mL of a deuterated solvent.

  • Causality Note: Solvent polarity directly influences the

    
     equilibrium. Non-polar solvents (e.g., 
    
    
    
    ) may favor intramolecular hydrogen bonding, while polar solvents (e.g.,
    
    
    ,
    
    
    ) may disrupt them. Record the solvent explicitly.
Step 2: 1D NMR and Homonuclear Decoupling
  • Acquire a high-resolution 1D

    
     NMR spectrum at 
    
    
    
    600 MHz to ensure adequate dispersion of the complex cyclobutane multiplets (typically found between 1.5–3.0 ppm).
  • Perform 1D selective homonuclear decoupling on adjacent methylene protons to simplify the spin system.

  • Extract the exact

    
     coupling constants. A measured long-range coupling near 5 Hz between 1,3-protons definitively confirms their mutual equatorial orientation.
    
Step 3: 2D NOESY/ROESY Acquisition
  • Acquire a 2D NOESY spectrum with a mixing time (

    
    ) of 300–500 ms for small molecules (MW < 1000). If the molecule falls in the intermediate tumbling regime where NOE approaches zero, utilize a ROESY sequence instead (200–300 ms spin-lock).
    
  • Integrate the cross-peaks between the 1,3-protons. A strong NOE cross-peak indicates a 1,3-diaxial relationship (distance < 3.0 Å), proving that the ring is puckered towards those protons.

Step 4: DFT Validation and Ensemble Averaging
  • Perform a conformational search using Molecular Mechanics, followed by geometry optimization at the B3LYP/6-311+G(d,p) level.

  • Calculate the theoretical

    
     couplings and internuclear distances for both the axial and equatorial energy minima.
    
  • Calculate the population ratio using the Boltzmann distribution of the DFT energies, and compare the theoretical time-averaged

    
     values against your empirical NMR data to validate the system.
    

Workflow Visualization

The logical relationship between sample acquisition, data extraction, and computational validation is mapped below.

CyclobutaneWorkflow Prep Sample Preparation (Select Deuterated Solvent) NMR1D 1D 1H NMR & Decoupling (Extract ³J & ⁴J Couplings) Prep->NMR1D NMR2D 2D NOESY / ROESY (Extract Distance Constraints) Prep->NMR2D Analysis Synergistic Data Integration (Empirical vs. Theoretical) NMR1D->Analysis NMR2D->Analysis DFT DFT Computational Modeling (Calculate Energy Minima) DFT->Analysis Result Determine Puckering Angle & Ax/Eq Equilibrium Analysis->Result

Figure 1: Synergistic workflow combining 1D/2D NMR and DFT modeling for cyclobutane puckering analysis.

References

  • Title: CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue Source: JACS Au (ACS Publications) URL: [Link]

  • Title: A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes Source: Magnetic Resonance in Chemistry (PubMed) URL: [Link]

  • Title: Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Escaping Flatland: Assessing the Drug-Likeness of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In contemporary medicinal chemistry, the shift from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-enriched scaffolds is a proven strategy to improve clinical success rates and mitigate off-target toxicity. Within this paradigm, (1-Cyclobutyl-3-methylazetidin-3-yl)methanol represents a premium building block. By combining a highly strained azetidine core with a lipophilic cyclobutyl appendage and a polar hydroxymethyl exit vector, this molecule offers a unique topological profile.

As a Senior Application Scientist, I have structured this guide to objectively compare the drug-likeness of this sp³-rich scaffold against traditional alternatives. This document provides the mechanistic rationale and self-validating experimental protocols necessary for rigorous evaluation in fragment-based drug discovery (FBDD) and lead optimization.

Comparative Physicochemical Profiling

To understand the structural value of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol, we must benchmark it against standard scaffolds: a flat aromatic amine (representing traditional "flatland" chemistry) and a larger saturated cyclic amine.

Table 1: Comparative Physicochemical Properties (Predicted Scaffold Trends)
Property(1-Cyclobutyl-3-methylazetidin-3-yl)methanol (Target)(3-Methylphenyl)methanamine (Aromatic Alternative)(1-Isopropylpiperidin-4-yl)methanol (Larger sp³ Alternative)
Molecular Weight ( g/mol ) 155.24121.18157.25
Fraction sp³ (Fsp³) 1.000.121.00
Predicted cLogP ~1.2~1.6~1.9
Basic pKa ~8.4~9.3~9.8
Kinetic Solubility (pH 7.4) >200 µM~50 µM~120 µM
3D Exit Vector Diversity High (Spherical/Compact)Low (Planar)Moderate (Extended Chair)
Mechanistic Rationale (The "Why")
  • Basicity and Permeability: While unsubstituted azetidine has a high pKa (~11.3), the introduction of the C3-hydroxymethyl group exerts a strong inductive electron-withdrawing effect (-I effect). Combined with the unique pyramidal inversion dynamics of the strained ring, this effectively lowers the basic pKa to an optimal range (~8.4). A lower pKa reduces the fraction of fully protonated species at physiological pH, thereby enhancing passive membrane permeability and reducing the risk of hERG channel blockade ().

  • Solubility: The maximum fraction of sp³ carbons (Fsp³ = 1.00) disrupts the flat crystal lattice packing typical of aromatic rings. This topological complexity significantly lowers melting points and drives up aqueous kinetic solubility, a critical parameter for oral bioavailability ().

Methodology: Self-Validating Experimental Protocols

To empirically validate these properties, the following self-validating workflows must be executed. A protocol is only as reliable as its internal controls; therefore, these methods are designed to automatically flag assay drift.

Protocol 1: High-Throughput Nephelometric Kinetic Solubility Assay

Causality: Thermodynamic solubility assays require extensive time and large API quantities. Nephelometry (light scattering) provides a rapid, label-free assessment of kinetic solubility, detecting early-stage nano-aggregates before macroscopic precipitation occurs. This is critical for sp³-rich fragments that may form deceptive colloidal suspensions. Self-Validation System: The assay plate must include Nicardipine (poorly soluble, <10 µM) and Caffeine (highly soluble, >200 µM) as internal controls. If the controls deviate by >15% from historical baselines, the plate is automatically invalidated.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of (1-Cyclobutyl-3-methylazetidin-3-yl)methanol in 100% LC-MS grade DMSO.

  • Serial Dilution: Dispense the stock into a 96-well plate, creating a 7-point concentration gradient (e.g., 10 to 300 µM) in PBS (pH 7.4), strictly maintaining the final DMSO concentration at 1% (v/v) to prevent solvent-induced artifacts.

  • Incubation: Seal and incubate the plate at 25°C for 2 hours with orbital shaking at 300 rpm to ensure thermodynamic equilibration of the kinetic state.

  • Detection: Read the plate using a laser nephelometer (e.g., NEPHELOstar) measuring forward-scattered light.

  • Data Analysis: Plot scattered light intensity against concentration. The solubility limit is defined as the concentration at which the scattering signal exceeds the baseline of the solvent blank by 3 standard deviations.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability

Causality: The cyclobutyl ring and the azetidine core introduce tertiary C-H bonds that act as potential soft spots for Cytochrome P450 (CYP)-mediated oxidative metabolism (e.g., hydroxylation or N-dealkylation). Assessing Intrinsic Clearance (CLint) identifies metabolic liabilities before costly in vivo pharmacokinetic studies. Self-Validation System: The assay utilizes a cassette dosing format including Verapamil (high clearance control) and Warfarin (low clearance control). The assay is only deemed valid if the half-life (t₁/₂) of Verapamil is <15 minutes and Warfarin is >120 minutes.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a reaction mixture containing 0.5 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Compound Addition: Spike (1-Cyclobutyl-3-methylazetidin-3-yl)methanol to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).

  • Quenching: At predetermined time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and instantly halt the reaction.

  • Centrifugation & LC-MS/MS: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage of parent compound remaining versus time. Calculate the slope (-k) to derive the in vitro half-life (t₁/₂ = 0.693/k) and intrinsic clearance (CLint = (0.693 / t₁/₂) * (mL incubation / mg protein)).

Visualizing the Profiling Workflow

G cluster_0 Phase 1: Physicochemical Profiling cluster_1 Phase 2: In Vitro ADME A Target Scaffold: (1-Cyclobutyl-3-methylazetidin-3-yl)methanol B Kinetic Solubility Assay (Nephelometry) A->B C Lipophilicity & pKa (Potentiometric Titration) A->C D Metabolic Stability (Human Liver Microsomes) B->D E Permeability (PAMPA / Caco-2) C->E F Data Synthesis & Drug-Likeness Scoring D->F E->F G Lead Optimization Integration F->G

Fig 1. Multiparametric drug-likeness assessment workflow for sp³-enriched scaffolds.

Conclusion

(1-Cyclobutyl-3-methylazetidin-3-yl)methanol is a highly versatile, sp³-enriched building block that outperforms traditional planar scaffolds in solubility and permeability metrics. By leveraging its unique pKa modulation via inductive effects and validating its metabolic profile through the rigorous, self-validating protocols outlined above, drug discovery teams can effectively integrate this scaffold to optimize the physicochemical space of their lead series.

References

  • Title: Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Rapid sp3-Enriched Scaffold Generation via a Selective Aziridine Amide Ring-Opening Reaction Source: National Center for Biotechnology Information (PMC) URL: [Link]

Safety Operating Guide

Personal protective equipment for handling (1-Cyclobutyl-3-methylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized, structurally complex building blocks like (1-Cyclobutyl-3-methylazetidin-3-yl)methanol requires safety protocols that go far beyond generic Material Safety Data Sheets (MSDS). Generic guidelines often fail to account for the specific physicochemical realities of a molecule at the benchtop.

To build a self-validating, highly secure operational environment, we must first understand the causality of the molecule's hazards. This guide provides the mechanistic rationale, precise personal protective equipment (PPE) requirements, and step-by-step operational workflows necessary for drug development professionals to handle this compound safely and effectively.

Mechanistic Hazard Profiling

(1-Cyclobutyl-3-methylazetidin-3-yl)methanol (C9H17NO, MW: 155.24 g/mol )[1] is a bifunctional molecule featuring a primary alcohol and a tertiary amine embedded within a highly strained four-membered azetidine ring.

  • The Basicity & Corrosivity Factor: The tertiary amine center is highly basic. In biological tissues (like the cornea or epidermis), lipophilic free-base amines rapidly saponify lipid bilayers, causing severe, penetrating chemical burns.

  • The Lipophilicity Factor: The addition of the cyclobutyl and methyl groups significantly increases the molecule's lipophilicity compared to a naked azetidine. This means it can permeate standard latex or thin nitrile gloves much faster than highly polar analogs.

  • The Volatility Factor: While the hydrogen-bonding capability of the methanol group lowers its vapor pressure compared to unsubstituted azetidine, it still poses a severe inhalation hazard if aerosolized or handled outside of engineered ventilation[2].

Quantitative Safety & Physical Data

The following table summarizes the extrapolated physicochemical and hazard data based on the azetidine core, providing the mechanistic rationale for our handling constraints.

Property / Hazard ClassValue / ClassificationMechanistic Rationale & Operational Impact
Molecular Weight 155.24 g/mol Relatively low MW indicates potential for volatility; requires strict fume hood handling.
Skin/Eye Corrosion Category 1B (Corrosive)The basic amine rapidly destroys tissue. Mandates splash goggles over standard safety glasses.
Target Organ Toxicity Respiratory SystemInhalation of amine vapors causes severe mucosal irritation and potential pulmonary edema[3].
Storage Temperature 2–8 °C (Inert Atmosphere)The strained azetidine ring is susceptible to oxidative degradation and moisture-induced ring-opening over time.

The PPE Matrix: Causality-Driven Protection

Do not rely on default laboratory attire. Every piece of PPE must be selected to counteract the specific failure modes of handling lipophilic, corrosive amines.

  • Hand Protection (Dual-Gloving System):

    • Inner Glove: 4-mil Nitrile (provides baseline dexterity).

    • Outer Glove: Butyl Rubber or Heavy-Duty Nitrile (8+ mil). Why? Standard latex offers zero resistance to lipophilic amines. Butyl rubber provides superior chemical permeation resistance against basic organic compounds, preventing the molecule from crossing the glove barrier during prolonged exposure[2].

  • Eye Protection: Indirect-venting chemical splash goggles are mandatory. Why? Standard safety glasses have gaps at the top and sides. Because azetidine derivatives can cause irreversible corneal damage upon contact, a full-seal micro-environment around the eyes is non-negotiable.

  • Body Protection: A flame-resistant (FR), high-collared laboratory coat with knit cuffs. The knit cuffs prevent the sleeves from dragging into contaminated areas and ensure a tight seal with the extended cuffs of the outer gloves.

Operational Workflow: Dispensing & Reaction Setup

This protocol is designed to minimize vapor exposure and prevent atmospheric degradation of the reagent.

Step-by-Step Methodology:

  • Engineering Control Verification: Purge the laboratory chemical fume hood and verify the face velocity is actively maintained between 80–100 feet per minute (fpm). Keep all materials at least 6 inches (15 cm) behind the plane of the sash[2].

  • Thermal Equilibration: Transfer the sealed reagent vial from the 2–8 °C storage desiccator to the fume hood. Allow it to equilibrate to ambient temperature for 15 minutes before opening. Rationale: Opening a cold vial causes atmospheric moisture to condense inside, which can hydrate the amine and degrade the reagent over time.

  • Dispensing: Use a positive-displacement pipette or a gas-tight glass syringe. Rationale: The vapor pressure and viscosity of the amine/alcohol mixture can cause vapor-lock or dripping in standard air-displacement pipettes, leading to benchtop contamination.

  • In-Situ Quenching: Immediately after transferring the required volume to your reaction vessel, draw a small volume of 1M HCl into the dispensing syringe. Rationale: This instantly protonates the residual free-base amine in the syringe, converting it into a non-volatile, water-soluble hydrochloride salt[4], eliminating the inhalation hazard before the syringe is removed from the hood.

Accidental Spill & Waste Disposal Plan

Amine spills require specific chemical neutralization to prevent exothermic runaway and toxic vapor release.

Spill Response Protocol:

  • Isolation: Immediately lower the fume hood sash to contain vapors and alert nearby personnel[5].

  • Solid-State Neutralization: Do not use liquid acids to neutralize the spill. Instead, generously cover the spilled liquid with a weak solid acid, such as citric acid powder or sodium bisulfate . Rationale: Liquid acids will cause a violent, boiling exothermic reaction that aerosolizes the toxic amine. Solid acids neutralize the base in a controlled, slow-release manner.

  • Absorption: Once neutralized, cover the area with an inert, non-combustible absorbent like diatomaceous earth or vermiculite.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a chemically compatible, sealable hazardous waste container.

Waste Disposal Plan:

  • Segregation: Do not mix azetidine waste with strong oxidizing agents or concentrated mineral acids in the waste stream[6].

  • Labeling: Collect all contaminated consumables (pipette tips, wipes) and liquid waste in a dedicated container clearly labeled "Hazardous Waste: Corrosive Organic Amines (Azetidine Derivatives)." Dispose of strictly through your institution's Environmental Health & Safety (EHS) department[7].

Chemical Handling Workflow Visualization

The following diagram maps the critical decision points and safety gates for handling this compound.

G Start Retrieve Compound (2-8°C, Inert Atm) PPE Don PPE (Butyl/Nitrile Gloves, Goggles) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Execute Execute Dispensing & Reaction Setup Hood->Execute Spill Spill Detected? Execute->Spill SpillResp Spill Response Protocol (Isolate, Neutralize, Absorb) Spill->SpillResp Yes Waste Segregate Waste (Amine/Corrosive Stream) Spill->Waste No SpillResp->Waste End Safe Disposal & Decontamination Waste->End

Operational workflow for the safe handling and spill response of azetidine derivatives.

References

  • Building Blocks Catalogue May 2019. namiki-s.co.jp.
  • Azetidine 98 503-29-7 - Safety Information. Sigma-Aldrich.
  • Azetidine 97 36520-39-5 - Safety Information. Sigma-Aldrich.
  • Azetidines - Fisher Scientific. Fisher Scientific.
  • Chemical Safety All You Need to Know to be Safe in the Laboratory. Michigan State University (MSU Chemistry).
  • Chemical Safety. Virginia Tech Environmental Health & Safety.
  • Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf.
  • Standard laboratory safe handling/storage requirement. Safety Unit - Weizmann Institute of Science.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.